4-Bromo-5-fluoro-2-methoxyaniline
Description
BenchChem offers high-quality 4-Bromo-5-fluoro-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFOKKKWMDHLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625089 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-03-1 | |
| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-5-fluoro-2-methoxyaniline CAS number 330794-03-1
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline (CAS 330794-03-1)
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-5-fluoro-2-methoxyaniline, with the CAS number 330794-03-1, is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of 4-Bromo-5-fluoro-2-methoxyaniline, including its chemical and physical properties, a plausible synthetic route, its spectral and reactivity profile, key applications in drug discovery, and recommended protocols for its safe handling and analytical characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this valuable compound.
Chemical and Physical Properties
4-Bromo-5-fluoro-2-methoxyaniline is a solid at room temperature, and its key properties are summarized in the table below. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (fluoro, bromo) groups on the aromatic ring results in a unique electronic and reactivity profile.
| Property | Value |
| CAS Number | 330794-03-1 |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to light brown solid (typical) |
| Canonical SMILES | COC1=CC(=C(C=C1N)F)Br |
| InChI Key | Not readily available |
| Purity (Typical) | ≥96% |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |
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a -- g [len=1.5, label="NH2", fontcolor="#202124"]; b -- h [len=1.5, label="OCH3", fontcolor="#202124"]; d -- i [len=1.5, label="F", fontcolor="#202124"]; e -- j [len=1.5, label="Br", fontcolor="#202124"]; h -- k [len=1.5, label=""];
{rank=same; a; b; c; d; e; f;} }
Caption: Chemical structure of 4-Bromo-5-fluoro-2-methoxyaniline.
Synthesis Pathway
The proposed synthesis involves a three-step sequence:
-
Nitration: Introduction of a nitro group ortho to the fluorine and meta to the amino group. The amino group is a strong ortho, para-director, and the fluorine is an ortho, para-director. The bromine is also an ortho, para-director. The sterically less hindered position for nitration would be ortho to the fluorine.
-
Methoxylation: Nucleophilic aromatic substitution of the fluorine atom with a methoxy group. The presence of the electron-withdrawing nitro group in the para position will activate the fluorine for nucleophilic substitution.
-
Reduction: Reduction of the nitro group to an amine to yield the final product.
Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxyaniline.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-bromo-5-nitroaniline
-
To a stirred solution of 2-fluoro-4-bromoaniline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 equivalents) and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-fluoro-4-bromo-5-nitroaniline.
Step 2: Synthesis of 4-Bromo-2-methoxy-5-nitroaniline
-
Dissolve 2-fluoro-4-bromo-5-nitroaniline (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.2 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-2-methoxy-5-nitroaniline.
Step 3: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
-
To a solution of 4-bromo-2-methoxy-5-nitroaniline (1 equivalent) in ethanol or acetic acid, add iron powder (5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with an aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-5-fluoro-2-methoxyaniline.
Spectral Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Protons (2H): Two doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the amino group and meta to the bromine will appear at a lower chemical shift than the proton ortho to the bromine and meta to the amino group. Both protons will show coupling to the fluorine atom.- Amino Protons (2H): A broad singlet around δ 3.5-4.5 ppm.- Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.- Methoxy Carbon (1C): A signal around δ 55-60 ppm. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, likely showing coupling to the ortho and meta protons. The chemical shift will be influenced by the electronic effects of the other substituents on the ring. |
| IR (Infrared) | - N-H stretch: Two bands in the region of 3300-3500 cm⁻¹.- C-H stretch (aromatic): Around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): Around 2850-2950 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O stretch (aryl ether): A strong band around 1200-1250 cm⁻¹.- C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.- C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹. |
| MS (Mass Spectrometry) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 220 and 222.- Major Fragments: Loss of a methyl group (-15), loss of a methoxy group (-31), and loss of HBr (-81). |
Reactivity Profile
The reactivity of 4-Bromo-5-fluoro-2-methoxyaniline is dictated by the interplay of its functional groups.
Caption: Key reactive sites on 4-Bromo-5-fluoro-2-methoxyaniline.
-
Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Bromo Group: The carbon-bromine bond is a key site for functionalization via transition metal-catalyzed cross-coupling reactions.[1] The C-Br bond is weaker than a C-Cl bond, making it more reactive in reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds.
-
Fluoro Group: The fluorine atom is a weak deactivator for electrophilic aromatic substitution but is an ortho, para-director. It is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) unless activated by a strongly electron-withdrawing group in the ortho or para position. In this molecule, the fluorine is not strongly activated for SNAr.
-
Aromatic Ring: The overall electronic nature of the ring is influenced by a combination of the electron-donating amino and methoxy groups and the electron-withdrawing halogens. This balance of electronic effects can be exploited for selective functionalization.
Applications in Drug Discovery
4-Bromo-5-fluoro-2-methoxyaniline is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. It is cited as a reagent in the preparation of orally active inhibitors of anaplastic lymphoma.[] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can be a driver of oncogenesis in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4]
The polysubstituted nature of this aniline derivative allows for its incorporation into complex scaffolds that can be tailored to fit into the ATP-binding pocket of kinases like ALK. The different reactive handles on the molecule can be used to introduce various functionalities to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Caption: Potential use of 4-Bromo-5-fluoro-2-methoxyaniline in synthesizing a kinase inhibitor scaffold.
Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep the container tightly closed.
Analytical Methods
The purity of 4-Bromo-5-fluoro-2-methoxyaniline can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
High-Performance Liquid Chromatography (HPLC) - Proposed Method
| Parameter | Condition |
| Instrument | HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and ramp up to 95% over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method
| Parameter | Condition |
| Instrument | GC system coupled with a mass spectrometer (e.g., with an electron ionization source). |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. |
| Injector Temperature | 250 °C. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp. | 230 °C. |
| Mass Range | m/z 40-450. |
| Sample Preparation | Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. |
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a strategically designed chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its multifaceted reactivity allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of related halogenated anilines. This guide provides a solid foundation for researchers to understand and effectively utilize 4-Bromo-5-fluoro-2-methoxyaniline in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
References
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- BenchChem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives.
- BOC Sciences. (n.d.). CAS 330794-03-1 4-Bromo-5-fluoro-2-methoxyaniline.
- PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline.
- Dai, N., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Stravs, A., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
- ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Sharma, V., et al. (n.d.).
- ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-5-fluoro-2-methoxyaniline, 96%.
- Lores, E. M., et al. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
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In-Depth Technical Guide: 4-Bromo-5-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated intermediates is paramount for the construction of complex molecular architectures with tailored biological activities. Among these, 4-Bromo-5-fluoro-2-methoxyaniline emerges as a highly versatile and valuable building block. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on an aniline scaffold—provides a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive technical overview of 4-Bromo-5-fluoro-2-methoxyaniline, including its physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery, designed to empower researchers in their scientific endeavors.
The presence of orthogonal reactive sites is a key feature of this molecule. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] The methoxy and amino groups also offer sites for further functionalization, making this a trifunctional intermediate with broad synthetic potential.[3]
Physicochemical Properties and Molecular Weight
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight and other key descriptors for 4-Bromo-5-fluoro-2-methoxyaniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFNO | [4] |
| Molecular Weight | 220.04 g/mol | [4][5] |
| CAS Number | 330794-03-1 | [5] |
| Appearance | Varies (refer to supplier) | |
| Purity | ≥96% (Typical) | [5] |
These properties are crucial for accurate experimental planning, including stoichiometric calculations, solution preparation, and analytical characterization.
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline can be approached through various routes. A common strategy involves the reduction of a nitrated precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps.
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
This protocol describes the reduction of 4-bromo-2-fluoro-5-methoxynitrobenzene.
Materials:
-
4-Bromo-2-fluoro-5-methoxynitrobenzene
-
Acetic Acid
-
Iron powder
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-5-methoxynitrobenzene (1.0 eq) in a mixture of acetic acid and water.
-
Addition of Reducing Agent: To the stirred solution, add iron powder (excess, e.g., 4-5 eq) portion-wise. The addition should be controlled to manage the exothermic reaction. The use of iron in acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups. The acetic acid acts as a proton source and helps to activate the iron surface.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x). Ethyl acetate is a suitable solvent for extracting the aniline product.
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Synthesis Pathway Diagram
Caption: Synthetic route for 4-Bromo-5-fluoro-2-methoxyaniline.
Applications in Drug Discovery and Development
The structural motifs present in 4-Bromo-5-fluoro-2-methoxyaniline make it a valuable precursor for the synthesis of a wide range of biologically active molecules.
Role as a Key Intermediate
Halogenated anilines are foundational in the synthesis of pharmaceuticals and agrochemicals.[6][7] The bromine atom in 4-Bromo-5-fluoro-2-methoxyaniline is particularly amenable to Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility is crucial for generating libraries of compounds for high-throughput screening in drug discovery programs.
Impact of Fluorine Substitution
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[2] Fluorine's high electronegativity can influence molecular conformation and binding affinity to target proteins. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life.[2] The strategic placement of the fluorine atom in this aniline derivative offers these potential advantages to its downstream products.
Logical Relationship Diagram
Caption: Key features and their applications in drug discovery.
Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is classified as a toxic solid and requires careful handling in a laboratory setting.[5]
Hazard Statements:
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[8]
In case of exposure, follow standard first-aid procedures and seek medical attention.[8][9][10] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[8][9][10]
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its precise molecular weight of 220.04 g/mol and its multifunctional nature allow for the creation of novel and complex molecules. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to advance their projects and contribute to the development of new therapeutics.
References
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Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
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- 10. fishersci.com [fishersci.com]
4-Bromo-5-fluoro-2-methoxyaniline chemical properties
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline: Properties, Synthesis, and Applications
Introduction
4-Bromo-5-fluoro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring four distinct functional groups—an amine, a methoxy group, a bromine atom, and a fluorine atom—provides multiple reaction sites for constructing complex molecular architectures. This trifecta of reactivity makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.
The aniline moiety provides a nucleophilic center and a handle for amide bond formation, diazotization, and other classical amine transformations. The methoxy group acts as a strong electron-donating group, influencing the reactivity and regioselectivity of the aromatic ring. The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Lastly, the fluorine atom can profoundly impact the physicochemical properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity, a strategy widely employed in drug design.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 4-Bromo-5-fluoro-2-methoxyaniline for professionals in research and development.
Section 1: Physicochemical and Spectroscopic Profile
The core physical and chemical identifiers for 4-Bromo-5-fluoro-2-methoxyaniline are summarized below. While specific experimental data such as melting point and solubility are not consistently published, the compound is typically supplied as a solid.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 330794-03-1 | [3] |
| Molecular Formula | C₇H₇BrFNO | |
| Molecular Weight | 220.04 g/mol | [3] |
| Appearance | Solid (typical) | Vendor Data |
| IUPAC Name | 4-bromo-5-fluoro-2-methoxyaniline | [4] |
Predicted Spectroscopic Analysis
While a dedicated public spectrum for this specific isomer is not available, its spectroscopic characteristics can be reliably predicted based on the electronic environment of the aromatic ring and data from closely related structures.[5][6][7]
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each corresponding to the two protons on the benzene ring.
-
H-3 and H-6: These protons will appear as doublets or doublets of doublets due to coupling with the adjacent fluorine atom and each other (meta-coupling). The electron-donating effects of the methoxy and amino groups will shield these protons, placing their signals in the range of δ 6.5-7.5 ppm. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8-4.0 ppm. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atoms attached to the electronegative bromine, fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts. The C-Br bond will be found around δ 110-120 ppm, while the C-F bond will exhibit a large C-F coupling constant.
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing in the typical range for an aryl fluoride, around -110 to -140 ppm.[7]
IR Spectroscopy: The infrared spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy group's C-H bonds.
-
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretching (Aryl Ether): A strong, characteristic absorption around 1200-1250 cm⁻¹.
-
C-F and C-Br Stretching: Found in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.
Section 2: Synthesis and Purification
A logical and efficient synthesis of 4-Bromo-5-fluoro-2-methoxyaniline involves the regioselective bromination of a commercially available precursor.
Retrosynthetic Analysis
The most direct retrosynthetic disconnection is the removal of the bromine atom, leading back to 3-fluoro-6-methoxyaniline. This precursor is suitable because the existing amino and methoxy groups are strong ortho-, para-directing activators, which will guide the incoming electrophile (bromine) to the desired position.
Caption: Retrosynthetic pathway for 4-Bromo-5-fluoro-2-methoxyaniline.
Recommended Synthetic Protocol: Electrophilic Bromination
This protocol describes the bromination of 3-fluoro-6-methoxyaniline using N-Bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
3-Fluoro-6-methoxyaniline (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-6-methoxyaniline in the chosen solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Rationale: An inert atmosphere prevents potential side reactions, and cooling the reaction helps to control the exothermicity and improve the selectivity of the bromination.
-
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: NBS is a solid source of electrophilic bromine that is safer and easier to handle than liquid bromine. Portion-wise addition prevents a rapid temperature increase and minimizes the formation of dibrominated byproducts. The ortho, para-directing effects of the -NH₂ and -OCH₃ groups strongly favor substitution at the C4 position, which is para to the amine and ortho to the methoxy group.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), water, and finally brine.
-
Rationale: The bicarbonate wash neutralizes any trace amounts of acid. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent to yield 4-Bromo-5-fluoro-2-methoxyaniline.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-5-fluoro-2-methoxyaniline lies in its capacity to undergo a variety of selective chemical transformations, making it a powerful scaffold in multi-step synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary site for cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.[8][9]
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[9][10] The electron-withdrawing nature of the fluorine atom can facilitate the initial oxidative addition step of the palladium catalyst, often leading to efficient coupling.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing more complex aniline derivatives.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask, add 4-Bromo-5-fluoro-2-methoxyaniline, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the biaryl product.
Section 4: Applications in Drug Discovery
Halogenated anilines are cornerstone intermediates in pharmaceutical development.[1][11] The specific substitution pattern of 4-Bromo-5-fluoro-2-methoxyaniline makes it an attractive precursor for synthesizing targeted therapies. Related structures, such as 4-fluoro-2-methoxy-5-nitroaniline, are key starting materials in the synthesis of kinase inhibitors like Osimertinib, which is used to treat certain types of cancer.[12] The strategic placement of the fluoro and methoxy groups can be used to fine-tune drug-receptor interactions and improve pharmacokinetic profiles, while the bromo and amino groups provide handles for diversification to explore structure-activity relationships (SAR).
Section 5: Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is classified as a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification: [3]
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Recommended Precautions: [14]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13][15] Change gloves immediately if contaminated.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Handling and Storage: Avoid breathing dust.[13] Avoid contact with skin, eyes, and clothing.[15] Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials.
-
First Aid:
-
In case of skin contact: Immediately wash off with plenty of soap and water.[13]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[13][14]
-
If inhaled: Move the person to fresh air.[13]
-
If swallowed: Rinse mouth with water and seek immediate medical attention.[16]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Carpenter Technology. (n.d.). Super Invar 32-5. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-fluoroaniline [1H NMR] Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-fluoroaniline [19F NMR] Chemical Shifts. Retrieved from [Link]
-
YouTube. (2018). Determining a Structure with IR and NMR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-5-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-fluoro-2-methoxyaniline (CAS No: 330794-03-1).[1] Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and outlines robust, field-proven methodologies for the precise determination of its solubility. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in Drug Discovery
4-Bromo-5-fluoro-2-methoxyaniline is a substituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The solubility of such a precursor is a critical physicochemical parameter that profoundly influences its utility throughout the drug development pipeline. From optimizing reaction conditions and purification strategies to influencing formulation and bioavailability, a thorough understanding of a compound's solubility is paramount for efficient and successful research and development.
The molecular structure of 4-Bromo-5-fluoro-2-methoxyaniline, featuring a bromine atom, a fluorine atom, and a methoxy group on an aniline core, suggests a compound with moderate lipophilicity. The presence of the amine and methoxy groups provides sites for hydrogen bonding, which may contribute to its solubility in polar solvents, while the halogenated benzene ring imparts a nonpolar character, favoring solubility in organic solvents.
Physicochemical Properties: Knowns and Inferences
Direct experimental data for 4-Bromo-5-fluoro-2-methoxyaniline is not extensively available in the public domain. However, by examining its isomers and related compounds, we can infer some of its key properties.
| Property | 4-Bromo-5-fluoro-2-methoxyaniline (Target Compound) | 4-Bromo-2-fluoro-5-methoxyaniline (Isomer) | 3-Bromo-5-fluoro-4-methoxyaniline (Isomer) | 4-Bromo-2-methoxyaniline (Related Compound) | 4-Bromoaniline (Related Compound) |
| CAS Number | 330794-03-1[1] | 108310-38-9[2][3] | 875664-44-1[4][5] | 59557-91-4[6] | 106-40-1[7] |
| Molecular Formula | C₇H₇BrFNO | C₇H₇BrFNO[2][3] | C₇H₇BrFNO[4] | C₇H₈BrNO[6] | C₆H₆BrN[7] |
| Molecular Weight | 220.04 g/mol [1] | 220.04 g/mol [2][3] | 220.04 g/mol [4] | 202.05 g/mol [6] | 172.02 g/mol [7] |
| Melting Point | Data not available | Data not available | 70-73°C[5] | 59°C | 66-68°C[7] |
| Boiling Point | Data not available | Data not available | 290.56°C at 760 mmHg | Data not available | 243°C[7] |
| Calculated logP | Data not available | 2.179[2] | Data not available | 1.9 | 2.3 |
| Solubility | Data not available | Data not available | Data not available | Soluble in Methanol | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[7] |
The calculated logP of the isomer 4-Bromo-2-fluoro-5-methoxyaniline (2.179) suggests that our target compound is likely to have moderate lipophilicity.[2] This, combined with the general solubility profile of 4-bromoaniline, points towards good solubility in common organic solvents and limited solubility in water.[7] The melting point of the isomer 3-Bromo-5-fluoro-4-methoxyaniline (70-73°C) provides a reasonable estimate for the melting point of our target compound.[5]
Experimental Determination of Solubility: A Practical Guide
To address the absence of quantitative data, the following section provides detailed, step-by-step protocols for the experimental determination of the solubility of 4-Bromo-5-fluoro-2-methoxyaniline. These methods are widely accepted and provide reliable and reproducible results.
The Shake-Flask Method: A Gold Standard Approach
The shake-flask method is a classical and highly reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Experimental Protocol:
-
Preparation: Add an excess amount of crystalline 4-Bromo-5-fluoro-2-methoxyaniline to a series of vials each containing a known volume (e.g., 5 mL) of the desired solvents (e.g., water, ethanol, methanol, acetone, DMSO, THF, toluene, hexane).
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Determine the concentration of 4-Bromo-5-fluoro-2-methoxyaniline in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Analytical Methodologies for Concentration Determination
The accuracy of the solubility determination is critically dependent on the analytical method used for quantification. Both HPLC and UV-Vis spectroscopy are suitable for this purpose.
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
Caption: General Workflow for HPLC-based Quantification.
Suggested HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV spectrum of 4-Bromo-5-fluoro-2-methoxyaniline (a preliminary scan is required).
-
Column Temperature: 25°C
For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.
Protocol:
-
Determine λmax: Prepare a dilute solution of 4-Bromo-5-fluoro-2-methoxyaniline in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Analyze the Sample: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the sample.
Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is classified as a toxic solid.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
While direct, quantitative solubility data for 4-Bromo-5-fluoro-2-methoxyaniline is currently scarce, this technical guide provides a solid foundation for researchers and drug development professionals. By leveraging the data from structurally similar compounds and employing the detailed experimental protocols outlined herein, scientists can confidently and accurately determine the solubility profile of this important synthetic building block. A thorough understanding of its solubility will undoubtedly accelerate its application in the synthesis of novel and impactful molecules.
References
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
Sources
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- 3. CAS 108310-38-9 | 4-Bromo-2-fluoro-5-methoxyaniline - Synblock [synblock.com]
- 4. labsolu.ca [labsolu.ca]
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The Strategic Sourcing and Application of 4-Bromo-5-fluoro-2-methoxyaniline: A Technical Guide for Drug Development Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of key chemical intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the vast array of building blocks available, substituted anilines, particularly those bearing halogens, are of paramount importance. This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methoxyaniline, a versatile intermediate, covering its procurement, pricing, synthetic considerations, and strategic applications in medicinal chemistry.
Supplier Landscape and Procurement Strategy
Sourcing high-quality chemical intermediates is the foundational step for any successful synthetic campaign. A reliable supply chain ensures consistency, purity, and timely delivery, mitigating potential delays in research and development. For 4-Bromo-5-fluoro-2-methoxyaniline (CAS No: 330794-03-1), a number of reputable suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.
A comprehensive search reveals a range of suppliers, from large, well-established chemical conglomerates to more specialized niche providers. Key considerations when selecting a supplier include documented purity levels, availability of analytical data (such as Certificates of Analysis), and responsive technical support.
Table 1: Select Suppliers of 4-Bromo-5-fluoro-2-methoxyaniline
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Thermo Scientific Chemicals | H59397 | 96% | 1 g |
| BLD Pharm | 445441-58-7 | Inquire | Inquire |
| AOBChem | 97877 | 95% | 5g, 10g, 25g, 100g |
| ChemScene | CS-0380735 | ≥98% | 250mg, 1g |
| ChemicalBook | N/A | Varies | Multiple Listings |
It is imperative for procurement managers and lead scientists to not only consider the upfront cost but also the long-term value offered by a supplier, including consistency of quality and reliability of supply for future scale-up operations.
Pricing Analysis: A Comparative Overview
The cost of 4-Bromo-5-fluoro-2-methoxyaniline can fluctuate based on purity, quantity, and the supplier's manufacturing scale. For laboratory-scale research, the price is typically quoted per gram. For larger quantities required for preclinical and clinical development, it is advisable to contact suppliers directly for bulk pricing.
Table 2: Indicative Pricing for Small Quantities of Related Bromo-Aniline Derivatives
| Compound | Supplier | Quantity | Price (USD) |
| 4-Bromo-5-fluoro-2-methoxyaniline | Thermo Scientific Chemicals | 1 g | $297.65[1] |
| 2-Bromo-5-fluoro-4-methoxyaniline | AOBChem | 5 g | $183.00[2] |
| 2-Bromo-5-fluoro-4-methoxyaniline | AOBChem | 10 g | $311.00[2] |
| 4-Bromo-2-methoxyaniline | Dabos | 100 g | $173.91[3] |
| 4-Bromo-2-fluoro-5-methoxyaniline | ChemScene | 250 mg | $66.75 |
| 4-Bromo-2-fluoro-5-methoxyaniline | ChemScene | 1 g | $173.25[4] |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is typically available upon request.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for 4-Bromo-5-fluoro-2-methoxyaniline is non-negotiable for ensuring laboratory safety and successful experimental outcomes.
Table 3: Key Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Light brown to brown solid |
| Purity (Typical) | ≥96% (HPLC) |
| Storage | 2-8°C, protect from light |
Safety and Handling
According to available Safety Data Sheets (SDS), 4-Bromo-5-fluoro-2-methoxyaniline is classified as a toxic solid.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Synthetic Pathways and Mechanistic Insights
A plausible synthetic route would start from 3-fluoro-6-methoxyaniline. The challenge in such a synthesis lies in controlling the regioselectivity of the bromination. The amino and methoxy groups are both activating and ortho-, para-directing, which could lead to a mixture of products. Therefore, a protecting group strategy for the amine may be necessary to achieve the desired isomer.
Alternatively, a multi-step synthesis starting from a different commercially available precursor, such as p-fluoronitrobenzene, could be envisioned. This would involve a sequence of nitration, methoxylation, bromination, and reduction steps, with careful control of reaction conditions to ensure the correct isomer is formed. A patent for the synthesis of the related compound 3-bromo-4-methoxyaniline details a three-step process of bromination, etherification, and nitro-reduction, which could be adapted.[5]
Experimental Protocol: Illustrative Bromination of a Substituted Aniline
The following is a general, illustrative protocol for the bromination of an activated aromatic amine and should be adapted and optimized for the specific synthesis of 4-Bromo-5-fluoro-2-methoxyaniline.
Materials:
-
Substituted aniline (e.g., 3-fluoro-6-methoxyaniline)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Stirring apparatus
-
Reaction vessel
-
Cooling bath
Procedure:
-
Dissolve the substituted aniline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Role of Halogenated Anilines in Drug Discovery
The strategic incorporation of fluorine and bromine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability.[6] The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6]
4-Bromo-5-fluoro-2-methoxyaniline, with its unique substitution pattern, offers multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries in lead discovery and optimization. The aniline moiety itself is a common feature in many drug scaffolds and can be readily functionalized.
Analytical Characterization
Ensuring the identity and purity of 4-Bromo-5-fluoro-2-methoxyaniline is crucial. A typical Certificate of Analysis will include data from the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify any impurities. While a fully assigned spectrum is not publicly available, a typical CoA will state that the spectrum is "consistent with the structure."
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a valuable and versatile building block for drug discovery and development. Its procurement requires a strategic approach to supplier selection, balancing cost with quality and reliability. A thorough understanding of its chemical properties, safe handling procedures, and potential synthetic routes is essential for its effective utilization in the laboratory. The unique combination of reactive sites on this molecule provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures, ultimately contributing to the advancement of new therapeutic agents.
References
-
AOBChem. 2-bromo-5-fluoro-4-methoxyaniline. [Link]
- Google Patents. Method for preparing 3-bromo-4-methoxyaniline.
Diagrams
Caption: Procurement workflow for sourcing chemical intermediates.
Caption: Reactivity of 4-Bromo-5-fluoro-2-methoxyaniline.
Sources
- 1. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. aobchem.com [aobchem.com]
- 3. 4-BROMO-2-METHOXYANILINE 100G - OR30932-100G [dabos.com]
- 4. chemscene.com [chemscene.com]
- 5. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Predictive Spectroscopic Guide to 4-Bromo-5-fluoro-2-methoxyaniline for Advanced Research
Abstract
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 4-Bromo-5-fluoro-2-methoxyaniline (CAS 1393442-34-7) represents a key substituted aniline building block, yet a consolidated public repository of its spectroscopic data is notably absent. This guide serves as an in-depth, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, this document provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this compound.
Introduction and Molecular Structure
4-Bromo-5-fluoro-2-methoxyaniline is a polysubstituted aromatic amine with significant potential as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an electron-donating amine (-NH₂), a strongly electron-donating methoxy (-OCH₃) group, and two halogen substituents with opposing electronic effects (electron-withdrawing inductive effect vs. weak electron-donating resonance effect)—creates a distinct electronic environment that profoundly influences its spectroscopic properties.
The lack of readily available experimental spectra necessitates a predictive approach, grounded in fundamental principles, to guide researchers in their analytical endeavors. This whitepaper will systematically deconstruct the anticipated spectroscopic signatures of the molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 4-Bromo-5-fluoro-2-methoxyaniline are numbered as follows. This convention will be used throughout the guide, particularly for NMR assignments.
Caption: Molecular structure of 4-Bromo-5-fluoro-2-methoxyaniline with IUPAC numbering for NMR assignment.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, assuming a standard analysis in a solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be simple, showing only two signals corresponding to H3 and H6.
-
H6 Proton: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -OCH₃ group, both of which cause upfield (shielding) shifts. However, it is also ortho to the electron-withdrawing fluorine atom, which will cause a downfield shift. The net effect is likely a chemical shift in the range of 6.8 - 7.1 ppm . This proton will be split by the adjacent fluorine atom (³JH,F coupling) into a doublet .
-
H3 Proton: This proton is ortho to the -OCH₃ group and meta to the -NH₂ group, leading to significant shielding. It is also meta to both the bromine and fluorine atoms. The combined electron-donating effects of the amine and methoxy groups are expected to dominate, shifting this proton significantly upfield to 6.4 - 6.7 ppm . This proton will be split by the fluorine atom two bonds away (⁴JH,F coupling), appearing as a doublet .
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift is highly dependent on solvent and concentration, but a range of 3.5 - 4.5 ppm is expected.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is relatively predictable, expected around 3.8 - 4.0 ppm .
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 6.8 - 7.1 | Doublet (d) | ³JH,F ≈ 7-10 Hz | 1H |
| H3 | 6.4 - 6.7 | Doublet (d) | ⁴JH,F ≈ 2-4 Hz | 1H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | 2H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by significant splitting of signals due to carbon-fluorine coupling, which is invaluable for definitive assignments.
-
C5 (C-F): The carbon directly attached to fluorine will exhibit the largest one-bond coupling constant (¹JC,F) and will be significantly deshielded by the fluorine atom. Expected chemical shift: 150 - 155 ppm (d, ¹JC,F ≈ 240-250 Hz).
-
C1 (C-NH₂): This carbon is attached to the amine and is para to the bromine. It will be shielded relative to benzene. Expected chemical shift: 140 - 145 ppm . It will show a small four-bond coupling to fluorine (⁴JC,F).
-
C2 (C-OCH₃): Attached to the strongly donating methoxy group, this carbon will be significantly deshielded. Expected chemical shift: 148 - 152 ppm . It will exhibit a small long-range coupling to fluorine.
-
C4 (C-Br): The carbon bearing the bromine atom will be shielded due to the "heavy atom effect". Expected chemical shift: 100 - 105 ppm . It will show a two-bond coupling to fluorine (²JC,F ≈ 20-25 Hz).
-
C6 (C-H): This carbon is adjacent to the fluorine and will show a significant two-bond coupling constant. Expected chemical shift: 110 - 115 ppm (d, ²JC,F ≈ 20-25 Hz).
-
C3 (C-H): This carbon will be shielded by the ortho -OCH₃ and para -NH₂ groups. Expected chemical shift: 102 - 107 ppm (d, ³JC,F ≈ 5-8 Hz).
-
C7 (-OCH₃): The methoxy carbon is typical. Expected chemical shift: 55 - 57 ppm .
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted C-F Coupling (J, Hz) |
| C5 | 150 - 155 | Doublet | ¹J ≈ 240-250 |
| C2 | 148 - 152 | Doublet (small) | ⁴J ≈ 1-3 |
| C1 | 140 - 145 | Doublet (small) | ⁴J ≈ 2-4 |
| C6 | 110 - 115 | Doublet | ²J ≈ 20-25 |
| C3 | 102 - 107 | Doublet | ³J ≈ 5-8 |
| C4 | 100 - 105 | Doublet | ²J ≈ 20-25 |
| C7 | 55 - 57 | Singlet | N/A |
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule. The analysis is based on characteristic vibrational frequencies.[1][2][3][4][5]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium to Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium |
| 1630 - 1600 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium to Strong |
| 1580 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium to Strong (multiple bands) |
| 1270 - 1230 | C-O Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong |
| 1050 - 1010 | C-O Symmetric Stretch | Aryl-Alkyl Ether | Medium |
| ~700 | C-Br Stretch | Aryl-Bromide | Medium to Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Molecular Ion Peak
The most critical feature in the mass spectrum of 4-Bromo-5-fluoro-2-methoxyaniline will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units.[6][7][8]
-
M⁺ peak: m/z = 219 (corresponding to C₇H₇⁷⁹BrFNO⁺)
-
[M+2]⁺ peak: m/z = 221 (corresponding to C₇H₇⁸¹BrFNO⁺) The presence of this characteristic 1:1 isotopic pattern is a definitive indicator of a monobrominated compound.
Key Fragmentation Pathways
Under electron ionization (EI), the molecular ion will undergo fragmentation, providing structural clues. The most likely fragmentation involves the loss of a methyl radical from the methoxy group, which is a common pathway for methoxy-substituted aromatics.
Caption: Predicted primary fragmentation pathway for 4-Bromo-5-fluoro-2-methoxyaniline under EI-MS.
-
Loss of a Methyl Radical (-•CH₃): This yields a stable radical cation at m/z 204/206 . This is often a prominent peak.
-
Subsequent Loss of Carbon Monoxide (-CO): Following the loss of the methyl group, the resulting ion can lose carbon monoxide, leading to a fragment at m/z 176/178 .
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of 4-Bromo-5-fluoro-2-methoxyaniline.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. A spectral width of ~16 ppm, 16-32 scans, and a relaxation delay of 2 seconds is recommended.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds is recommended.
IR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio. Perform a background scan prior to sample analysis.
Mass Spectrometry Protocol
-
Technique: Electron Ionization (EI) is recommended for generating characteristic fragmentation patterns.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample purity is a concern.
-
Acquisition Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 4-Bromo-5-fluoro-2-methoxyaniline. The anticipated ¹H and ¹³C NMR spectra are defined by distinct chemical shifts and characteristic H-F and C-F coupling patterns. The IR spectrum is expected to show hallmark absorptions for the primary amine, ether, and aryl halide functionalities. Finally, the mass spectrum should provide unambiguous confirmation of the molecular weight and the presence of a single bromine atom through its signature M⁺/[M+2]⁺ isotopic pattern. While predictive, this detailed analysis serves as an authoritative reference for researchers to interpret experimental data, confirm structural identity, and ensure the quality of this valuable chemical intermediate.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General principles of spectroscopy)
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link][6]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][7]
-
University of Calgary. (n.d.). Mass Spectroscopy - Isotope Patterns. Retrieved from [Link]
-
University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link][8]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Columbia University. (n.d.). IR Spectroscopy Table. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link][9]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][1]
Sources
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- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
A Comprehensive Technical Guide to the Safe Storage and Handling of 4-Bromo-5-fluoro-2-methoxyaniline
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective management of 4-Bromo-5-fluoro-2-methoxyaniline. As a substituted aniline, this compound is a valuable intermediate in organic synthesis and medicinal chemistry, but it also possesses inherent hazards that demand rigorous safety protocols.[1][2] This document moves beyond simple procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.
Compound Profile and Hazard Assessment
4-Bromo-5-fluoro-2-methoxyaniline is a halogenated aromatic amine. The presence of bromine and fluorine substituents, along with the methoxy and amine groups, creates a molecule with unique reactivity for synthetic applications, particularly in cross-coupling reactions and as a scaffold for complex molecular architectures.[2] However, this functionality also dictates its toxicological profile. Aromatic amines as a class are known for their potential toxicity, and this compound is no exception.[1][3]
Table 1: Chemical and Physical Properties of 4-Bromo-5-fluoro-2-methoxyaniline
| Property | Value | Source |
| Chemical Name | 4-Bromo-5-fluoro-2-methoxyaniline | [4] |
| CAS Number | 330794-03-1 | [4] |
| Molecular Formula | C₇H₇BrFNO | [5][6] |
| Molecular Weight | 220.04 g/mol | [4] |
| Appearance | Solid | [4] |
| Transport Class | 6.1 (Toxic Solid) | [4] |
| Packing Group | III | [4] |
A thorough risk assessment is the foundation of safe handling. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause severe irritation to the skin, eyes, and respiratory system.[4][7]
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the first line of defense. All handling of 4-Bromo-5-fluoro-2-methoxyaniline solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Inspect gloves for tears or punctures before each use. For prolonged contact or immersion, consult glove manufacturer data. Double-gloving is recommended when handling neat material. Change gloves immediately if contaminated.[11][12] |
| Eye Protection | Tight-fitting safety goggles with side shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and splashes.[12][13] |
| Body Protection | Full-length laboratory coat with buttoned cuffs. | A lab coat made of a non-flammable material should be worn at all times. Ensure it is fully buttoned to protect street clothes from contamination.[9] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or a combination organic vapor/particulate cartridge. | A respirator is necessary if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[12][13] |
Comprehensive Handling and Storage Protocols
Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following protocols represent a self-validating system for managing this compound from receipt to disposal.
General Handling Workflow
The logical flow for handling this compound should follow a strict sequence to minimize exposure and contamination risk.
Caption: Workflow for the safe handling of 4-Bromo-5-fluoro-2-methoxyaniline.
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Before retrieving the compound from storage, prepare the chemical fume hood. Ensure the sash is at the appropriate working height and the airflow is verified. Line the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can affect purity and handling.
-
Weighing: Tare a disposable anti-static weigh boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of solid using a clean spatula. Avoid creating airborne dust.
-
Container Resealing: Immediately and tightly reseal the main container. Parafilm can be used for an extra seal before returning to storage.
-
Dissolution: Add the weighed solid to the reaction vessel or volumetric flask. Use a small amount of the intended solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.
-
Cleanup: Dispose of the used weigh boat, bench paper, and any contaminated wipes into a designated solid hazardous waste container.[10]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water.[8]
Storage and Incompatibility
Improper storage is a common source of laboratory incidents. This compound requires specific conditions to maintain its integrity and prevent hazardous reactions.
Table 4: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. Consistent with supplier recommendations for similar aniline compounds.[5] |
| Atmosphere | Tightly sealed container. | Protects from atmospheric moisture and oxygen.[14] |
| Light | Protect from light (Amber vial or store in a dark location). | Many aromatic amines are light-sensitive and can degrade upon exposure.[5][11] |
| Location | Store in a designated, labeled, and ventilated cabinet. | Prevents accidental use and ensures containment. Do not store on open shelves.[10] |
Incompatible Materials: To prevent dangerous reactions, segregate 4-Bromo-5-fluoro-2-methoxyaniline from the following chemical classes:
-
Strong Oxidizing Agents: Can lead to violent reactions.[15]
-
Strong Acids: Reacts with the amine group in a potentially exothermic reaction. Do not store in an acids cabinet.[15][16]
-
Alkali Metals: Halogenated compounds can react explosively with alkali metals like sodium or potassium.[17]
Emergency and Disposal Procedures
Spill Response
-
Small Spill (in a fume hood): Ensure full PPE is worn. Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[7] Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and wash with soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact the institution's Environmental Health & Safety (EHS) department.[7]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[7]
Waste Disposal
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13]
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.[17]
-
Never dispose of this chemical down the drain.[10]
-
Follow all institutional, local, and national regulations for chemical waste disposal.[9]
References
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
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University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
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Washington State University. Aniline Standard Operating Procedure. [Link]
-
Rutgers University. Aniline Standard Operating Procedure. [Link]
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]
-
Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
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Foreword: The Imperative of Stability in Advanced Pharmaceutical Intermediates
An In-depth Technical Guide to the Stability and Degradation of 4-Bromo-5-fluoro-2-methoxyaniline
4-Bromo-5-fluoro-2-methoxyaniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and dye industries.[1] Its utility stems from the unique arrangement of its substituents: an activating amino group, an electron-donating methoxy group, and two halogen atoms (bromo and fluoro) that provide both steric and electronic influence, as well as handles for further synthetic transformations.[2] For researchers and drug development professionals, a thorough understanding of a molecule's stability is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy.[3] Degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable product performance.
This guide provides a comprehensive technical overview of the stability and degradation pathways of 4-Bromo-5-fluoro-2-methoxyaniline. As a senior application scientist, the perspective offered herein is grounded in the practical realities of pharmaceutical development, emphasizing not just the "what" but the "why" behind the methodologies. We will explore the molecule's intrinsic chemical liabilities, establish robust protocols for forced degradation (stress testing), and detail the development of a stability-indicating analytical method—the essential tool for monitoring and controlling degradation.
Molecular Profile and Predicted Chemical Liabilities
The stability of 4-Bromo-5-fluoro-2-methoxyaniline is dictated by the interplay of its functional groups. Understanding these influences is key to predicting degradation pathways.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a primary site for oxidation. It is a strong activating, ortho-, para- directing group, making the ring electron-rich and susceptible to electrophilic attack.[2] Oxidation can lead to the formation of nitroso, nitro, or polymeric species.
-
Methoxy Group (-OCH₃): This is another activating, electron-donating group that further increases the electron density of the aromatic ring, particularly at the ortho and para positions. While generally stable, under harsh acidic conditions, it can be susceptible to ether cleavage.
-
Fluorine and Bromine Halogens (-F, -Br): These atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.[2] They deactivate the ring towards electrophilic substitution but can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although this is less likely given the presence of the powerful activating groups. The C-Br bond is significantly weaker than the C-F bond and can be a site for photolytic cleavage.
Based on this analysis, the primary anticipated degradation pathways are oxidation of the amino group and, to a lesser extent, hydrolysis or photolysis .
Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-2-methoxyaniline
| Property | Value | Source(s) |
| CAS Number | 330794-03-1 | [4][5] |
| Molecular Formula | C₇H₇BrFNO | [5] |
| Molecular Weight | 220.04 g/mol | [5] |
| Appearance | Light brown to brown solid | [5] |
| Purity (Typical) | ≥96-97% | [4][5] |
| Storage | 2-8°C, protect from light | [5] |
Forced Degradation Studies: A Framework for Uncovering Instability
Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[6] Its purpose is threefold: to elucidate degradation pathways, to identify likely degradation products, and to demonstrate the specificity of the analytical method developed to monitor stability.[7] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Hydrolytic Degradation
Causality: Hydrolysis investigates the susceptibility of the molecule to degradation in aqueous environments across a range of pH values, simulating conditions it might encounter during formulation or within a physiological setting. The primary targets for hydrolysis in this molecule, though not highly susceptible, would be potential de-alkylation of the methoxy group under strong acid or displacement of a halogen under extreme conditions.
Experimental Protocol:
-
Prepare three stock solutions of 4-Bromo-5-fluoro-2-methoxyaniline at approximately 1 mg/mL in a suitable organic co-solvent (e.g., acetonitrile or methanol) to ensure solubility.
-
For each condition, dilute the stock solution into the respective aqueous medium to a final concentration of ~0.1 mg/mL:
-
Acidic: 0.1 N Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 N Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at 60°C for up to 7 days.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 72, 168 hours).
-
Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Oxidative Degradation
Causality: The amino group on the aniline ring is a well-known site for oxidation. This stress condition is critical for identifying potential oxidative degradants that could form from exposure to air, peroxides present as excipient impurities, or during oxidative metabolic processes.
Experimental Protocol:
-
Prepare a stock solution of 4-Bromo-5-fluoro-2-methoxyaniline at approximately 1 mg/mL in methanol.
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) in water to a final concentration of ~0.1 mg/mL.
-
Store the solution at room temperature, protected from light, for up to 48 hours.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples directly by HPLC. It is crucial to ensure the analytical method is not compromised by the peroxide; if necessary, the reaction can be quenched (e.g., with sodium bisulfite), but potential side reactions must be evaluated.
Predicted Oxidative Degradation Pathway:
The primary oxidative attack is expected at the nitrogen atom of the amino group, potentially leading to N-oxides, nitroso, and ultimately nitro derivatives. Dimerization and polymerization can also occur.
Sources
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline for Advanced Scientific Applications
4-Bromo-5-fluoro-2-methoxyaniline is a polysubstituted aniline that has emerged as a crucial intermediate in the landscape of fine chemicals and pharmaceutical development. Its strategic combination of four distinct functional groups on a single benzene ring—a reactive bromine atom, an electron-withdrawing fluorine atom, a methoxy group, and a nucleophilic amino group—provides chemists with a powerful tool for constructing complex molecular architectures.[1][2] The specific arrangement of these substituents significantly influences the molecule's electronic properties and reactivity, making it a highly sought-after precursor for a range of advanced applications, from active pharmaceutical ingredients (APIs) to materials science.[1][3][4] This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug discovery and chemical synthesis.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and synthesis. 4-Bromo-5-fluoro-2-methoxyaniline is typically a solid at room temperature, with solubility in common organic solvents. The presence of fluorine, in particular, can enhance metabolic stability and binding affinity in derivative drug candidates.[2][5][6]
| Property | Value | Source(s) |
| CAS Number | 330794-03-1 | [7] |
| Molecular Formula | C₇H₇BrFNO | [8][9] |
| Molecular Weight | 220.04 g/mol | [7][8][9] |
| Appearance | Solid | [10] |
| Purity | Typically ≥96-98% | [7][8][9] |
| SMILES | COC1=CC(N)=C(F)C=C1Br | [8] |
| InChI Key | SEVMQEIGENUPIE-UHFFFAOYSA-N | [11] |
Commercial Availability and Procurement
4-Bromo-5-fluoro-2-methoxyaniline is readily available from a variety of specialized chemical suppliers, catering to both research and development and bulk manufacturing needs. It is typically offered in quantities ranging from grams to kilograms, with purity levels generally exceeding 96%. When sourcing this intermediate, it is crucial to consider supplier reliability, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., NMR, HPLC) to ensure the integrity of subsequent synthetic work.
| Supplier | Product Name | Purity | Available Quantities |
| Thermo Scientific Chemicals | 4-Bromo-5-fluoro-2-methoxyaniline | 96% | 1 g |
| ChemicalBook | 4-Bromo-5-fluoro-2-methoxyaniline | Varies | Multiple Suppliers Listed |
| ChemScene | 4-Bromo-2-fluoro-5-methoxyaniline | ≥98% | Custom |
| Synblock | 4-Bromo-2-fluoro-5-methoxyaniline | NLT 98% | Custom |
Note: The listed suppliers are representative, and a broader market survey is recommended for large-scale procurement. Pricing can vary significantly based on quantity and purity.
Core Synthesis and Reaction Mechanisms
The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline often involves a multi-step process starting from a more readily available precursor. A common and logical synthetic route involves the reduction of the corresponding nitrobenzene derivative, 4-bromo-2-fluoro-5-methoxynitrobenzene.
Experimental Protocol: Reduction of 4-bromo-2-fluoro-5-methoxynitrobenzene
This protocol describes a typical reduction using iron powder in an acidic medium, a widely used method for its efficiency and cost-effectiveness in converting nitroarenes to anilines.
-
Setup: A round-bottom flask is charged with 4-bromo-2-fluoro-5-methoxynitrobenzene (1.0 eq), acetic acid (approx. 6.7 mL per gram of nitro-compound), and water (approx. 1.3 mL per gram of nitro-compound).[12]
-
Addition of Reducing Agent: The mixture is stirred to form a solution or suspension. Iron powder (approx. 4.5 eq) is added portion-wise to control the exothermic reaction.[12]
-
Reaction: The reaction mixture is heated (e.g., to 80-90°C) and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess iron and iron salts. The filtrate is then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the aniline product.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
Causality of Choices:
-
Iron in Acetic Acid: This combination is a classic and robust method for nitro group reduction. Acetic acid protonates the nitro group, facilitating its reduction by the iron metal, which acts as the electron donor.
-
Portion-wise Addition: The reduction is highly exothermic. Adding the iron powder in portions prevents a dangerous temperature spike and ensures a controlled reaction rate.
Caption: Synthetic workflow for the reduction of a nitro precursor.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Bromo-5-fluoro-2-methoxyaniline lies in its capacity for selective, sequential functionalization, making it a cornerstone intermediate for building complex drug molecules.[2] The distinct reactivity of its functional groups allows for a modular approach to synthesis.
-
Amino Group (-NH₂): Serves as a key nucleophile or a point for diazotization. It is readily acylated to form amides, used in coupling reactions, or can be a directing group for further aromatic substitutions.[2]
-
Bromo Group (-Br): This is an ideal handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is fundamental to modern drug synthesis.
-
Fluoro Group (-F): The fluorine atom modifies the electronic environment of the ring and can serve as a site for nucleophilic aromatic substitution (SₙAr), although this is less common than reactions at the bromine site. More importantly, incorporating fluorine into a final API can significantly improve its metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]
This trifunctional reactivity makes the compound invaluable for creating libraries of novel compounds for high-throughput screening and for the synthesis of targeted therapies. While specific, publicly disclosed drug candidates synthesized directly from this intermediate are proprietary, its structural motifs are found in various classes of biologically active molecules, including kinase inhibitors and receptor antagonists.[1][13]
Caption: Reactivity pathways of 4-Bromo-5-fluoro-2-methoxyaniline.
Safety, Handling, and Storage
As with all halogenated anilines, 4-Bromo-5-fluoro-2-methoxyaniline requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16] Work should be conducted in a well-ventilated fume hood.[14][16]
-
Handling: Avoid creating dust. Use dry clean-up procedures if a spill occurs.[14] Do not eat, drink, or smoke in the handling area.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[16]
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is more than just a chemical reagent; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its commercial availability, coupled with its well-defined physicochemical properties and versatile reactivity, ensures its continued importance as a key building block. For researchers and drug development professionals, a thorough understanding of this intermediate's characteristics and handling requirements is essential to fully harness its synthetic potential in the creation of next-generation molecules.
References
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- ChemicalBook. 4-Bromo-5-fluoro-2-methoxyaniline manufacturers and suppliers.
- Thermo Fisher Scientific. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals.
- Cymit Química S.L.
- ChemScene. 4-Bromo-2-fluoro-5-methoxyaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
- PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.
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- Synblock. CAS 108310-38-9 | 4-Bromo-2-fluoro-5-methoxyaniline.
- BLD Pharm. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline.
- Fisher Scientific.
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- Fisher Scientific.
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- Ketone Pharma.
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4-Bromo-5-fluoro-2-methoxyaniline literature review
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-Bromo-5-fluoro-2-methoxyaniline is a polysubstituted aromatic amine that serves as a highly functionalized and valuable building block in modern organic synthesis. Its unique arrangement of bromo, fluoro, methoxy, and amino substituents provides a versatile platform for constructing complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom offers a reactive handle for cross-coupling reactions, making this compound particularly relevant to researchers in drug discovery and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic strategy based on established methodologies, and explores its reactivity and potential applications, with a focus on the underlying chemical principles that guide its use in advanced research.
Chemical Identity and Physicochemical Properties
4-Bromo-5-fluoro-2-methoxyaniline is a solid organic compound whose structure is primed for diverse chemical transformations. The interplay of its functional groups dictates its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 330794-03-1 | [3] |
| Molecular Formula | C₇H₇BrFNO | [4] |
| Molecular Weight | 220.04 g/mol | [3][4] |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | 4-bromo-5-fluoro-2-methoxyaniline | N/A |
| SMILES | COC1=C(C=C(C=C1F)Br)N | [4] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline is not broadly published, a robust synthetic route can be proposed based on well-established transformations of substituted anilines and related precursors. The key challenge lies in achieving the desired regiochemistry of the halogen substituents.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic approach begins with the target molecule and disconnects bonds to reveal simpler, commercially available starting materials. The most strategic disconnection is the Carbon-Bromine bond, pointing to a late-stage electrophilic bromination of a fluorinated methoxyaniline precursor. This strategy is favored because the activating, ortho-para directing amino and methoxy groups can effectively control the position of the incoming bromide.
The proposed forward synthesis, therefore, starts with the nitration of a suitable fluorinated anisole, followed by reduction of the nitro group to an amine, and finally, a regioselective bromination.
Caption: Proposed retrosynthetic pathway for 4-Bromo-5-fluoro-2-methoxyaniline.
Detailed Experimental Protocol (Representative)
This protocol describes a representative method for the final bromination step, adapted from established procedures for analogous anilines.[5] The choice of a mild brominating agent and controlled temperature is critical to prevent over-bromination and side-product formation.
Objective: To synthesize 4-Bromo-5-fluoro-2-methoxyaniline via electrophilic bromination of 3-Fluoro-6-methoxyaniline.
Materials:
-
3-Fluoro-6-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-6-methoxyaniline in dry acetonitrile.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the aniline substrate and the brominating agent without participating in the reaction.
-
-
Temperature Control: Cool the solution to 0°C in an ice-water bath.
-
Rationale: Electrophilic aromatic substitution is an exothermic process. Cooling the reaction mixture helps to control the reaction rate, improving regioselectivity and minimizing the formation of undesired byproducts.
-
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Rationale: NBS is a mild and solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine. Portion-wise addition prevents a rapid temperature spike.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Rationale: The NaHCO₃ wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-5-fluoro-2-methoxyaniline.
Chemical Reactivity and Applications
The synthetic utility of 4-Bromo-5-fluoro-2-methoxyaniline stems from the distinct reactivity of its functional groups, which can be addressed in a selective manner.
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It can be readily acylated, alkylated, or diazotized to introduce a wide range of other functionalities.
-
Bromo Group (-Br): Serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Fluoro Group (-F): The C-F bond is generally robust. Fluorine's strong electron-withdrawing inductive effect modulates the electron density of the aromatic ring, influencing the reactivity of other positions and the pKa of the aniline.[1]
-
Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic substitution.
Application as a Pharmaceutical Building Block
Substituted anilines are foundational scaffolds in medicinal chemistry.[1] The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex active pharmaceutical ingredients (APIs). The bromine atom, in particular, is a key linchpin for molecular elaboration.
Caption: Utility of the bromo group in cross-coupling reactions.
Potential in Materials Science
The incorporation of halogen atoms like fluorine and bromine can significantly influence the electronic, optical, and thermal properties of organic materials.[6] As such, 4-Bromo-5-fluoro-2-methoxyaniline can serve as a monomer or precursor for the synthesis of specialized polymers, organic light-emitting diodes (OLEDs), and other advanced materials where fine-tuning of optoelectronic properties is required.
Safety and Handling
Due to its chemical structure as a substituted aniline, 4-Bromo-5-fluoro-2-methoxyaniline should be handled with appropriate care, assuming it possesses potential toxicity.
Hazard Identification
Based on data for the compound and closely related analogs, the following hazards are identified:
Hazard Statements: H302, H312, H315, H319, H332, H335[3][7]
Recommended Handling Procedures
All work should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[7][8] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Wear appropriate PPE and avoid breathing dust.[8]
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline represents a strategically designed chemical intermediate with significant potential for innovation in both pharmaceutical and material sciences. Its value lies in the orthogonal reactivity of its multiple functional groups, which allows for sequential and controlled chemical modifications. Understanding its synthesis, reactivity, and handling is paramount for researchers looking to leverage this versatile building block in the development of novel, high-value molecules.
References
- 4-Bromo-3-fluoro-2-methoxyaniline - Cymit Química S.L. (2023-07-05).
- SAFETY D
- SAFETY D
- 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals.
- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
- 4-Bromo-2-fluoro-5-methoxyaniline - ChemScene.
- Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com.
- 3-BROMO-5-FLUORO-4-METHOXYANILINE SDS, 875664-44-1 Safety D
- 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13).
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An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline: Synthesis, Properties, and Applications
Foreword: The Emergence of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of rational molecular design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] It is within this context that polysubstituted aromatic compounds, such as 4-Bromo-5-fluoro-2-methoxyaniline, have emerged not with a singular "discovery" narrative but as vital, versatile building blocks in the synthetic chemist's toolkit. This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methoxyaniline, focusing on its synthesis, chemical characteristics, and its role as a valuable intermediate in the development of complex molecules. While a specific historical record of its first synthesis is not prominently documented, its utility is evident from its commercial availability and the rich chemistry of its analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-5-fluoro-2-methoxyaniline is presented below.
| Property | Value | Source |
| CAS Number | 330794-03-1 | Thermo Fisher Scientific |
| Molecular Formula | C₇H₇BrFNO | ChemScene |
| Molecular Weight | 220.04 g/mol | ChemScene |
| Appearance | Off-white to light brown crystalline powder | (Typical for similar anilines) |
| Purity | Typically ≥96% | Thermo Fisher Scientific |
Strategic Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
Retrosynthetic Analysis
A logical retrosynthetic approach for 4-Bromo-5-fluoro-2-methoxyaniline (I) involves the electrophilic bromination of the precursor 4-fluoro-2-methoxyaniline (II). The directing effects of the activating amino and methoxy groups, and the deactivating but ortho-, para-directing fluoro group, must be considered to achieve the desired regioselectivity.
Caption: Retrosynthetic analysis of 4-Bromo-5-fluoro-2-methoxyaniline.
Proposed Synthetic Protocol
This protocol is based on standard bromination procedures for activated aromatic rings, such as those found for related anilines.[2][3]
Step 1: Bromination of 4-fluoro-2-methoxyaniline
The key transformation is the regioselective bromination of 4-fluoro-2-methoxyaniline. The strong activating and ortho, para-directing effects of the amino and methoxy groups, combined with the weaker ortho, para-directing effect of the fluorine atom, will direct the incoming electrophile. The position ortho to the amino group and meta to the fluorine is sterically hindered. Therefore, the most likely position for bromination is ortho to the methoxy group and meta to the amino group, which is the desired C-4 position.
-
Reaction: 4-fluoro-2-methoxyaniline + Brominating Agent → 4-Bromo-5-fluoro-2-methoxyaniline
-
Reagents and Solvents:
-
4-fluoro-2-methoxyaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is a milder alternative to elemental bromine and often provides higher selectivity.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Proposed workflow for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline.
Spectroscopic Characterization (Illustrative)
| Technique | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The methoxy group would show a singlet around δ 3.8-4.0 ppm. The amine protons would appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon attached to bromine being significantly deshielded. The carbon attached to fluorine would show a characteristic large coupling constant (¹J C-F). |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the other substituents on the aromatic ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Development
4-Bromo-5-fluoro-2-methoxyaniline is a valuable building block in medicinal chemistry and organic synthesis due to its multiple points for diversification.[4]
-
Amino Group: The aniline functionality can be readily acylated, alkylated, or converted to a diazonium salt, allowing for a wide range of subsequent transformations.
-
Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1] This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental in the synthesis of complex molecular scaffolds.
-
Fluoro Group: The fluorine atom can influence the electronic properties of the molecule and can also be a site for nucleophilic aromatic substitution under certain conditions, although it is generally less reactive than other halogens in this regard.
The combination of these functional groups in a specific regioisomeric arrangement makes 4-Bromo-5-fluoro-2-methoxyaniline a desirable starting material for the synthesis of novel pharmaceutical candidates and functional materials. The presence of both fluorine and bromine on the aniline scaffold is particularly advantageous in drug discovery, where these halogens can modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Caption: Synthetic utility of 4-Bromo-5-fluoro-2-methoxyaniline as a building block.
Conclusion and Future Outlook
4-Bromo-5-fluoro-2-methoxyaniline represents a modern class of chemical reagents where the value lies not in a storied history of discovery, but in its intrinsic potential as a versatile building block. Its carefully orchestrated arrangement of functional groups provides chemists with multiple avenues for the construction of complex and novel molecules. As the demand for sophisticated compounds in drug discovery and materials science continues to grow, the importance of such well-designed, multifunctional intermediates will undoubtedly increase. Further exploration of the reactivity of this compound and its application in the synthesis of biologically active molecules and advanced materials is a promising area for future research.
References
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Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. PrepChem. (URL: [Link])
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Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem. (URL: [Link])
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Synthesis of 4-bromo-2-fluoroaniline. PrepChem. (URL: [Link])
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A Technical Guide to the Theoretical Properties and Synthetic Utility of 4-Bromo-5-fluoro-2-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluoro-2-methoxyaniline is a polysubstituted aromatic amine that serves as a highly functionalized and valuable building block in modern organic synthesis. Its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing/synthetically versatile (bromo, fluoro) substituents provides a platform for complex molecular architecture. This guide offers an in-depth analysis of its theoretical physicochemical properties, predicted spectroscopic characteristics, reactivity profile, and potential applications, particularly in the realm of medicinal chemistry. Furthermore, it outlines key safety and handling protocols to ensure its proper use in a laboratory setting.
Introduction: A Versatile Scaffolding for Innovation
Substituted anilines are foundational scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the aniline core dramatically expands their utility. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The bromine atom, in contrast, serves as a versatile synthetic handle, readily participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[3]
4-Bromo-5-fluoro-2-methoxyaniline (CAS No: 330794-03-1) embodies this principle of multifunctional design. It is a key intermediate whose distinct substitution pattern allows for regioselective modifications, making it a compound of significant interest for constructing complex molecules and novel active pharmaceutical ingredients (APIs).[4][5] This document serves as a technical resource, consolidating its theoretical properties and outlining its synthetic potential for professionals in research and drug development.
Physicochemical and Computational Properties
The inherent characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The following tables summarize the key identifiers and computationally predicted properties for 4-Bromo-5-fluoro-2-methoxyaniline.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-Bromo-5-fluoro-2-methoxyaniline |
| Synonym | 4-Bromo-5-fluoro-2-methoxy-phenylamine[6] |
| CAS Number | 330794-03-1[7] |
| Molecular Formula | C₇H₇BrFNO[6] |
| Molecular Weight | 220.04 g/mol [6][7] |
Table 2: Computed Theoretical Properties
| Property | Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 2.179 | [6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Predicted Spectroscopic Profile
While specific experimental spectra for this isomer are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at C3 will also be a doublet. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. The amine (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy: Seven unique carbon signals are expected. The carbon atom bonded to fluorine (C5) would exhibit a large one-bond coupling constant (¹JCF). The carbon bonded to bromine (C4) would appear in the 110-120 ppm range. The methoxy carbon would be observed upfield, typically around 55-60 ppm.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (two bands, ~3350-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O stretching for the aryl ether (~1250 cm⁻¹), and characteristic C-F (~1100-1200 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom.
Chemical Structure and Synthetic Potential
The utility of 4-Bromo-5-fluoro-2-methoxyaniline stems directly from its structure, which features multiple reactive sites that can be addressed with high selectivity.
Sources
quantum chemical calculations for 4-Bromo-5-fluoro-2-methoxyaniline
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Bromo-5-fluoro-2-methoxyaniline
Executive Summary
This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Bromo-5-fluoro-2-methoxyaniline, a key intermediate in modern drug discovery.[1] For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic molecular properties of such building blocks is paramount for rational drug design. This document outlines the theoretical underpinnings, provides a detailed step-by-step computational workflow, and discusses the interpretation of calculated properties. By leveraging the predictive power of quantum mechanics, we can elucidate the electronic structure, reactivity, and spectroscopic signatures of this molecule, thereby accelerating the development of novel therapeutics. The methodologies described herein, primarily focusing on Density Functional Theory (DFT), are designed to be both scientifically rigorous and practically applicable, ensuring a balance of accuracy and computational efficiency.
Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-methoxyaniline in Drug Discovery
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 4-Bromo-5-fluoro-2-methoxyaniline is a particularly valuable trifunctional intermediate, offering multiple, distinct reaction sites for complex molecular assembly.[1] Its strategic importance stems from the unique combination of its substituents:
-
The Bromo Group: Serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.[2]
-
The Fluoro Group: A bioisostere for hydrogen, the fluorine atom can significantly modulate a molecule's physicochemical properties. Its high electronegativity can alter local electronic environments, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3]
-
The Methoxy and Aniline Groups: These groups are critical for establishing hydrogen bonds and other key interactions within a biological target's binding pocket. The aniline nitrogen provides a nucleophilic center and a hydrogen bond donor, while the methoxy group acts as a hydrogen bond acceptor.
Given this multifunctional nature, a deep understanding of the molecule's electronic and structural properties is not just academic but essential for predicting its reactivity, guiding synthetic strategy, and designing derivatives with optimal pharmacokinetic and pharmacodynamic profiles. Quantum chemical calculations provide the necessary lens to probe these properties at the most fundamental level.[4][5]
Theoretical Foundations of Quantum Chemical Calculations
Quantum chemical calculations aim to solve the time-independent, non-relativistic Schrödinger equation for a given molecular system. Due to the complexity of many-electron systems, exact solutions are impossible, necessitating a hierarchy of approximate methods.
Hartree-Fock (HF) Theory: The Mean-Field Approximation
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the complex many-electron wavefunction with a single Slater determinant.[6][7] It treats each electron as moving in an average, or "mean," field created by all other electrons, thereby simplifying the electron-electron repulsion term.[8][9] While computationally efficient and providing a reasonable first approximation (capturing ~99% of the total electronic energy), HF theory systematically neglects electron correlation—the instantaneous interactions between electrons. This omission limits its accuracy for many chemical properties.[9]
Post-Hartree-Fock Methods: Møller-Plesset Perturbation Theory (MP2)
To recover the missing electron correlation energy, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory (MP) is a widely used approach that treats electron correlation as a perturbation to the HF Hamiltonian.[10][11] The theory is applied to different orders, with the second order (MP2) being the most common due to its favorable balance of accuracy and computational cost.[12][13] MP2 accounts for dynamic electron correlation by including the effects of double excitations from occupied to virtual orbitals, offering a significant improvement over HF for properties like non-covalent interactions and reaction energies.[10][11]
Density Functional Theory (DFT): The Pragmatic Workhorse
Density Functional Theory (DFT) has become the most popular method in computational chemistry for its remarkable efficiency and accuracy.[14][15] Instead of the complex wavefunction, DFT uses the electron density—a function of only three spatial coordinates—as the fundamental variable.[15][16] The total energy is determined by a functional of this density. The key challenge lies in the exact form of the exchange-correlation functional, which accounts for both quantum mechanical exchange and electron correlation effects.
Numerous approximate functionals have been developed, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly successful for organic molecules by incorporating a portion of exact HF exchange.[17] DFT provides accuracies comparable to or even better than MP2 for many systems, but at a significantly lower computational cost, making it ideal for the analysis of drug-sized molecules.[14][18]
Caption: Relationship between core quantum chemical methods.
Methodology: A Practical Workflow for In Silico Analysis
This section details a robust, step-by-step protocol for performing quantum chemical calculations on 4-Bromo-5-fluoro-2-methoxyaniline using DFT. This workflow is readily adaptable to common quantum chemistry software packages like Gaussian, Q-Chem, or PySCF.[19][20]
Experimental Protocol: Computational Analysis
-
Step 1: Initial Structure Generation
-
Construct the 2D structure of 4-Bromo-5-fluoro-2-methoxyaniline using a molecular editor (e.g., ChemDraw, Avogadro).
-
Convert the 2D structure into an initial 3D conformation. This initial geometry is a rough estimate and must be optimized.
-
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy, most stable 3D arrangement of the atoms on the potential energy surface.[21][22] This is the most critical step for obtaining meaningful results.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a well-validated choice for general-purpose organic molecule calculations.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set provides a good balance of flexibility and computational cost, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) for non-spherical electron distributions.
-
Procedure: Submit the initial 3D structure for a geometry optimization calculation. The algorithm will iteratively adjust atomic positions to minimize the total electronic energy until the forces on each atom are negligible.[23][24]
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.[25][26]
-
Procedure: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies.[25] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization, requiring re-optimization.
-
Output: This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum, and their associated intensities.[19][27]
-
-
Step 4: Calculation of Molecular Properties
-
Using the validated, optimized structure, perform a single-point energy calculation to derive key molecular properties.
-
Electronic Properties:
-
HOMO/LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface. It visually reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting intermolecular interactions.
-
-
Physicochemical Properties:
-
Dipole Moment: Provides a measure of the overall polarity of the molecule.
-
Mulliken or Natural Population Analysis (NPA) Charges: Calculates the partial atomic charges on each atom, offering insight into the intramolecular distribution of charge.[17]
-
-
Drug-like Descriptors:
-
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Methodological & Application
synthesis of 4-Bromo-5-fluoro-2-methoxyaniline from 2-fluoro-4-methoxyaniline
An Application Note and Protocol for the Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and regioselective electrophilic bromination of 3-fluoro-6-methoxyaniline using N-Bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization methods.
Introduction and Scientific Background
Substituted anilines, particularly those containing fluorine and bromine atoms, are foundational building blocks in modern synthetic chemistry.[1] The unique electronic properties imparted by these halogens can significantly influence the biological activity and pharmacokinetic profiles of target molecules. The target compound, 4-Bromo-5-fluoro-2-methoxyaniline, serves as a versatile precursor for constructing more complex molecular architectures through reactions like Suzuki, Heck, and Buchwald-Hartwig cross-coupling.[1]
This application note addresses the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. A chemically logical and efficient pathway proceeds via the electrophilic bromination of 3-fluoro-6-methoxyaniline . The protocol has been optimized for high regioselectivity and yield, leveraging the well-established efficacy of N-Bromosuccinimide (NBS) as a mild and selective brominating agent for activated aromatic systems.[2][3]
Guiding Principles: Regioselectivity in Electrophilic Aromatic Substitution
The success of this synthesis hinges on controlling the position of the incoming bromine electrophile on the aniline ring. The outcome is governed by the cumulative directing effects of the substituents already present: the amino (-NH2), methoxy (-OCH3), and fluoro (-F) groups.
-
Activating Groups & Directing Effects : Both the amino and methoxy groups are strong electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack. They are powerful ortho, para-directors.[4]
-
Deactivating Group & Directing Effects : The fluorine atom is an electron-withdrawing group via induction, which deactivates the ring. However, due to resonance, it also acts as an ortho, para-director.
-
Synergistic Effect : In the starting material, 3-fluoro-6-methoxyaniline, the powerful activating effects of the amino (at C1) and methoxy (at C6) groups synergize to strongly direct the incoming electrophile to the C2 and C4 positions. The C4 position is favored due to reduced steric hindrance compared to the C2 position, which is flanked by the amino and fluoro groups. The fluoro group at C3 also directs towards the C4 position. This convergence of directing effects leads to the highly regioselective formation of the desired 4-bromo isomer.
Caption: Directing effects on 3-fluoro-6-methoxyaniline.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, with corresponding modifications to reagent quantities and glassware size.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| 3-Fluoro-6-methoxyaniline | ≥98% | Commercial | 1.41 g (10 mmol) |
| N-Bromosuccinimide (NBS) | ≥99% | Commercial | 1.87 g (10.5 mmol) |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial | 50 mL |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 150 mL |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous | Lab Prepared | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | 50 mL |
| Brine (Saturated NaCl) | Aqueous | Lab Prepared | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | ~10 g |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | As needed |
Safety Precautions and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
N-Bromosuccinimide (NBS) : Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed.[5] Avoid inhalation of dust.[6][7] Handle with care, ensuring no contact with skin or eyes.[8][9] In case of contact, rinse immediately and thoroughly with water.
-
Acetonitrile : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
-
Ethyl Acetate : Highly flammable liquid and vapor. Causes serious eye irritation.
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before commencing work.[5][6][7][8][9]
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-6-methoxyaniline (1.41 g, 10 mmol).
-
Dissolution : Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.
-
Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition : Once the solution is cooled, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15-20 minutes. Monitor the internal temperature to ensure it does not rise above 10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting material.
-
Work-up - Quenching : Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of water.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any unreacted NBS/bromine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water mixture may be effective.
-
Isolation : Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain 4-Bromo-5-fluoro-2-methoxyaniline as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR : The spectrum should be consistent with the structure. One would expect to see distinct signals for the two aromatic protons and the methoxy and amine protons.
-
LCMS : To confirm the molecular weight of the product (220.04 g/mol ).[10][11]
-
Purity (HPLC) : Should be ≥98% for most applications.
Experimental Workflow and Data Summary
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 1.0 eq (10 mmol) | 3-fluoro-6-methoxyaniline |
| Brominating Agent | 1.05 eq (10.5 mmol) | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile | ~40 mL |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is critical. |
| Reaction Time | 3-4 hours | Monitor by TLC. |
| Expected Yield | 75-85% | Based on similar transformations. |
| Product Appearance | White to off-white solid | [11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Ensure NBS is fresh and of high purity. |
| Product loss during work-up. | Ensure complete extraction by performing 3-4 extractions. Avoid overly aggressive washing. | |
| Formation of Di-brominated Product | Excess NBS or reaction too warm. | Use only 1.0-1.05 equivalents of NBS. Maintain low temperature during addition. |
| Inseparable Impurities | Starting material impurities. | Ensure the purity of the starting 3-fluoro-6-methoxyaniline is >98%. |
| Side reactions. | Perform the reaction at a lower temperature for a longer duration. |
Conclusion
The protocol described provides a reliable and efficient method for the regioselective synthesis of 4-Bromo-5-fluoro-2-methoxyaniline from 3-fluoro-6-methoxyaniline. The use of N-Bromosuccinimide in acetonitrile offers a mild and controlled approach, resulting in high yields of the desired product. By understanding the principles of electrophilic aromatic substitution and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable intermediate for applications in drug discovery and chemical development.
References
-
LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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- 10. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
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Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-5-fluoro-2-methoxyaniline, a key building block in medicinal chemistry and drug development. The protocol details a regioselective electrophilic bromination of the commercially available 3-fluoro-4-methoxyaniline using N-bromosuccinimide (NBS). This application note offers in-depth technical insights, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers, medicinal chemists, and process development scientists.
Introduction
Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic incorporation of halogen and alkoxy functional groups onto the aniline scaffold provides a versatile platform for molecular elaboration and fine-tuning of physicochemical properties. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while a bromine atom serves as a convenient handle for further transformations, such as cross-coupling reactions. 4-Bromo-5-fluoro-2-methoxyaniline is a valuable intermediate, combining these features for the development of novel therapeutic agents.
This guide outlines a robust and efficient synthesis of 4-Bromo-5-fluoro-2-methoxyaniline via the electrophilic aromatic substitution of 3-fluoro-4-methoxyaniline with N-bromosuccinimide. The rationale behind the choice of reagents, solvent, and reaction conditions is discussed to provide a thorough understanding of the synthetic strategy.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The aniline derivative is activated towards electrophilic attack by the electron-donating amino and methoxy groups. N-Bromosuccinimide (NBS) serves as a mild and effective source of the electrophilic bromine species (Br+).
Reaction:
Mechanism:
The reaction is initiated by the generation of an electrophilic bromine species from NBS, often facilitated by a polar solvent. The electron-rich aromatic ring of 3-fluoro-4-methoxyaniline then attacks the electrophilic bromine. The directing effects of the substituents on the aniline ring govern the regioselectivity of the bromination. The strongly activating amino group is a powerful ortho-, para-director. The methoxy group is also an ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. The bromine atom is directed to the position ortho to the amino group and meta to the fluoro and methoxy groups, which is the most electronically activated and sterically accessible position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Fluoro-4-methoxyaniline | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Dropping funnel | - | Standard laboratory supplier |
| Ice bath | - | - |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
| Column chromatography setup | Silica gel (230-400 mesh) | Standard laboratory supplier |
| NMR Spectrometer | 400 MHz or higher | - |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methoxyaniline (5.0 g, 35.4 mmol) in 100 mL of anhydrous acetonitrile.
-
Stir the solution at room temperature until the aniline is completely dissolved.
2. Bromination:
-
In a separate beaker, dissolve N-bromosuccinimide (6.9 g, 38.9 mmol, 1.1 equivalents) in 50 mL of anhydrous acetonitrile.
-
Cool the aniline solution to 0 °C using an ice bath.
-
Add the NBS solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The starting material and product should have different Rf values.
4. Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting aqueous residue, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-5-fluoro-2-methoxyaniline as a solid.
Process Workflow
Caption: Experimental workflow for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Halogenated Anilines: Halogenated anilines are toxic and can be absorbed through the skin. Handle with care and avoid exposure.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to light brown solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals would include a singlet for the methoxy protons, a broad singlet for the amine protons, and two aromatic signals, likely doublets, showing coupling consistent with the substitution pattern.
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): Expected signals would correspond to the seven carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₇BrFNO, MW: 220.04 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Discussion
The described protocol provides a reliable method for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. The use of NBS offers a milder and more selective alternative to elemental bromine for the bromination of activated aromatic rings. The choice of acetonitrile as the solvent is based on its ability to dissolve the reactants and facilitate the ionic reaction pathway.
The regioselectivity of the bromination is a key aspect of this synthesis. The powerful activating and ortho-, para-directing effect of the amino group, reinforced by the methoxy group, overwhelmingly directs the electrophilic attack to the positions ortho and para to the amine. Steric hindrance from the methoxy group likely disfavors substitution at the C6 position, leading to the preferential formation of the desired 4-bromo isomer.
Purification by column chromatography is essential to remove any unreacted starting material, succinimide byproduct, and potential regioisomers. The purity of the final product should be assessed by NMR and/or LC-MS.
Conclusion
This application note details a practical and efficient laboratory-scale synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. The protocol is based on a regioselective bromination of 3-fluoro-4-methoxyaniline with N-bromosuccinimide. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development.
References
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-methoxyaniline. [Link]
-
Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Chem LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). [Link]
-
PrepChem. (n.d.). Preparation of 4-bromo-2-fluoroaniline. [Link]
-
NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
Application Note: Strategies for Successful Suzuki Coupling of 4-Bromo-5-fluoro-2-methoxyaniline
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, especially for biaryl synthesis in drug discovery and materials science.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Bromo-5-fluoro-2-methoxyaniline as a substrate in Suzuki coupling reactions. This particular aniline derivative presents unique challenges due to its electronic properties and potential for catalyst inhibition. We will delve into the mechanistic underpinnings, critical experimental parameters, detailed protocols for both conventional and microwave-assisted methods, and a robust troubleshooting guide to empower users to achieve high-yield, reproducible outcomes.
Part 1: The Chemistry of 4-Bromo-5-fluoro-2-methoxyaniline in Suzuki Coupling
Mechanistic Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-5-fluoro-2-methoxyaniline. This is often the rate-determining step of the reaction.[1][4] The electron-rich nature of the aniline ring, due to the methoxy and amino groups, can facilitate this step.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[5][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
The specific substituents on 4-Bromo-5-fluoro-2-methoxyaniline—the electron-donating methoxy (-OMe) and amino (-NH2) groups, and the electron-withdrawing fluoro (-F) group—create a complex electronic environment. While electron-donating groups can enhance the rate of oxidative addition, the free aniline can also coordinate to the palladium center, potentially inhibiting catalytic activity.[8] Therefore, careful selection of ligands is crucial.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Success
Optimizing a Suzuki coupling reaction, especially with a challenging substrate like 4-Bromo-5-fluoro-2-methoxyaniline, requires careful consideration of several interconnected parameters.
-
Catalyst & Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is paramount.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst systems like Pd(dppf)Cl₂.[5][9][10] For substrates prone to side reactions, using a Pd(II) precursor like Pd(OAc)₂ with a ligand is often more robust than using a pre-formed Pd(0) complex.
-
Ligands: The unprotected aniline group in the substrate can coordinate with the palladium catalyst, leading to deactivation. To counteract this and to facilitate the coupling of an electron-rich aryl bromide, bulky and electron-rich dialkylbiaryl phosphine ligands are highly recommended.[4][11] Ligands such as SPhos, XPhos, or DavePhos have proven effective in promoting reactions with hindered or challenging substrates by facilitating both the oxidative addition and reductive elimination steps.[11]
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[6]
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most frequently used.[6][12]
-
Rationale: For electron-rich anilines, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to K₂CO₃. Cesium carbonate's higher solubility in organic solvents can be advantageous.[6][13] The choice of base can significantly impact yield and should be screened for optimal performance.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the reaction.
-
Typical Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common, often with the addition of water.[12][14][15]
-
Role of Water: A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14] Ratios of organic solvent to water typically range from 3:1 to 10:1.[14][15]
-
-
Temperature: Suzuki reactions are typically run at elevated temperatures, often between 80-110 °C, to drive the reaction to completion.[3] However, excessively high temperatures can lead to side reactions like protodeboronation of the boronic acid.[16] Microwave irradiation offers a powerful alternative for rapidly achieving high temperatures, often leading to dramatically reduced reaction times and improved yields.[17][18][19]
Part 2: Experimental Protocols & Workflows
General Considerations
-
Safety: 4-Bromo-5-fluoro-2-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled.[20][21] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) form, are sensitive to oxygen.[22] All reactions must be performed under an inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol describes a general method for coupling 4-Bromo-5-fluoro-2-methoxyaniline with a generic arylboronic acid.
| Component | Role | Amount (1.0 mmol scale) | Molar Eq. |
| 4-Bromo-5-fluoro-2-methoxyaniline | Aryl Halide | 220 mg | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | Catalyst Precursor | 4.5 mg (2 mol%) | 0.02 |
| SPhos | Ligand | 16.4 mg (4 mol%) | 0.04 |
| K₃PO₄ | Base | 424 mg | 2.0 |
| 1,4-Dioxane / H₂O (5:1) | Solvent | 6 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxyaniline (220 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol) in 1 mL of the dioxane solvent. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.[23]
-
Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane and water (6 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can significantly accelerate the reaction, often completing in minutes instead of hours.[16][17][24]
| Component | Role | Amount (0.5 mmol scale) | Molar Eq. |
| 4-Bromo-5-fluoro-2-methoxyaniline | Aryl Halide | 110 mg | 1.0 |
| Arylboronic Acid | Coupling Partner | 0.6 mmol | 1.2 |
| Pd(dppf)Cl₂ | Catalyst | 7.3 mg (2 mol%) | 0.02 |
| K₂CO₃ | Base | 138 mg | 2.0 |
| DMF / H₂O (4:1) | Solvent | 3 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 4-Bromo-5-fluoro-2-methoxyaniline (110 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (7.3 mg, 0.02 mmol), and potassium carbonate (K₂CO₃, 138 mg, 2.0 mmol).
-
Solvent Addition: Add 3 mL of a degassed 4:1 mixture of DMF and water.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[18]
-
Work-up & Purification: After cooling, perform the same work-up and purification procedure as described in Protocol 1.
Caption: Fig 2. General Experimental Workflow.
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (protodeboronation).3. Ineffective base or solvent system.4. Catalyst inhibition by aniline substrate. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[22]2. Use fresh, high-quality boronic acid or a more stable pinacol ester derivative.[22]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[6]4. Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). |
| Significant Dehalogenation | The aryl-Pd intermediate is reduced by a hydride source instead of coupling.[22] This can come from solvents (e.g., THF, alcohols) or the base. | 1. Switch to a non-hydride donating solvent like dioxane or toluene.2. Ensure the base is anhydrous.3. Use a slightly higher concentration of the boronic acid. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species, leading to oxidative coupling of two boronic acid molecules.[14] | 1. Improve degassing procedures to eliminate oxygen.2. Use a Pd(0) source or ensure the Pd(II) precatalyst is efficiently reduced in situ. |
| Starting Material Recovered | Reaction temperature is too low or reaction time is too short. The catalytic system is not active enough for this specific substrate. | 1. Increase the reaction temperature or switch to microwave heating.[16]2. Screen alternative catalysts and ligands known for coupling challenging substrates.[8][9] |
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxyaniline is a highly achievable transformation critical for the synthesis of valuable chemical entities. Success hinges on a rational approach to experimental design, acknowledging the substrate's unique electronic properties. The key to overcoming the challenges posed by the electron-rich and coordinating aniline moiety lies in the judicious selection of a bulky, electron-rich phosphine ligand, an appropriate base, and a well-degassed solvent system. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently employ this versatile building block in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ARKAT USA, Inc. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC, 2010(ix), 319-330. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(9), 1048. Available from: [Link]
-
National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17686-17698. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14, 29184-29188. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(16), 2959. Available from: [Link]
-
ACS Publications. (2000). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(17), 5327-5332. Available from: [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1564. Available from: [Link]
-
ResearchGate. (2010). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
ResearchGate. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
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- 18. mdpi.com [mdpi.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 21. 4-Bromo-2-methoxyaniline | 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methoxyaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] Its development provided a powerful alternative to classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxyaniline, a polysubstituted aniline of significant interest in medicinal chemistry. The unique electronic and steric profile of this substrate—possessing both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups—necessitates a carefully considered approach to catalyst and reaction condition selection to achieve optimal outcomes.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 4-Bromo-5-fluoro-2-methoxyaniline in a Buchwald-Hartwig amination is governed by a combination of factors:
-
Electron-Rich Nature: The presence of the strongly electron-donating amino and methoxy groups increases the electron density of the aromatic ring. This can make the initial oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient aryl halides.
-
Steric Hindrance: The methoxy group at the C2 position and the fluorine at the C5 position create a sterically encumbered environment around the bromine atom at C4. This hindrance can impede the approach of the bulky palladium catalyst.
-
Fluoro Substituent: The electronegative fluorine atom can influence the electronic properties of the ring and potentially affect the rate of the catalytic cycle.
Given these characteristics, the choice of a highly active and sterically demanding catalyst system is paramount for a successful transformation.
Reaction Optimization: A Data-Driven Approach
Systematic optimization is key to achieving high yields and purity. The following table outlines a logical progression for optimizing the Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxyaniline with a model amine, such as morpholine.
Table 1: Reaction Optimization Parameters
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Outcome & Rationale |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | Baseline: A common starting point with a bulky, electron-rich ligand known to be effective for challenging substrates. |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | Ligand Comparison: RuPhos is another excellent choice for electron-rich substrates and may offer improved performance. |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | Alternative Conditions: BrettPhos is particularly effective for coupling primary amines. K₃PO₄ is a milder base, which can be beneficial if the substrate is base-sensitive. |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS (1.5) | THF | 80 | 12 | Base Variation: LHMDS is a strong, non-nucleophilic base that can be effective at lower temperatures and may offer different solubility profiles. |
| 5 | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOtBu (1.5) | Toluene | 100 | 24 | Catalyst Loading: Attempting to reduce catalyst loading once optimal conditions are identified. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of 4-Bromo-5-fluoro-2-methoxyaniline with a variety of primary and secondary amines.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equivalents).
-
Reagent Addition: Add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 equivalent) and the desired amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[2] The choice can influence reaction kinetics.
-
Ligand Selection: For electron-rich and sterically hindered substrates like 4-Bromo-5-fluoro-2-methoxyaniline, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are essential.[3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition step and accelerates reductive elimination.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is a common and effective choice. Weaker bases like K₃PO₄ can be advantageous for substrates with base-sensitive functional groups.[2]
-
Solvent: Aprotic, non-polar solvents like toluene and dioxane are typically used as they are compatible with the reaction conditions and facilitate the dissolution of the reagents.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure the reaction is performed under a strict inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand | Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-hydride elimination | Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help. |
| Decomposition of Starting Material | Base sensitivity | Use a milder base such as K₃PO₄ or Cs₂CO₃. |
| Thermal instability | Reduce the reaction temperature and extend the reaction time. |
Conclusion
The Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxyaniline is a highly valuable transformation for the synthesis of complex molecules in drug discovery and development. Success hinges on the rational selection of a catalyst system that can overcome the challenges posed by the substrate's electronic and steric properties. By employing bulky biaryl phosphine ligands and systematically optimizing the reaction conditions, researchers can achieve high yields of the desired arylamine products. This guide provides a comprehensive framework to enable scientists to effectively apply this powerful C-N bond-forming methodology.
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Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(45), 8354–8377. [Link]
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4-Bromo-5-fluoro-2-methoxyaniline as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 4-Bromo-5-fluoro-2-methoxyaniline as a Versatile Building Block for the Synthesis of Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] This guide provides an in-depth technical overview of 4-bromo-5-fluoro-2-methoxyaniline, a highly functionalized and versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore the strategic importance of its unique substitution pattern and provide detailed, field-proven protocols for its application in key synthetic transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and acylation reactions. A case study illustrating its use in the construction of a core scaffold related to multi-kinase inhibitors like Cabozantinib will consolidate these concepts into a practical workflow.
Introduction: The Strategic Value of a Privileged Scaffold
The vast majority of clinically approved kinase inhibitors target the ATP-binding site of the enzyme. This has led to the identification of certain chemical scaffolds, often referred to as "privileged structures," that are predisposed to bind to this conserved region across various kinases. Substituted anilines are a prominent feature of many such scaffolds, serving as key hinge-binding moieties or as versatile precursors for building more complex molecular architectures.[2][3][4]
4-Bromo-5-fluoro-2-methoxyaniline is a pre-eminent example of a strategically designed building block. Its utility stems not just from the aniline core, but from the orthogonal reactivity and specific physicochemical properties imparted by its three distinct substituents. This multi-functional nature allows for sequential, regioselective modifications, providing medicinal chemists with a powerful platform to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
Molecular Profile of 4-Bromo-5-fluoro-2-methoxyaniline
A thorough understanding of the properties of this building block is essential for its effective use.
| Property | Value |
| Chemical Name | 4-Bromo-5-fluoro-2-methoxyaniline |
| CAS Number | 330794-03-1 |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents such as DCM, THF, DMF, and DMSO |
The Role of Each Substituent in Drug Design
The specific arrangement of the bromo, fluoro, and methoxy groups is not arbitrary; each provides a distinct advantage for kinase inhibitor development.
-
The Bromo Group (Br): This is the primary synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The C-Br bond is highly susceptible to oxidative addition by palladium catalysts, making it an ideal site for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5]
-
The Fluoro Group (F): Fluorine is a "superstar" in medicinal chemistry for its ability to profoundly modulate molecular properties.[6] Its high electronegativity can alter the pKa of the nearby aniline nitrogen, affecting its basicity and interaction with the kinase hinge region.[7] Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby improving a drug's half-life and oral bioavailability.[7][8] In some cases, fluorine can form favorable orthogonal dipole-dipole or hydrogen bond interactions within the protein's active site, enhancing binding affinity.[9]
-
The Methoxy Group (OCH₃): The methoxy group is an interesting modulator of both electronics and sterics.[10] It is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. While the oxygen atom can act as a hydrogen bond acceptor, the methyl group can engage in van der Waals interactions within hydrophobic pockets.[11][12] This ability to probe both polar and non-polar space makes it a valuable "scout" for exploring protein binding sites without significantly increasing lipophilicity.[11]
-
The Aniline Group (NH₂): The primary amine is a nucleophilic center and a weak base. It is the key functional group for forming amide or urea linkages, which are prevalent in many kinase inhibitors. It is also the reactive partner in C-N cross-coupling reactions like the Buchwald-Hartwig amination, often used to connect the aniline fragment to a core heterocyclic system.[2][13]
Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid generating dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Synthetic Applications & Protocols
This section details the primary chemical transformations for which 4-bromo-5-fluoro-2-methoxyaniline is employed. The following protocols are generalized and should be optimized for specific substrates.
Caption: Key synthetic pathways using 4-bromo-5-fluoro-2-methoxyaniline.
Buchwald-Hartwig Amination: Forging the Core C-N Bond
Causality: This reaction is fundamental for coupling the aniline building block to an aryl or heteroaryl halide (e.g., a chloropyrimidine or bromoquinoline core).[13][17] This C-N bond formation is often a pivotal step in assembling the final kinase inhibitor scaffold. The choice of ligand is critical and is dictated by the steric and electronic properties of the coupling partners.[18][19]
General Protocol:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), 4-bromo-5-fluoro-2-methoxyaniline (1.1-1.2 equiv), a palladium catalyst, and the appropriate phosphine ligand.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the specified temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Typical Reaction Parameters:
| Component | Examples | Molar Ratio (Typical) |
| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-OTf | 1.0 equiv |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos, BINAP | 2-10 mol% |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equiv |
| Solvent | Toluene, Dioxane, THF | - |
| Temperature | 80-120 °C | - |
Suzuki-Miyaura Coupling: Extending the Scaffold via C-C Bonds
Causality: This reaction utilizes the bromo-substituent as a synthetic handle to introduce new carbon-based fragments, such as phenyl, pyridyl, or other heterocyclic rings.[20][21] This is a powerful method for exploring the solvent-front region of the ATP binding site or for adding vectors for further functionalization. The reaction is known for its high functional group tolerance.[22]
General Protocol:
-
In a reaction vessel, combine 4-bromo-5-fluoro-2-methoxyaniline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst, and ligand (if not using a pre-catalyst).
-
Add the solvent and an aqueous solution of the base.
-
Thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature under the inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography.
Typical Reaction Parameters:
| Component | Examples | Molar Ratio (Typical) |
| Boronic Acid/Ester | Aryl-B(OH)₂, HetAryl-B(OH)₂, Alkyl-BPin | 1.1-1.5 equiv |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1-5 mol% |
| Ligand | PPh₃, dppf, SPhos (used with Pd(OAc)₂) | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (as a 2M aqueous solution) | 2.0-3.0 equiv |
| Solvent | Dioxane, Toluene, DMF | - |
| Temperature | 80-110 °C | - |
Amide Bond Formation: The Critical Linkage
Causality: The acylation of the aniline nitrogen to form an amide is a cornerstone of many kinase inhibitor syntheses.[23] This amide bond can act as a hydrogen bond donor and acceptor, forming critical interactions with the "hinge" region of the kinase. The protocol can be achieved using a pre-formed acid chloride or through in-situ activation of a carboxylic acid with coupling reagents.
General Protocol (using an Acid Chloride):
-
Dissolve 4-bromo-5-fluoro-2-methoxyaniline (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) in a flask under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or DIPEA) (1.5-2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acid chloride (1.0-1.1 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Case Study: Synthesis of a Cabozantinib-like Core
Cabozantinib is a multi-kinase inhibitor that targets MET, VEGFR2, and RET, among others.[24][25] Its structure features a complex N-acyl aniline moiety. While the exact industrial synthesis may vary, we can illustrate how 4-bromo-5-fluoro-2-methoxyaniline could be used to construct a key intermediate for such a molecule, demonstrating the sequential application of the protocols described above.
Caption: A workflow for synthesizing a complex kinase inhibitor core.
Illustrative Synthetic Sequence:
-
Step 1: Acylation of the Aniline. Following the protocol in Section 3.3, 4-bromo-5-fluoro-2-methoxyaniline is reacted with an activated form of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (e.g., its acid chloride) to form the corresponding N-acylated intermediate.[23] This step forges the critical amide bond.
-
Step 2: Cross-Coupling to form the Biaryl Ether. The bromo-substituent on the N-acylated intermediate now serves as the handle for the next key transformation. While a Suzuki coupling could be envisioned, a more direct route analogous to known syntheses would involve a nucleophilic aromatic substitution or a copper/palladium-catalyzed Ullmann-type ether synthesis with a quinolinol partner, such as 4-hydroxy-6,7-dimethoxyquinoline. This step connects the aniline-containing fragment to the core heterocyclic system of the final inhibitor.
This case study highlights the strategic power of 4-bromo-5-fluoro-2-methoxyaniline. The aniline group is addressed first via acylation, and then the bromo group is used in a subsequent, independent cross-coupling reaction. The fluoro and methoxy groups remain as permanent fixtures that contribute to the final molecule's desired pharmacological profile.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is more than a simple starting material; it is a rationally designed building block that offers a confluence of strategic advantages for the synthesis of kinase inhibitors. Its pre-installed fluoro and methoxy groups provide desirable medicinal chemistry properties, while the orthogonal reactivity of the amino and bromo groups allows for controlled, stepwise elaboration into complex, high-value molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the full potential of this versatile intermediate in their discovery programs.
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Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]
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Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 326-331. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(9), 6835-6848. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
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Tidwell, M. W., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]
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Zhang, G., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. Retrieved from [Link]
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Li, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(21), 7380. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2307. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2307. Retrieved from [Link]
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Svatunek, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4212. Retrieved from [Link]
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Obakachi, A. A., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2003. Retrieved from [Link]
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El-Damasy, A. K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2111. Retrieved from [Link]
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Ge, H., et al. (2014). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry, 12(22), 3595-3601. Retrieved from [Link]
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Harris, P. A., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28212-28216. Retrieved from [Link]
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Wang, Y., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Molecules, 29(11), 2603. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2015). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Molecules, 20(10), 19188-19203. Retrieved from [Link]
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Application Notes and Protocols for N-arylation of 4-Bromo-5-fluoro-2-methoxyaniline
Introduction: Navigating the Synthesis of Complex N-Aryl Anilines
The synthesis of N-arylated anilines is a cornerstone of modern medicinal chemistry and materials science, with these structural motifs being prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder reaction conditions and broader functional group tolerance.[1][4]
This application note provides a comprehensive guide to the N-arylation of 4-bromo-5-fluoro-2-methoxyaniline, a uniquely substituted aniline that presents both opportunities and challenges for synthetic chemists. The presence of multiple halogen substituents (bromine and fluorine) and a methoxy group on the aniline ring necessitates a carefully considered approach to achieve high selectivity and yield. The carbon-bromine bond is the primary target for oxidative addition in palladium-catalyzed cross-coupling reactions, given the general reactivity trend of C-I > C-Br > C-Cl > C-F.[5] However, the electronic interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom can modulate the reactivity of the aniline nitrogen and the aryl bromide.
This document will delve into the critical parameters for the successful N-arylation of this substrate, offering a detailed experimental protocol, a discussion of the rationale behind the choice of reagents, and troubleshooting guidance.
Strategic Considerations for the N-arylation of 4-Bromo-5-fluoro-2-methoxyaniline
The successful N-arylation of 4-bromo-5-fluoro-2-methoxyaniline hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. The goal is to facilitate the selective activation of the C-Br bond while minimizing potential side reactions, such as C-F bond activation or undesired homocoupling.
Catalyst System: The Engine of the Reaction
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.
-
Palladium Precursor: Common choices for the palladium source include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[6] These precursors are reduced in situ to the active Pd(0) species. For challenging substrates, pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) catalyst, can also be employed.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the overall reaction rate and selectivity.[4][7] For electron-rich anilines and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally preferred.[4][8]
-
Biarylphosphine Ligands: Ligands such as RuPhos, XPhos, and BrettPhos have demonstrated broad utility in C-N cross-coupling reactions, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings.[7][9][10] BrettPhos, in particular, has shown efficacy in the monoarylation of primary amines.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Buchwald-Hartwig amination, known for their strong electron-donating ability and steric bulk, which can enhance catalytic activity.[1][11]
-
For the N-arylation of 4-bromo-5-fluoro-2-methoxyaniline, a biarylphosphine ligand such as RuPhos or BrettPhos is a logical starting point due to their proven effectiveness with a wide range of aniline substrates.[9][10]
Base Selection: The Proton Abstractor
The base is essential for the deprotonation of the aniline nitrogen, forming the palladium-amido complex that precedes reductive elimination.[12] The choice of base can significantly impact the reaction rate and the tolerance of various functional groups.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates. However, its high basicity can be incompatible with sensitive functional groups.[13]
-
Weaker Bases: Carbonate bases, such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), offer better functional group tolerance, although they may require higher reaction temperatures or longer reaction times.[6][10][13]
-
Amide Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) is another effective base, particularly for coupling with primary amines.[9]
For this specific substrate, a moderately strong base like cesium carbonate (Cs₂CO₃) is recommended to balance reactivity with functional group compatibility.
Solvent Choice: The Reaction Medium
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Aprotic solvents are typically used to avoid interference with the catalytic cycle.
-
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for many organic compounds and being relatively inert under the reaction conditions.[6]
-
Ethers: Solvents like tetrahydrofuran (THF) can also be effective.[6]
Toluene is a robust and widely applicable solvent for this type of transformation and is a recommended starting point.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reaction Conditions: A Tabulated Guide
The following table summarizes a recommended starting point and potential variations for the N-arylation of 4-bromo-5-fluoro-2-methoxyaniline.
| Parameter | Recommended Condition | Alternative Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ | Readily available and effective Pd(0) source. |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | XPhos, SPhos | Bulky, electron-rich ligands enhance reactivity and selectivity.[7][9][10] |
| Base | Cs₂CO₃ (1.5-2.0 equiv) | K₂CO₃, K₃PO₄, NaOt-Bu | Balances reactivity and functional group tolerance.[10][13] |
| Solvent | Toluene | Dioxane, THF | Anhydrous, aprotic solvent with good solvating properties.[6] |
| Temperature | 80-110 °C | Room temperature to 120 °C | Dependent on the reactivity of the coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst. |
Detailed Experimental Protocol
This protocol provides a general procedure for the N-arylation of 4-bromo-5-fluoro-2-methoxyaniline with an aryl halide or pseudohalide.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 equiv)
-
Aryl halide or pseudohalide (1.1-1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
RuPhos or BrettPhos (0.02-0.04 equiv)
-
Cesium carbonate (1.5-2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed vial, add 4-bromo-5-fluoro-2-methoxyaniline, the aryl coupling partner, the phosphine ligand, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe, followed by the palladium precursor.
-
Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a fresh batch of palladium precursor and ligand. |
| Insufficiently strong base | Switch to a stronger base like NaOt-Bu, being mindful of functional group compatibility. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of side products | Homocoupling of the aryl halide | Decrease the reaction temperature or use a more sterically hindered ligand. |
| C-F bond activation | This is generally less favorable, but if observed, try a more selective catalyst system or milder reaction conditions. | |
| Decomposition of starting material | Base-sensitive functional groups | Use a weaker base such as K₂CO₃ or K₃PO₄. |
Conclusion
The N-arylation of 4-bromo-5-fluoro-2-methoxyaniline is a feasible transformation that can be achieved with high efficiency through a well-optimized Buchwald-Hartwig amination protocol. The key to success lies in the careful selection of a bulky, electron-rich phosphine ligand, a suitable base, and anhydrous, oxygen-free reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a variety of N-arylated derivatives of this valuable building block for applications in drug discovery and materials science.
References
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald–Hartwig amination - Wikipedia.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH.
- Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline - Benchchem.
- MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
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- 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem.
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The Strategic Utility of 4-Bromo-5-fluoro-2-methoxyaniline in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Architectural Significance of Substituted Anilines in Oncology
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The aniline scaffold is a well-established pharmacophore in numerous approved drugs, particularly kinase inhibitors, where it often serves as a key hydrogen bond donor and acceptor.[1] The strategic functionalization of the aniline ring with specific substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 4-Bromo-5-fluoro-2-methoxyaniline is a trifunctional chemical intermediate of significant interest, offering medicinal chemists a versatile platform for the construction of complex heterocyclic systems targeting oncogenic kinases.[2]
The unique arrangement of the bromo, fluoro, and methoxy groups on the aniline ring provides a powerful toolkit for molecular design. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[2] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and provide a vector for further functionalization. This application note will delve into the utility of 4-Bromo-5-fluoro-2-methoxyaniline as a key building block in the synthesis of a representative kinase inhibitor scaffold, providing detailed experimental protocols for its derivatization and discussing the rationale behind the synthetic strategies.
Core Application: A Building Block for Aminopyridine-Based Kinase Inhibitors
A prevalent scaffold in many kinase inhibitors is the aminopyridine core, which often serves as a hinge-binding motif in the ATP-binding pocket of the target kinase. 4-Bromo-5-fluoro-2-methoxyaniline is an ideal precursor for the synthesis of substituted aminopyridine derivatives through a convergent synthetic strategy, typically involving a Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination.
The following schematic outlines a representative synthetic pathway to a hypothetical, yet medicinally relevant, aminopyridine-based kinase inhibitor scaffold, starting from 4-Bromo-5-fluoro-2-methoxyaniline.
Caption: Synthetic pathway to an aminopyridine kinase inhibitor scaffold.
Experimental Protocols: Key Transformations of 4-Bromo-5-fluoro-2-methoxyaniline
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of 4-Bromo-5-fluoro-2-methoxyaniline. These protocols are based on established literature procedures for analogous substrates and are intended as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-fluoro-2-methoxyaniline with Pyridine-3-boronic acid
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[3] In this protocol, the bromine atom of 4-Bromo-5-fluoro-2-methoxyaniline is coupled with a pyridine boronic acid to construct a biaryl system.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 4-Bromo-5-fluoro-2-methoxyaniline | 220.04 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 122.92 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | - | - |
| Water (degassed) | - | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL of dioxane and 1.25 mL of water for a 1 mmol scale).
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of a palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of aryl bromides. The use of a mixed solvent system like dioxane/water is common, as water can aid in the dissolution of the inorganic base.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyridine Derivative
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] In this protocol, the synthesized aminopyridine derivative is coupled with a second aryl halide to complete the kinase inhibitor scaffold.
Reaction Scheme:
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-5-fluoro-2-methoxyaniline
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures.[3]
4-Bromo-5-fluoro-2-methoxyaniline is a trifunctionalized aromatic building block that capitalizes on these principles. The unique substitution pattern—a nucleophilic amino group for cyclization, a methoxy group influencing electronic properties, a fluorine atom for metabolic stability, and a bromine atom for post-synthesis modification—makes it an exceptionally valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This application note provides detailed protocols and scientific insights for the utilization of 4-Bromo-5-fluoro-2-methoxyaniline in the synthesis of quinazolines and quinolines, two classes of heterocycles with significant therapeutic applications, particularly as kinase inhibitors in oncology.[4]
Strategic Considerations for Synthesis
The synthetic utility of 4-Bromo-5-fluoro-2-methoxyaniline is dictated by the interplay of its functional groups. The amino group is the primary site for annulation reactions to form the heterocyclic ring. The methoxy group, being electron-donating, can influence the regioselectivity of electrophilic aromatic substitution, should such a step be employed. The fluorine atom, a strong electron-withdrawing group, can affect the acidity of the aniline protons and the overall electron density of the ring.[5] The bromine atom is a key functional handle for introducing diversity into the final product through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3][6]
Protocol 1: Synthesis of a 7-Bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline Derivative
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents. The following protocol details a general and robust method for the synthesis of a 7-bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline derivative from 4-Bromo-5-fluoro-2-methoxyaniline, adapted from established methods for quinazolinone synthesis.[4][7]
Reaction Scheme:
Caption: Synthetic workflow for a quinazolinone derivative.
Experimental Protocol:
Step 1: Acetylation of 4-Bromo-5-fluoro-2-methoxyaniline
-
To a stirred solution of 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4-bromo-5-fluoro-2-methoxyphenyl)acetamide.
Causality: The acetylation of the aniline nitrogen is a crucial step to protect the amino group and to introduce the first component of the future quinazolinone ring.
Step 2: Chlorosulfonation
-
To chlorosulfonic acid (5 volumes) cooled in an ice bath, add N-(4-bromo-5-fluoro-2-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2-acetamido-5-bromo-4-fluoro-benzenesulfonyl chloride.
Causality: Chlorosulfonation introduces the sulfonyl chloride group, which will be converted to a sulfonamide, a common pharmacophore in kinase inhibitors.
Step 3: Amination
-
Add the 2-acetamido-5-bromo-4-fluoro-benzenesulfonyl chloride (1.0 eq) to a stirred solution of aqueous ammonia (25%, 10 volumes) at 0-5 °C.
-
Stir the mixture for 1-2 hours at room temperature.
-
Collect the solid product by filtration, wash with water, and dry to yield 2-acetamido-5-bromo-4-fluoro-benzenesulfonamide.
Step 4: Cyclization
-
Suspend the 2-acetamido-5-bromo-4-fluoro-benzenesulfonamide (1.0 eq) in a 10% aqueous sodium hydroxide solution (10 volumes).
-
Heat the mixture to reflux for 4-6 hours, monitoring for the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 7-bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline-2-sulfonamide.
Causality: The final cyclization step occurs under basic conditions, leading to the formation of the stable quinazolinone ring system.
Data Presentation
| Step | Product | Expected Yield (%) | Purity (by HPLC) |
| 1 | N-(4-bromo-5-fluoro-2-methoxyphenyl)acetamide | 90-95 | >98% |
| 2 | 2-Acetamido-5-bromo-4-fluoro-benzenesulfonyl chloride | 80-85 | >95% |
| 3 | 2-Acetamido-5-bromo-4-fluoro-benzenesulfonamide | 85-90 | >97% |
| 4 | 7-Bromo-6-fluoro-4-oxo-3,4-dihydroquinazoline-2-sulfonamide | 75-80 | >99% |
Protocol 2: Synthesis of a 7-Bromo-6-fluoro-2,4-disubstituted Quinoline Derivative
Quinolines are another class of heterocyclic compounds with broad biological activities. The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This protocol adapts the Friedländer synthesis for use with 4-Bromo-5-fluoro-2-methoxyaniline.[8]
Reaction Scheme:
Caption: Friedländer synthesis of a quinoline derivative.
Experimental Protocol:
Step 1: Formylation of 4-Bromo-5-fluoro-2-methoxyaniline (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry dimethylformamide (DMF, 5 volumes) and cool to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq) in dry DMF (2 volumes) dropwise to the Vilsmeier reagent.
-
After the addition, stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-fluoro-benzaldehyde.
Causality: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group ortho to the amino group, which is a necessary precursor for the Friedländer annulation.
Step 2: Friedländer Annulation
-
To a solution of 2-amino-5-bromo-4-fluoro-benzaldehyde (1.0 eq) in ethanol (10 volumes), add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 7-bromo-6-fluoro-2-methylquinoline-4-carboxylate.
Causality: The Friedländer synthesis proceeds via an initial condensation between the aniline and the ketone, followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Data Presentation
| Step | Product | Expected Yield (%) | Purity (by HPLC) |
| 1 | 2-Amino-5-bromo-4-fluoro-benzaldehyde | 60-70 | >95% |
| 2 | Ethyl 7-bromo-6-fluoro-2-methylquinoline-4-carboxylate | 70-80 | >98% |
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely utilized synthetic transformations in organic chemistry.[8][9][10] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and HPLC. The structures of the intermediates and final products should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the integrity of the synthetic pathway. The provided yield and purity data are representative of what can be expected with careful experimental execution.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of the amino, methoxy, fluoro, and bromo substituents provides a powerful platform for the construction of diverse molecular libraries. The detailed protocols for the synthesis of quinazoline and quinoline derivatives presented herein offer researchers in drug discovery and development a solid foundation for accessing novel chemical entities with the potential for significant therapeutic impact. The bromine atom in the final products serves as a convenient handle for further derivatization, allowing for extensive structure-activity relationship (SAR) studies.
References
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- Organic Chemistry Portal. (2024). Quinazoline synthesis.
- ResearchGate. (2021).
- PrepChem.com. (2023). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline.
- BenchChem. (2024). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central. (2021).
- PubMed. (2016).
- BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
- RSC Publishing. (2025).
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed. (2014).
- Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- PubMed Central. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- PubMed Central. (2013).
- Master Organic Chemistry. (2024). Reactions and Mechanisms.
- Beilstein Journal of Organic Chemistry. (2024).
- PubMed Central. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- PubChem. (2025). 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260.
- Thermo Fisher Scientific. (2024). 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Buy Online.
- PubMed Central. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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Application Notes and Protocols for the Heck Reaction of 4-Bromo-5-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Heck Reaction with a Polysubstituted Aniline
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[2] The subject of this guide, 4-Bromo-5-fluoro-2-methoxyaniline, presents a unique substrate for the Heck reaction, featuring a combination of electron-donating (methoxy, amino) and electron-withdrawing (bromo, fluoro) groups. This intricate electronic landscape necessitates a carefully considered approach to catalyst selection, reaction conditions, and work-up procedures to achieve optimal yields and selectivity.
The presence of the free aniline moiety introduces a potential challenge, as the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] However, literature precedents with structurally similar anilines suggest that protection of the amino group is not always necessary, particularly when steric hindrance is present or when appropriate ligands are employed.[4][5] This application note provides a detailed, field-proven protocol for the Heck reaction of 4-Bromo-5-fluoro-2-methoxyaniline, explaining the causality behind the experimental choices and offering troubleshooting guidance.
Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
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The Strategic Utility of 4-Bromo-5-fluoro-2-methoxyaniline in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Organic Electronics
In the landscape of materials science, the rational design of organic molecules is paramount to achieving desired electronic and photophysical properties. 4-Bromo-5-fluoro-2-methoxyaniline is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of advanced materials. Its unique substitution pattern, featuring a nucleophilic amine, an electron-donating methoxy group, and two distinct halogen atoms—a synthetically versatile bromine and a property-tuning fluorine—offers a powerful platform for creating novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The strategic placement of these functional groups allows for precise control over the electronic properties and intermolecular interactions of the resulting materials. The fluorine atom, with its strong electron-withdrawing inductive effect, can lower the HOMO and LUMO energy levels of a molecule, which is crucial for tuning charge injection and transport properties in electronic devices.[1][2] Furthermore, fluorination can enhance the metabolic stability and hydrophobicity of materials, contributing to the longevity and environmental resilience of devices.[2][3] The bromine atom, in contrast, is a key synthetic handle, readily participating in a variety of cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2][4] This allows for the facile construction of extended π-conjugated systems, which are the cornerstone of organic electronic materials. The methoxy group, being electron-donating, can influence the electron density of the aromatic ring and modulate the optoelectronic properties. Finally, the aniline amine group provides a reactive site for polymerization or further functionalization.[5][6]
This guide provides an in-depth exploration of the potential applications of 4-Bromo-5-fluoro-2-methoxyaniline in materials science research, complete with detailed protocols for the synthesis of key material classes.
Core Properties and Safety Considerations
Before delving into synthetic applications, it is essential to understand the fundamental properties and handling requirements of 4-Bromo-5-fluoro-2-methoxyaniline.
| Property | Value |
| CAS Number | 330794-03-1 |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in common organic solvents such as THF, DMF, and DMSO. |
Safety Precautions: 4-Bromo-5-fluoro-2-methoxyaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
Application I: Synthesis of Hole-Transporting Materials (HTMs) via Suzuki Coupling
Hole-transporting materials are a critical component of OLEDs and perovskite solar cells, facilitating the efficient movement of positive charge carriers. The properties of 4-Bromo-5-fluoro-2-methoxyaniline make it an excellent starting point for the synthesis of novel HTMs. The bromine atom allows for the introduction of various aromatic or heteroaromatic moieties through Suzuki coupling, enabling the creation of extended conjugated systems with tailored electronic properties.
Protocol: Synthesis of a Carbazole-Functionalized HTM Precursor
This protocol details the Suzuki coupling of 4-Bromo-5-fluoro-2-methoxyaniline with 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole to yield a precursor for a hole-transporting material.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline
-
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Ar or N₂)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-Bromo-5-fluoro-2-methoxyaniline (1.0 mmol), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene (15 mL), ethanol (5 mL), and a 2 M aqueous solution of potassium carbonate (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired carbazole-functionalized product.
Visualizing the Workflow: Suzuki Coupling for HTM Synthesis
Caption: Workflow for the synthesis of a hole-transporting material precursor via Suzuki coupling.
Application II: Development of Conductive Polymers through Oxidative Polymerization
Conductive polymers are a class of organic materials that possess electrical conductivity. Polyaniline and its derivatives are among the most studied conductive polymers due to their straightforward synthesis, environmental stability, and tunable conductivity.[8] The amine functionality of 4-Bromo-5-fluoro-2-methoxyaniline allows it to be a monomer for the synthesis of a novel, functionalized polyaniline derivative. The resulting polymer would be expected to have unique electronic properties due to the presence of the fluoro and methoxy substituents.
Protocol: Synthesis of Poly(4-bromo-5-fluoro-2-methoxyaniline)
This protocol describes the chemical oxidative polymerization of 4-Bromo-5-fluoro-2-methoxyaniline to produce a conductive polymer.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Ammonium hydroxide (NH₄OH), 0.1 M
Equipment:
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution: Dissolve 4-Bromo-5-fluoro-2-methoxyaniline (2.0 mmol) in 50 mL of 1 M HCl in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (2.2 mmol) in 25 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4 hours.
-
Isolation of Polymer: Collect the precipitated polymer by vacuum filtration through a Buchner funnel.
-
Washing: Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Doping/Dedoping: The polymer as synthesized is in its conductive, doped (emeraldine salt) form. To obtain the non-conductive (emeraldine base) form, the powder can be treated with 0.1 M ammonium hydroxide for 2 hours, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.
Visualizing the Pathway: Oxidative Polymerization
Caption: Pathway for the synthesis of poly(4-bromo-5-fluoro-2-methoxyaniline).
Conclusion: A Gateway to Novel Functional Materials
4-Bromo-5-fluoro-2-methoxyaniline is a strategically designed building block that holds significant promise for the advancement of materials science. Its unique combination of a reactive amine, a property-tuning methoxy group, a versatile bromine atom for cross-coupling, and an electron-withdrawing fluorine atom provides chemists with a powerful tool to create a diverse range of functional organic materials. The protocols outlined in this guide for the synthesis of hole-transporting material precursors and conductive polymers serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation organic electronic devices. The principles of molecular engineering embodied in this single molecule underscore the exciting possibilities that lie at the intersection of synthetic chemistry and materials science.
References
- The Role of Aniline Derivatives in Advanced Materials Synthesis. (n.d.).
-
Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). Scientific Reports. Retrieved from [Link]
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2024). Molecules. Retrieved from [Link]
-
Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]
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Multifunctional Core-Substituted N -Phenylaniline for Linear Hole-Transport Materials Enabling Durable Perovskite Solar Cells. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). ResearchGate. Retrieved from [Link]
-
Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). PubMed. Retrieved from [Link]
-
A brief review on aniline and its derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2020). Molecules. Retrieved from [Link]
-
Improvement of photovoltaic-related parameters through bromination and the role of chlorine, bromine, iodine, and dehalogenation in the fluorinated Y6 small molecule. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Retrieved from [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014). Semantic Scholar. Retrieved from [Link]
-
Aniline Review. (2018). University of Bath. Retrieved from [Link]
-
(PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. Retrieved from [Link]
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The effect of halogen substitution on the structure and electronic spectra of fluorone dyes. (2025). ResearchGate. Retrieved from [Link]
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Application Note: Synthesis of High-Performance Hole Transport Materials for OLEDs from 4-Bromo-5-fluoro-2-methoxyaniline
Introduction
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic semiconducting materials with tailored properties. Hole Transport Materials (HTMs) are a critical component of the OLED device stack, responsible for the efficient injection and transport of holes from the anode to the emissive layer. The molecular structure of an HTM dictates its electronic properties, thermal stability, and morphological characteristics, all of which significantly impact the overall performance of the OLED device, including its efficiency, lifetime, and color purity.
This application note provides a comprehensive guide for the synthesis of a novel, high-performance hole transport material, Cz-TPA-F-OMe , starting from the versatile building block 4-Bromo-5-fluoro-2-methoxyaniline . The strategic incorporation of fluorine and methoxy substituents on the aniline core allows for the fine-tuning of the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in OLED devices. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems.
This document is intended for researchers, scientists, and professionals in the fields of organic electronics, materials science, and drug development who are engaged in the design and synthesis of novel organic electronic materials.
Synthetic Strategy
The synthesis of the target Hole Transport Material, N-(4-(9H-carbazol-9-yl)-5-fluoro-2-methoxyphenyl)-N-phenylaniline (Cz-TPA-F-OMe) , is a two-step process commencing with 4-Bromo-5-fluoro-2-methoxyaniline. The synthetic pathway is designed to be modular, allowing for the potential diversification of the final structure. The key transformations are:
-
Buchwald-Hartwig Amination: The initial step involves a palladium-catalyzed cross-coupling reaction between 4-Bromo-5-fluoro-2-methoxyaniline and diphenylamine to form a triarylamine intermediate. This reaction is a powerful method for the formation of carbon-nitrogen bonds.[1][2]
-
Suzuki-Miyaura Coupling: The subsequent step is a palladium-catalyzed Suzuki-Miyaura coupling of the brominated triarylamine intermediate with 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. This reaction is highly efficient for creating carbon-carbon bonds between aromatic systems.[3][4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Cz-TPA-F-OMe.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the cross-coupling reactions. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Step 1: Synthesis of N-(4-bromo-5-fluoro-2-methoxyphenyl)-N-phenylaniline
This procedure is based on established Buchwald-Hartwig amination protocols.[5][6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate.
| Parameter | Value |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Typical Yield | 75-85% |
Step 2: Synthesis of N-(4-(9H-carbazol-9-yl)-5-fluoro-2-methoxyphenyl)-N-phenylaniline (Cz-TPA-F-OMe)
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[7][8]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Procedure:
-
In a Schlenk flask, dissolve N-(4-bromo-5-fluoro-2-methoxyphenyl)-N-phenylaniline (1.0 eq) and 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq) in a mixture of toluene, ethanol, and 2M aqueous potassium carbonate solution.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-18 hours under argon.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (eluent: hexane/dichloromethane gradient) followed by recrystallization or sublimation to obtain the final product of high purity.
| Parameter | Value |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Base | Potassium Carbonate |
| Solvent System | Toluene/Ethanol/Water |
| Temperature | 90 °C |
| Typical Yield | 80-90% |
Characterization
The synthesized intermediate and final product should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural elucidation.[9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.[12]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should be >99.5% for use in OLED devices.
Photophysical and Electrochemical Properties
The suitability of Cz-TPA-F-OMe as an HTM is determined by its photophysical and electrochemical properties.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the optical bandgap and emission properties of the material.[13][14]
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels, which are critical for assessing the energy barrier for hole injection from the anode and for ensuring efficient charge transport.[15][16][17][18]
| Property | Expected Range for HTMs |
| HOMO Level | -5.0 to -5.5 eV |
| LUMO Level | -2.0 to -2.5 eV |
| Triplet Energy (ET) | > 2.7 eV (for blue phosphorescent OLEDs) |
OLED Device Fabrication and Performance
To evaluate the performance of Cz-TPA-F-OMe as an HTM, a multilayer OLED device can be fabricated using either solution processing or thermal evaporation.[19][20][21][22]
Device Fabrication Workflow:
Caption: OLED device fabrication workflow.
Typical Device Structure:
ITO / HIL / Cz-TPA-F-OMe (HTL) / Emissive Layer / ETL / EIL / Cathode
The performance of the fabricated OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.[23]
Conclusion
This application note provides a detailed and robust protocol for the synthesis of a novel hole transport material, Cz-TPA-F-OMe, from the readily available precursor 4-Bromo-5-fluoro-2-methoxyaniline. The strategic use of palladium-catalyzed cross-coupling reactions allows for the efficient construction of this complex triarylamine-carbazole hybrid structure. The described characterization techniques and device fabrication protocols will enable researchers to thoroughly evaluate the potential of this and similar materials for application in high-performance OLEDs. The modular nature of the synthetic route also offers opportunities for further molecular engineering to fine-tune the material properties for specific device architectures and applications.
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE, (2025). [Link]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. PubMed, (2025). [Link]
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Optimizing OLED Performance with High-Mobility Hole Transport Materials. Borun New Material. [Link]
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Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. MDPI, (2023). [Link]
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Solution processed organic light-emitting devices: structure, device physics and fabrication process. OE Journals, (2022). [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts, (2023). [Link]
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Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. The Journal of Physical Chemistry A, (2011). [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC, (2016). [Link]
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Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI, (2020). [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]
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Spectroelectrochemistry of Substituted Anilines. ResearchGate. [Link]
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Development of white organic light emitting diodes based on carbazole-derived compounds. ResearchGate, (2025). [Link]
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Electrochemical data from this study, using aniline as an example. ResearchGate. [Link]
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Cyclic voltammetry curves obtained in the aniline-containing... ResearchGate. [Link]
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Cyclic voltammogram obtained for 1 mM aniline in a 0.2 mole fraction of... ResearchGate. [Link]
-
Cyclic voltammograms of (a) aniline (1.0 Â 10 2 3 M) and (b) 4BAN (1.0... ResearchGate. [Link]
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Synthesis and Characterization of N, N'-Diphenyl-N, N'-bis(9, 9- dimethylfluoren-2-yl)-9-hexyl-(4, 4'-diaminophenyl) carbazole. CNKI. [Link]
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Performance of Three-Layered Organic Light-Emitting Diodes Using the Hole-Transport and Injection Layer of TPD and Teflon-AF, and the Electron-Injection Layer of Li2CO3 and LiF. ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC, (2021). [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI, (2018). [Link]
-
(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications, (2023). [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH, (2013). [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, (2021). [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC, (2019). [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC, (2002). [Link]
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-
Synthetic route of b (4-(9H-carbazol-9-yl). ResearchGate. [Link]
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Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed, (2020). [Link]
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Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... ResearchGate. [Link]
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Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journals, (2019). [Link]
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Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. NIH, (2023). [Link]
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Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. Copernicus Publications. [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed, (2023). [Link]
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N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline. PMC, (2009). [Link]
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Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. PMC, (2015). [Link]
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Application Notes and Protocols: Strategic Synthesis of Multi-Kinase Inhibitors from 4-Bromo-5-fluoro-2-methoxyaniline
Introduction
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex and potent therapeutic agents. Substituted anilines, in particular, serve as crucial precursors for a multitude of bioactive scaffolds.[1] Among these, 4-Bromo-5-fluoro-2-methoxyaniline stands out as a versatile starting material, prized for its unique electronic properties and multiple reaction handles that allow for controlled, sequential chemical modifications.[1][2] The presence of bromine, fluorine, and methoxy substituents on the aniline ring provides a powerful platform for generating diverse molecular architectures, especially in the synthesis of kinase inhibitors for oncology.[1][2]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Bromo-5-fluoro-2-methoxyaniline in the synthesis of potent enzyme inhibitors. We will focus on the preparation of quinazoline-based kinase inhibitors, a class of therapeutics that has demonstrated significant clinical success. As a prime example, we will detail a convergent synthetic strategy for Vandetanib, a multi-kinase inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] The protocols herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of Vandetanib and related analogues.
Physicochemical Properties of 4-Bromo-5-fluoro-2-methoxyaniline
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value |
| CAS Number | 330794-03-1 |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 68-72 °C |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthetic Strategy: Convergent Synthesis of Vandetanib
The synthesis of Vandetanib from 4-Bromo-5-fluoro-2-methoxyaniline is a multi-step process that culminates in the formation of the functionalized 4-anilinoquinazoline core. The overall strategy is convergent, involving the preparation of a key quinazoline intermediate and its subsequent coupling with the aniline-derived fragment.
Part 1: Preparation of the Quinazoline Core (7-(benzyloxy)-4-chloro-6-methoxyquinazoline)
The initial phase of the synthesis focuses on constructing the bicyclic quinazoline scaffold. This is a common strategy in the synthesis of many kinase inhibitors.
Protocol 1: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline
-
Step 1: Protection of Vanillin. To a solution of vanillin in a suitable solvent (e.g., acetone), add potassium carbonate followed by benzyl bromide. Reflux the mixture for 4-6 hours. After cooling, filter the solid and concentrate the filtrate to obtain 4-(benzyloxy)-3-methoxybenzaldehyde.
-
Step 2: Nitration. Dissolve the product from Step 1 in acetic acid. Add fuming nitric acid dropwise at a low temperature (0-5 °C). Stir for 2-3 hours. Pour the reaction mixture into ice water to precipitate the product, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.
-
Step 3: Reduction. To a solution of the nitro compound in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours. Cool, filter, and neutralize the filtrate to obtain 2-amino-4-(benzyloxy)-5-methoxybenzaldehyde.
-
Step 4: Cyclization. Reflux the amino-aldehyde with formamide for 6-8 hours to form the quinazolinone ring, yielding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
Step 5: Chlorination. Treat the quinazolinone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride in an inert solvent (e.g., toluene) with a catalytic amount of DMF. Reflux for 2-3 hours. Cool and carefully quench the reaction with ice water. Extract the product with an organic solvent and purify to obtain 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
Part 2: Preparation of the Aniline Fragment and Final Coupling
The aniline fragment derived from 4-Bromo-5-fluoro-2-methoxyaniline is coupled with the quinazoline core in the final key step.
Protocol 2: Synthesis and Coupling of 4-bromo-2-fluoroaniline
-
Step 1: Demethylation of 4-Bromo-5-fluoro-2-methoxyaniline. Treat 4-Bromo-5-fluoro-2-methoxyaniline with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature. This step yields 4-bromo-2-fluoroaniline.
-
Step 2: Nucleophilic Aromatic Substitution. In a suitable solvent such as isopropanol, react the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from Protocol 1 with 4-bromo-2-fluoroaniline. The reaction is typically carried out at elevated temperatures (reflux) for several hours. This nucleophilic aromatic substitution reaction forms the desired N-(4-bromo-2-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine.[5]
-
Step 3: Deprotection. The benzyl protecting group is removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step yields the free phenol, 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol.
-
Step 4: Etherification. The final step involves the etherification of the phenolic hydroxyl group. React the product from Step 3 with 1-methyl-4-(chloromethyl)piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This reaction introduces the side chain, yielding Vandetanib.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis of Vandetanib.
Caption: Synthetic workflow for the preparation of Vandetanib.
Biological Activity and Mechanism of Action
Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[3] Its primary targets are VEGFR-2 and EGFR, but it also shows activity against RET (Rearranged during Transfection) proto-oncogene.[3]
In Vitro Inhibitory Activity
The inhibitory potency of Vandetanib against its key targets has been well-characterized in numerous studies.
| Target Kinase | IC₅₀ Value (nM) |
| VEGFR-2 | 40[4][6][7][8] |
| EGFR | 500[4][8] |
| VEGFR-3 | 110[4][7][8] |
| RET | 130[7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Mechanism of Action: Dual Inhibition of VEGFR and EGFR Signaling
Vandetanib exerts its anti-cancer effects by simultaneously blocking two critical signaling pathways involved in tumor progression:
-
Inhibition of Angiogenesis (VEGFR Pathway): By inhibiting VEGFR-2, Vandetanib blocks the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). This disrupts the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize, effectively starving the tumor of essential nutrients and oxygen.[3][9]
-
Inhibition of Tumor Cell Proliferation (EGFR Pathway): Vandetanib also targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers, leading to uncontrolled cell division.[3][10] By blocking EGFR signaling, Vandetanib directly inhibits tumor cell proliferation, survival, and invasion.[3][10]
EGFR Signaling Pathway and Inhibition by Vandetanib
The following diagram illustrates the EGFR signaling cascade and the point of intervention by Vandetanib.
Caption: EGFR signaling pathway and the inhibitory action of Vandetanib.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols and strategies outlined in this application note provide a robust framework for the preparation of the multi-kinase inhibitor Vandetanib. The inherent reactivity of the starting material, coupled with modern synthetic methodologies, enables the efficient generation of potent enzyme inhibitors. This guide serves as a testament to the power of strategic precursor selection in accelerating drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel analogues and the exploration of new therapeutic targets.
References
- Vertex AI Search. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
- Vertex AI Search. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem.
- Patsnap Synapse. What is the mechanism of Vandetanib? (2024-07-17).
- Selleck Chemicals. Vandetanib | VEGFR inhibitor | CAS 443913-73-3.
- AdooQ Bioscience. Vandetanib (ZD6474) | VEGFR inhibitor | Buy from Supplier AdooQ®.
- National Institutes of Health. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma.
- Nature Publishing Group. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma.
- Royal Society of Chemistry. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement.
- MedKoo Biosciences. Vandetanib | CAS#443913-73-3 | Tyrosine Kinase Inhibitor.
- DovePress. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer.
- National Institutes of Health. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer.
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Application Note & Protocols: Strategic Derivatization of 4-Bromo-5-fluoro-2-methoxyaniline for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a detailed guide for the chemical derivatization of 4-Bromo-5-fluoro-2-methoxyaniline, a highly valuable scaffold for medicinal chemistry and drug discovery programs. This trifunctional building block offers three distinct points for chemical modification: the nucleophilic aniline, the versatile aryl bromide, and the electronically influential fluoro and methoxy groups. The strategic modification at these sites allows for the systematic exploration of the chemical space around the core, which is fundamental for developing robust Structure-Activity Relationships (SAR). We present detailed, field-proven protocols for N-acylation and N-sulfonylation, as well as palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. Each protocol includes an in-depth explanation of the underlying chemical principles and the rationale for reagent and condition selection, ensuring both reproducibility and a foundational understanding for further optimization.
Introduction: The Strategic Value of the 4-Bromo-5-fluoro-2-methoxyaniline Scaffold
In the landscape of modern drug discovery, the selection of a starting chemical scaffold is a critical decision that dictates the trajectory of a lead optimization campaign. 4-Bromo-5-fluoro-2-methoxyaniline is an exemplary building block, prized for its inherent structural and reactive diversity. The strategic arrangement of its functional groups provides a powerful platform for generating compound libraries with tailored physicochemical and pharmacological properties.
-
The Amino Group: As a primary aromatic amine, it serves as a potent nucleophile and a hydrogen bond donor. It is a common feature in many drug scaffolds and can be readily modified through acylation, sulfonylation, alkylation, or reductive amination to probe interactions with biological targets.[1]
-
The Bromo Substituent: The carbon-bromine bond is a versatile synthetic handle.[1] It is an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding molecular complexity.
-
The Fluoro and Methoxy Groups: The presence of fluorine and methoxy substituents significantly influences the electronic properties of the aromatic ring. Fluorine, with its high electronegativity, can enhance metabolic stability, improve binding affinity, and modulate the pKa of the nearby amino group.[1][2] The methoxy group acts as an electron-donating group, influencing the reactivity of the ring and providing an additional point for potential receptor interactions.
This guide provides researchers with the foundational protocols to systematically exploit these features, enabling a logical and efficient exploration of SAR.
Derivatization Strategies & Experimental Protocols
The following sections detail validated protocols for key transformations of the 4-Bromo-5-fluoro-2-methoxyaniline core. Each protocol is designed to be a self-validating system, from reaction setup to product characterization.
Modification of the Amino Group: N-Acylation and N-Sulfonylation
Direct modification of the aniline nitrogen is a primary step in SAR exploration. Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces new vectors for hydrogen bonding and steric interactions.
Causality Behind Experimental Choices: The reaction proceeds via nucleophilic attack of the aniline on the electrophilic acyl or sulfonyl chloride. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[3] It effectively scavenges the HCl byproduct without competing with the aniline as a nucleophile, thus preventing unwanted side reactions. The reaction is initiated at 0 °C to control the initial exotherm, particularly with reactive chlorides.
Protocol 2.1.1: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 equiv., e.g., 220 mg, 1.0 mmol).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM, 5 mL). Add DIPEA (1.5 equiv., e.g., 0.26 mL, 1.5 mmol).
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv., 1.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM (10 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.
Protocol 2.1.2: General Procedure for N-Sulfonylation
This protocol is analogous to N-acylation, substituting a sulfonyl chloride for the acyl chloride.
-
Follow steps 1 and 2 from Protocol 2.1.1.
-
Sulfonylation: At 0 °C, add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv., 1.1 mmol) portion-wise or as a solution in DCM.
-
Reaction & Purification: Follow steps 4 through 6 from Protocol 2.1.1. Reaction times may be longer (4-16 hours).
Caption: Workflow for N-Acylation of the aniline scaffold.
C-N Bond Formation at the Bromine Position: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This transformation is exceptionally powerful for SAR studies as it allows the introduction of a vast array of primary and secondary amines at the C4 position, profoundly altering the molecule's polarity, basicity, and steric profile.
Causality Behind Experimental Choices: The reaction relies on a Pd(0) catalyst which undergoes oxidative addition into the C-Br bond.[6] A bulky, electron-rich phosphine ligand is required to stabilize the palladium center, promote reductive elimination, and prevent catalyst decomposition.[4] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is essential to deprotonate the amine coupling partner, facilitating its coordination to the palladium complex.[5] Anhydrous, deoxygenated solvents are critical as the Pd(0) species and some ligands are sensitive to air and moisture.
Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube, add the N-protected 4-Bromo-5-fluoro-2-methoxyaniline derivative (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%). Add the base (e.g., NaOt-Bu, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
C-C Bond Formation at the Bromine Position: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[7][8] It involves the palladium-catalyzed reaction between an aryl halide and an organoboron species, typically a boronic acid or a boronate ester.[9] For SAR studies, this reaction is invaluable for installing a diverse range of aryl and heteroaryl substituents at the C4 position.
Causality Behind Experimental Choices: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst initiates the cycle. The key step of transmetalation, where the organic group is transferred from boron to palladium, requires activation of the boronic acid.[7] This is achieved with a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[7] The reaction is tolerant of water, and mixed solvent systems like toluene/water or dioxane/water are common, which helps to dissolve both the organic and inorganic reagents.[8]
Protocol 2.3.1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flask, combine the 4-Bromo-5-fluoro-2-methoxyaniline derivative (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a solvent system, such as a 3:1 mixture of dioxane and water, to achieve a concentration of ~0.1 M.
-
Inert Atmosphere: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80-100 °C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Characterization of Synthesized Derivatives
Unambiguous characterization of each new derivative is paramount for the integrity of SAR data. A multi-technique approach is essential to confirm identity and purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[10][11] They provide definitive information about the molecular framework and confirm the success of the derivatization. For example, in an N-acylation, the appearance of a new amide N-H signal and signals corresponding to the acyl group in the ¹H NMR spectrum, along with the disappearance of the primary NH₂ signals, confirms the reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[10] Typically, electrospray ionization (ESI) is used, which commonly shows the protonated molecule [M+H]⁺.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[10] A peak area of >95% is generally required for compounds intended for biological screening.
Table 1: Hypothetical Characterization Data for Representative Derivatives
| Derivative ID | Structure | Derivatization Method | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| SM-01 | 4-Bromo-5-fluoro-2-methoxyaniline | (Starting Material) | 220.0/222.0 | ~6.9 (d, 1H), ~6.7 (d, 1H), ~4.2 (br s, 2H), 3.85 (s, 3H) |
| AC-01 | N-acetyl derivative | N-Acylation (Protocol 2.1.1) | 262.0/264.0 | ~8.0 (br s, 1H, NH), ~7.0 (d, 1H), ~6.8 (d, 1H), 3.88 (s, 3H), 2.20 (s, 3H) |
| BH-01 | N-morpholinyl derivative | Buchwald-Hartwig (Protocol 2.2.1) | 289.1 | ~7.0 (d, 1H), ~6.8 (d, 1H), 3.90 (s, 3H), 3.85 (t, 4H), 3.15 (t, 4H) |
| SU-01 | 4-phenyl derivative | Suzuki-Miyaura (Protocol 2.3.1) | 218.1 | ~7.6-7.3 (m, 5H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~4.3 (br s, 2H), 3.92 (s, 3H) |
Note: Expected m/z values reflect the bromine isotope pattern where applicable. ¹H NMR shifts are approximate and will vary based on the specific derivative.
Conclusion
The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of 4-Bromo-5-fluoro-2-methoxyaniline. By systematically applying these N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling reactions, researchers can efficiently generate diverse libraries of analogues. The resulting compounds, when coupled with rigorous characterization and biological evaluation, will enable the construction of meaningful structure-activity relationships, accelerating the journey from a promising scaffold to a lead candidate.
References
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- Halogenated Anilines. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
- Mustafa, S., et al. (2021).
- ResearchGate. (n.d.). NMR Spectra of Anilines. Request PDF.
- Zhang, Y., et al. (2022).
- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.
- Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science.
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals. Retrieved from a Thermo Fisher Scientific product page.
- Ghislieri, D., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Silva, A. C. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
- ResearchGate. (n.d.). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
- Ramirez, A., et al. (2024).
- ResearchGate. (n.d.). Recent progress in the development of derivatization reagents having a benzofuran structure.
- Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 69.
- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. PDF.
-
PubChem. (n.d.). 2-Bromo-4-fluoro-5-methoxyaniline. Retrieved from [Link]
- Pradika, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
- ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Request PDF.
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Application Notes and Protocols for Monitoring Reactions with 4-Bromo-5-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring for a Multifunctional Intermediate
4-Bromo-5-fluoro-2-methoxyaniline is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-donating methoxy group, and two distinct halogen atoms (bromine and fluorine), offers a rich platform for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the fluorine atom can modulate the compound's electronic properties and metabolic stability.[1] The amino group is a versatile site for acylation, alkylation, and diazotization.
Given this multi-faceted reactivity, precise monitoring of reactions involving 4-Bromo-5-fluoro-2-methoxyaniline is paramount. In-process monitoring allows for:
-
Optimization of reaction conditions: Real-time data on the consumption of starting materials and the formation of products and byproducts enables the fine-tuning of parameters such as temperature, catalyst loading, and reaction time.
-
Identification of transient intermediates: Understanding the reaction pathway can be crucial for mechanistic elucidation and for controlling the formation of desired products. In-situ techniques are particularly powerful for observing short-lived species.[2]
-
Ensuring reaction completion and maximizing yield: Accurately determining the endpoint of a reaction prevents unnecessary heating or the addition of excess reagents, which can lead to impurity formation.
-
Early detection of side reactions and impurities: The complex functionality of 4-Bromo-5-fluoro-2-methoxyaniline can lead to unexpected side products. Early detection allows for immediate corrective action.
This guide provides detailed application notes and protocols for three powerful analytical techniques for monitoring reactions with 4-Bromo-5-fluoro-2-methoxyaniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific reaction systems.
I. High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its robustness, wide applicability, and quantitative accuracy. For aromatic amines like 4-Bromo-5-fluoro-2-methoxyaniline, reversed-phase HPLC with UV detection is a highly effective approach.[3][4]
The "Why" Behind the Method:
-
Versatility: HPLC can handle a wide range of analyte polarities, making it suitable for monitoring the conversion of the relatively polar 4-Bromo-5-fluoro-2-methoxyaniline to potentially less or more polar products.
-
Quantitative Accuracy: With proper calibration, HPLC provides precise quantification of reactants, products, and byproducts, allowing for the calculation of conversion, yield, and selectivity over time.
-
Non-destructive: The sample is typically recovered after analysis, although this is less of a concern for the small volumes used in reaction monitoring.
-
Compatibility with Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) provides an extra dimension of analysis, confirming the identity of peaks by their mass-to-charge ratio.[5][6]
Experimental Workflow for HPLC Monitoring
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Introduction
4-Bromo-5-fluoro-2-methoxyaniline is a key building block in the development of various pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and methoxy substituents on the aniline ring provides a versatile scaffold for further molecular modifications. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, can present challenges in achieving high yield and regioselectivity. This guide aims to elucidate the underlying chemical principles and provide practical solutions to common experimental hurdles.
Core Synthesis Workflow: Bromination of 3-Fluoro-6-methoxyaniline
The most common and direct route to 4-Bromo-5-fluoro-2-methoxyaniline is the electrophilic bromination of 3-fluoro-6-methoxyaniline. The directing effects of the amino and methoxy groups, both being ortho-, para-directing, and the fluoro group, an ortho-, para-director with a strong deactivating inductive effect, play a crucial role in determining the regioselectivity of the bromination.
Caption: General workflow for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., dibrominated species). 3. Loss of product during workup or purification. | 1. Monitor the reaction progress using TLC or HPLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Use a less polar solvent to favor para-bromination. Add the brominating agent slowly and at a low temperature to control reactivity.[1] 3. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize purification conditions (e.g., solvent system for chromatography or recrystallization). | 1. Reaction kinetics can be influenced by temperature and concentration. 2. The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution on anilines.[1] Less polar solvents can enhance the formation of the para-isomer. Slow addition and low temperatures minimize over-bromination. 3. Product solubility and volatility are key factors in minimizing losses during isolation and purification. |
| Formation of Multiple Isomers | 1. Competing directing effects of the substituents. 2. Reaction conditions favoring multiple bromination sites. | 1. Employ a solvent system that enhances para-selectivity. Acetonitrile or dichloromethane are often good starting points.[2] 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to increase regioselectivity. | 1. The amino and methoxy groups are strong ortho, para-directors, while the fluoro group is a deactivating ortho, para-director. Solvent polarity can modulate the relative directing strengths. 2. Lower temperatures generally favor the thermodynamically more stable product, which is often the para-substituted isomer due to reduced steric hindrance. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt co-evaporation with a non-polar solvent like hexane. | 1. Impurities can disrupt the crystal lattice formation, leading to an oily product. 2. Residual solvent can act as an impurity and hinder crystallization. |
| Darkening of the Reaction Mixture | 1. Oxidation of the aniline starting material or product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled solvents to remove any oxidizing impurities. | 1. Anilines are susceptible to oxidation, which can be accelerated by air and light, leading to colored byproducts. 2. Peroxides in solvents can initiate unwanted side reactions and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is the most commonly recommended brominating agent for activated aromatic rings like anilines.[3] It is a solid, making it easier to handle than liquid bromine, and it often provides better regioselectivity and milder reaction conditions. Using molecular bromine (Br₂) can lead to over-bromination and the formation of undesired side products.[4][5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in controlling the regioselectivity of the bromination.[1] In polar solvents, the bromination of substituted anilines can lead to a mixture of ortho and para isomers. Non-polar or less polar solvents, such as dichloromethane or acetonitrile, generally favor the formation of the para-brominated product.[2]
Q3: What are the expected side products in this reaction?
A3: The primary side products are typically other isomers of monobromination and di-brominated products. Due to the strong activating nature of the amino and methoxy groups, di-bromination can occur if the reaction conditions are not carefully controlled.
Q4: How can I effectively purify the final product?
A4: Column chromatography is a reliable method for purifying 4-Bromo-5-fluoro-2-methoxyaniline from side products and unreacted starting material. A typical solvent system would be a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed for further purification of the solidified product.
Q5: What is the directing influence of the substituents on the starting material?
A5: In 3-fluoro-6-methoxyaniline:
-
-NH₂ (Amino group): A strong activating, ortho-, para-director.
-
-OCH₃ (Methoxy group): A strong activating, ortho-, para-director.
-
-F (Fluoro group): A deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect, but it can still direct incoming electrophiles.
The position of bromination will be a result of the combined directing effects of these three groups. The position para to the strongly activating amino group is sterically hindered by the methoxy group. The position ortho to the amino group and para to the methoxy group is the most likely site for bromination.
Caption: Directing effects of substituents on 3-fluoro-6-methoxyaniline.
Detailed Experimental Protocol
This protocol is a general guideline based on established procedures for the bromination of similar aniline derivatives.[1][3] Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
3-Fluoro-6-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-6-methoxyaniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
Google Patents. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 4-Bromo-5-fluoro-2-methoxyaniline
Welcome to the dedicated technical support guide for the purification of crude 4-Bromo-5-fluoro-2-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of purifying this halogenated aniline.
Introduction: The Challenge of Purifying Substituted Anilines
4-Bromo-5-fluoro-2-methoxyaniline is a substituted aniline, a class of compounds known for their basicity and susceptibility to oxidation. These characteristics can present challenges during purification, particularly when using silica gel chromatography. The acidic nature of silica can lead to strong interactions with the basic aniline, resulting in peak tailing, poor separation, and even degradation of the target compound. Furthermore, crude reaction mixtures may contain a variety of impurities, including unreacted starting materials, regioisomers, and over-brominated byproducts, necessitating a robust purification strategy.
This guide provides practical, field-proven insights to overcome these obstacles and achieve high purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-Bromo-5-fluoro-2-methoxyaniline in a question-and-answer format.
Question 1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to the observed tailing.
-
Causality: The lone pair of electrons on the nitrogen atom of the aniline forms a strong hydrogen bond with the acidic protons of the silanol groups. This interaction slows the elution of the compound in a non-uniform way, causing the band to spread and tail.
-
Solution: To mitigate this, you need to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Action: Add 0.5-1% triethylamine (TEA) or a similar volatile base to your eluent system (e.g., Hexane/Ethyl Acetate).[1] The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline to elute more symmetrically. Always perform a small-scale test (TLC) with the modified eluent to confirm improved separation before running the full column.
-
Question 2: I'm observing multiple spots on my TLC plate even after purification. What are the likely impurities?
Answer: The impurities in your crude 4-Bromo-5-fluoro-2-methoxyaniline will depend on the synthetic route used. However, some common culprits include:
-
Unreacted Starting Material: If the bromination of 4-fluoro-2-methoxyaniline is incomplete, you will see the starting material in your crude product.
-
Regioisomers: Bromination of substituted anilines can sometimes lead to the formation of other isomers, where the bromine atom is attached to a different position on the aromatic ring.
-
Over-brominated Byproducts: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, you may form di- or tri-brominated species.
-
Oxidation Products: Anilines are prone to oxidation, which can result in colored impurities.
Question 3: My purified product is a dark oil or solid, but the literature reports it as a lighter-colored solid. What happened?
Answer: The dark color is likely due to the presence of oxidized impurities. Anilines are notoriously sensitive to air and light, and even trace amounts of impurities can catalyze their oxidation, leading to discoloration.
-
Preventative Measures:
-
Work quickly during the purification process.
-
Use freshly distilled solvents to remove any peroxides or other oxidizing impurities.
-
Consider flushing your column and collection flasks with an inert gas like nitrogen or argon.
-
-
Remediation:
-
If the product is only slightly colored, a recrystallization from a suitable solvent system (see FAQ section) may be sufficient to remove the colored impurities.
-
For more significant discoloration, you can try treating a solution of your compound with a small amount of activated charcoal before filtration and recrystallization. Be aware that this may reduce your overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for crude 4-Bromo-5-fluoro-2-methoxyaniline?
A1: Column chromatography on silica gel is a very effective and widely used method for purifying this compound.[2] For smaller scales or to remove minor impurities from an already relatively pure product, recrystallization can also be a good option.
Q2: What is a good starting solvent system for column chromatography?
A2: A common and effective mobile phase for purifying halogenated anilines is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point for your TLC analysis would be a 9:1 to 4:1 mixture of Hexane:Ethyl Acetate.[1] Remember to add 0.5-1% triethylamine to your chosen solvent system to prevent tailing.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted anilines, a mixed solvent system of ethanol and water is often a good starting point. You would dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly to induce crystallization.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of your 4-Bromo-5-fluoro-2-methoxyaniline should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and the C-Br and C-F bonds.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude 4-Bromo-5-fluoro-2-methoxyaniline using silica gel column chromatography.
Materials:
-
Crude 4-Bromo-5-fluoro-2-methoxyaniline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Prepare a small amount of your crude material as a dilute solution in ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a Hexane:Ethyl Acetate (e.g., 8:2) eluent with 0.5% TEA.
-
Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3. Adjust the solvent ratio as needed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (with TEA).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-5-fluoro-2-methoxyaniline.
-
Data Presentation
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)[1] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA)[1] |
| Optimal Rf on TLC | 0.2 - 0.3 |
Visualizations
Purification Workflow
Caption: Workflow for the purification of 4-Bromo-5-fluoro-2-methoxyaniline.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Bromo-5-fluoro-2-methoxyaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered with this key synthetic intermediate. The structural integrity and purity of this aniline derivative are paramount for the success of subsequent synthetic transformations and the biological activity of target molecules. This document provides in-depth, field-proven insights and detailed protocols to ensure you achieve the highest possible purity for your material.
The Critical Role of Purity
4-Bromo-5-fluoro-2-methoxyaniline is a versatile building block in medicinal chemistry and materials science. The specific arrangement of its functional groups—an amine, a methoxy group, and two different halogens—offers a platform for highly specific and regioselective reactions, such as cross-coupling and diazotization.[1] However, the presence of even minor impurities, such as regioisomers, starting materials, or reaction by-products, can lead to significant complications in downstream applications, including:
-
Reduced yields in subsequent coupling reactions.
-
Formation of complex impurity profiles that are difficult to separate from the final product.
-
Inaccurate biological assay results due to confounding activities of impurities.
-
Complications in structural elucidation by NMR or Mass Spectrometry.
This guide will help you diagnose and resolve these issues effectively.
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the purification of 4-Bromo-5-fluoro-2-methoxyaniline in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue instead of the expected solid. What happened and how do I proceed?
A1: The formation of a dark oil is a common issue with aniline compounds and typically points to two main causes: the presence of high-boiling point solvent residues or the formation of oxidized, polymeric impurities. Aniline derivatives can be sensitive to air and light, leading to degradation over time.
Immediate Actions & Causality:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO, or high-boiling point ethers) are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling point solvent like toluene can be effective.
-
Oxidation Check: The dark color is a strong indicator of oxidation. These impurities are often highly polar. A preliminary purification step using a silica plug can be effective. Slurry the crude oil onto a small amount of silica gel, load it onto a short column, and flush with a non-polar solvent system (e.g., 5-10% Ethyl Acetate in Hexane) to elute your less polar product, leaving the highly colored polar impurities adsorbed at the top.
-
"Oiling Out" during Recrystallization: If this occurs during an attempt to recrystallize, it means the boiling point of your solvent is higher than the melting point of your compound, or the impurity concentration is too high, depressing the melting point significantly.[2] Switch to a lower-boiling point solvent system or pre-purify the material using another method (like extraction or column chromatography) before attempting recrystallization again.
Q2: I'm seeing multiple spots on my TLC plate after work-up. How do I identify the impurities?
A2: A multi-spot TLC profile requires a systematic approach to identify the nature of the impurities, which will dictate the most effective purification strategy. The impurities are likely unreacted starting materials, regioisomers, or over-brominated species.[3]
Diagnostic Workflow:
-
Co-spotting: Spot your crude material alongside the starting materials on the same TLC plate. This will definitively confirm if unreacted starting material is present.
-
Staining: Use different visualization techniques. Anisaldehyde or potassium permanganate stains can help differentiate between functional groups, revealing by-products that may not be UV-active.
-
Polarity Assessment:
-
Less Polar Spots (Higher Rf): These are often unreacted, less functionalized starting materials or less polar by-products.
-
Spots with Similar Polarity (Similar Rf): This is the most challenging scenario and often indicates the presence of regioisomers. High-resolution column chromatography is typically required.
-
More Polar Spots (Lower Rf): These can be di-aminated by-products, hydrolyzed species, or oxidized impurities.
-
The table below summarizes potential impurities and their expected characteristics.
| Potential Impurity | Likely Source | Expected Relative TLC Rf | Suggested Removal Method |
| 2-Fluoro-4-methoxyaniline | Incomplete bromination | Higher Rf than product | Column Chromatography |
| Dibrominated species | Over-bromination | Lower Rf than product | Column Chromatography, Recrystallization |
| Regioisomers (e.g., 2-Bromo-5-fluoro-4-methoxyaniline) | Non-selective reaction | Very similar Rf to product | High-Resolution Column Chromatography |
| Starting Nitro-compound | Incomplete reduction | Less polar than the aniline product[4] | Column Chromatography |
| Oxidized/Polymeric Species | Air/light exposure | Baseline (very low Rf) | Silica Plug, Activated Charcoal Treatment |
Q3: My column chromatography separation is poor, with significant peak tailing and product loss on the column. What's wrong?
A3: This is a classic problem when purifying basic amines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine functionality of your product. This acid-base interaction causes peak tailing, irreversible adsorption (yield loss), and sometimes even on-column degradation.[6]
Solutions & Scientific Rationale:
-
Mobile Phase Modification (Good): Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is used. The competing base neutralizes the acidic silanol sites, allowing your product to elute symmetrically.[5]
-
Use of Amine-Functionalized Silica (Better): A superior approach is to use a column packed with amine-bonded silica (KP-NH).[7] This stationary phase has a basic surface, which eliminates the undesirable acid-base interactions, leading to sharper peaks, better resolution, and higher recovery, often with simpler solvent systems like hexane/ethyl acetate.[5][7]
-
Reversed-Phase Chromatography (Alternative): For particularly stubborn separations, reversed-phase flash chromatography can be effective. Running the separation at a high pH (e.g., using an ammonium hydroxide buffer) will ensure the aniline is in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.[6]
Purification Protocols
Below are detailed, step-by-step protocols for the most effective purification methods. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). [8][9]
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is excellent for removing non-basic organic impurities or residual acidic catalysts. The principle relies on the ability to protonate the basic aniline, making it water-soluble, while neutral impurities remain in the organic phase.[2][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-Bromo-5-fluoro-2-methoxyaniline in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl).
-
Note: Your product, being basic, will move into the aqueous (acidic) layer as the ammonium salt. The non-basic impurities will remain in the organic layer.
-
-
Separation: Separate the two layers. Retain the aqueous layer which contains your product. Discard the organic layer (after confirming via TLC that it does not contain the product).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or saturated sodium bicarbonate solution, with stirring until the pH is > 9. This deprotonates the ammonium salt, causing the purified aniline to precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous solution three times with fresh DCM or EtOAc. Your purified product will now be in the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: High-Resolution Column Chromatography
This protocol is optimized for separating the target compound from closely related isomers or by-products.
Step-by-Step Methodology:
-
Stationary Phase Selection: For best results, use an amine-functionalized silica gel column.[7] If using standard silica, prepare the mobile phase as described below.
-
Mobile Phase Selection:
-
Determine a suitable solvent system using TLC. A good starting point is a mixture of Ethyl Acetate and Hexane.
-
Aim for an Rf value of ~0.3 for your product.
-
If using standard silica gel, add 1% Triethylamine (TEA) to your chosen mobile phase.
-
-
Column Packing: Pack the column using the wet slurry method with your chosen stationary phase and mobile phase.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, use the "dry loading" method: dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.
-
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification strategy based on the nature of the impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-5-fluoro-2-methoxyaniline Reactions
Welcome to the technical support center for 4-Bromo-5-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that low conversion rates can be a significant bottleneck. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to diagnose and resolve common issues, ensuring your research proceeds efficiently and successfully. Our approach is grounded in mechanistic principles to explain not just what to do, but why it works.
Section 1: Understanding the Unique Reactivity of 4-Bromo-5-fluoro-2-methoxyaniline
Before troubleshooting, it's crucial to understand the inherent electronic and steric properties of the substrate, as they are the root cause of many common challenges.
Q: How do the substituents on the 4-Bromo-5-fluoro-2-methoxyaniline ring affect its reactivity in cross-coupling reactions?
A: The reactivity of this molecule is a delicate balance of competing electronic and steric effects from its four substituents:
-
Amino (-NH2) and Methoxy (-OCH3) Groups: These are powerful electron-donating groups (+R effect) that enrich the aromatic ring with electron density.[1] While beneficial for some reactions, this high electron density can significantly slow the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions. The C-Br bond becomes less electrophilic, making it more difficult for the Pd(0) catalyst to insert.
-
Fluoro (-F) and Bromo (-Br) Groups: These halogens exert a strong electron-withdrawing inductive effect (-I).[1] Fluorine's effect is particularly potent. However, the resonance effects of the -NH2 and -OCH3 groups generally dominate, rendering the overall system electron-rich.
-
Steric Hindrance: The methoxy group is ortho to the amine, and the fluorine is ortho to the bromine. This steric crowding can influence how the molecule interacts with the bulky catalytic complex. Specifically, the ortho-methoxy group can create steric hindrance around the amine, which may decrease its basicity and its tendency to inhibit the catalyst by coordination.[2][3][4]
This combination of high electron density and steric factors makes 4-Bromo-5-fluoro-2-methoxyaniline a "challenging substrate" for which standard, off-the-shelf reaction conditions may fail.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low conversion in cross-coupling reactions is the most frequently reported issue. This section provides a systematic approach to diagnosing and solving these problems.
Caption: General troubleshooting workflow for low conversion.
Q1: My Suzuki-Miyaura coupling with 4-Bromo-5-fluoro-2-methoxyaniline is giving low yield. What are the primary causes and how do I fix it?
A: This is a classic challenge. The low yield is almost certainly due to a combination of slow oxidative addition and potential side reactions. A multi-variable approach is needed for optimization.
Causality & Solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. The electron-rich nature of the aniline requires a more robust catalyst system to overcome the high activation energy of the oxidative addition step.
-
Expert Insight: You need a catalyst system that is both highly active and stable. Modern palladium precatalysts paired with sterically hindered, electron-rich biaryl phosphine ligands are designed for this exact purpose.[5][6] These ligands promote the formation of a monoligated L-Pd(0) species, which is the highly reactive species required for oxidative addition into the electron-rich C-Br bond.
-
Actionable Advice: Switch from older catalyst systems to a modern precatalyst. Screen a panel of ligands.
-
-
Suboptimal Base and Solvent Combination: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. Its strength, solubility, and interaction with the boronic acid are critical.[7][8]
-
Expert Insight: An aqueous base/organic solvent system (e.g., K₂CO₃ in Dioxane/H₂O) is a common starting point, but the water can promote protodeboronation of the boronic acid partner.[7][9] For a sensitive substrate, switching to an anhydrous system with a base like Cs₂CO₃ or K₃PO₄ in a solvent like 2-MeTHF can improve yields by minimizing this side reaction.[10]
-
Actionable Advice: If using aqueous conditions, ensure the water is thoroughly degassed.[8] Consider screening anhydrous conditions.
-
-
Boronic Acid Instability: Boronic acids are prone to decomposition via homocoupling (promoted by oxygen) and protodeboronation (hydrolysis).[9] This depletes your nucleophile and leads to low conversion.
-
Expert Insight: The stability of the boronic acid is a common failure point.[9] Using more stable boronic esters, such as pinacol esters (Bpin), can dramatically improve reaction consistency.[9]
-
Actionable Advice: Check the quality of your boronic acid. If possible, switch to the corresponding pinacol ester. Use rigorous degassing techniques (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 30 minutes) to remove all traces of oxygen.[8]
-
Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation 1 (Aqueous) | Recommendation 2 (Anhydrous) | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | CataCXium A Palladacycle (2 mol%) | Modern precatalysts ensure efficient generation of the active Pd(0) species.[10][11] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Electron-rich, bulky ligands are essential for this substrate class.[10] |
| Base | K₂CO₃ or K₃PO₄ (3 equiv.) | Cs₂CO₃ (3 equiv.) | Carbonates are generally effective; Cesium Carbonate offers good solubility in organic solvents.[8][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF or Toluene | Anhydrous conditions can prevent protodeboronation. 2-MeTHF is a greener alternative to dioxane.[10] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Higher temperatures are often needed to drive the sluggish oxidative addition. |
| Boron Source | Boronic Acid or Pinacol Ester (1.5 equiv.) | Pinacol Ester (1.5 equiv.) | Pinacol esters offer superior stability against decomposition.[9] |
Q2: I'm struggling with a Buchwald-Hartwig amination. Why is it failing and what should I screen?
A: Buchwald-Hartwig aminations with electron-rich anilines like this one are challenging because the substrate itself can act as a ligand, potentially poisoning your catalyst.[12] Furthermore, the ortho-methoxy group adds steric bulk.
Causality & Solutions:
-
Catalyst Choice is Critical: The choice of ligand is even more important here than in Suzuki couplings. The ligand must be bulky enough to prevent the formation of inactive dimeric palladium species and promote the final reductive elimination step.[12]
-
Expert Insight: For coupling an aryl bromide with a primary or secondary amine, ligands like BrettPhos or RuPhos are specifically designed to handle sterically hindered and electron-rich substrates. They create a specific coordination environment around the palladium that facilitates the C-N bond-forming step.[13]
-
Actionable Advice: Screen a panel of modern Buchwald-Hartwig ligands. Do not use generic ligands like PPh₃.
-
-
Inappropriate Base: The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine coupling partner (or the N-H bond in the intermediate palladium complex) but not so harsh that it causes side reactions or degradation.
-
Expert Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often requiring higher temperatures.[14]
-
Actionable Advice: Start with NaOtBu. If you suspect substrate degradation, switch to Cs₂CO₃ or K₃PO₄ and increase the reaction temperature.
-
Table 2: Recommended Screening Conditions for Buchwald-Hartwig Amination
| Parameter | Condition Set 1 | Condition Set 2 | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | These integrated precatalysts are highly effective for C-N coupling of challenging substrates.[13] |
| Base | NaOtBu (1.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | NaOtBu is a strong, effective base. Cs₂CO₃ is a milder alternative for sensitive substrates.[14] |
| Solvent | Toluene or Dioxane | Toluene or CPME | Anhydrous, non-protic, and well-degassed solvents are essential.[7] |
| Temperature | 100 - 110 °C | 110 - 120 °C | Higher temperatures may be needed with weaker bases. |
| Amine Partner | (1.2 - 1.5 equiv.) | (1.2 - 1.5 equiv.) | A slight excess of the amine coupling partner is typically used. |
Q3: I'm observing significant amounts of dehalogenated starting material (5-fluoro-2-methoxyaniline). What's causing this?
A: The formation of the hydrodehalogenated product is a known side reaction in palladium-catalyzed couplings.[7] It arises from the interception of an organopalladium(II) intermediate before it can proceed through the desired coupling pathway.
Causality & Solutions:
-
Mechanism: This side reaction can occur through several pathways, but a common one involves a β-hydride elimination from an intermediate palladium alkoxide (if using an alcohol solvent or an alkoxide base) or reaction with trace water or other proton sources.
-
Expert Insight: This is often a sign that the desired catalytic cycle is slow, allowing side reactions to compete. The choice of base is frequently implicated. For example, using an alkoxide base in a reaction that is sluggish can increase the rate of hydrodehalogenation.
-
Actionable Advice:
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Trace water can be a hydride source.
-
Re-evaluate Your Base: If using an alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.
-
Optimize the Catalyst: A more active catalyst system that speeds up the desired cross-coupling pathway will give the hydrodehalogenation pathway less time to occur. Refer to the ligand suggestions in Q1 and Q2.
-
Section 3: Troubleshooting Reactions of the Amino Group
Q4: My Diazotization-Sandmeyer reaction is inefficient. What are the critical parameters to control?
A: The Sandmeyer reaction, which transforms the amino group into other functionalities via a diazonium salt, is highly sensitive to reaction conditions. Low yields are typically due to diazonium salt decomposition or incomplete formation.[15][16][17]
Caption: Key stages of the Sandmeyer reaction pathway.
Causality & Solutions:
-
Temperature Control is Paramount: Arenediazonium salts are notoriously unstable at elevated temperatures.[18]
-
Expert Insight: The diazotization step must be performed between 0 and 5 °C to prevent premature decomposition of the diazonium salt into nitrogen gas and a highly reactive aryl cation, which leads to a mixture of unwanted phenols and other byproducts.
-
Actionable Advice: Use an ice/salt bath to maintain the temperature rigorously below 5 °C during the addition of sodium nitrite.
-
-
Stoichiometry and Acid Choice: The reaction requires a stoichiometric amount of sodium nitrite and at least two equivalents of acid—one to react with the aniline and one to react with the sodium nitrite.
-
Expert Insight: An excess of acid is often used to ensure the medium remains strongly acidic, preventing the newly formed diazonium salt from coupling with unreacted aniline to form unwanted diazoamino compounds (azo dyes).
-
Actionable Advice: Use a slow, dropwise addition of a pre-cooled solution of sodium nitrite to the acidic solution of your aniline. Monitor for a slight excess of nitrous acid using potassium iodide-starch paper.
-
-
Catalyst Activity: The Sandmeyer reaction relies on a copper(I) catalyst (e.g., CuBr, CuCl, CuCN) to facilitate the conversion of the diazonium salt to the final product via a radical mechanism.[16][17][19]
-
Expert Insight: The quality of the copper(I) salt is important. If it has been oxidized to copper(II) through prolonged exposure to air, its catalytic activity will be diminished.
-
Actionable Advice: Use freshly purchased or properly stored copper(I) salts. The subsequent substitution reaction should be warmed gently only after the diazonium salt has been added to the copper catalyst solution.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up and purifying reactions with this compound? A: For cross-coupling, always use oven-dried glassware under an inert atmosphere (Argon or Nitrogen). Use septa and syringe techniques for liquid transfers.[11] Purification is typically achieved by column chromatography on silica gel, often using a gradient elution of hexanes and ethyl acetate.
Q: Can the fluorine atom be displaced in SNAr reactions? A: It is highly unlikely under typical conditions. Nucleophilic Aromatic Substitution (SNAr) requires powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[1] In this molecule, the ring is strongly activated by electron-donating groups, making it exceptionally resistant to SNAr. The C-Br bond will always be the site of reactivity in cross-coupling, not the C-F bond.
Q: How does the ortho-methoxy group influence the reactivity of the amine? A: The ortho-methoxy group has two main effects. Electronically, it donates density to the ring. Sterically, it provides bulk around the amine. This steric hindrance can be beneficial in palladium catalysis, as it may disfavor the coordination of the amine's lone pair to the metal center, which would otherwise act as an inhibitor. This is a manifestation of the "ortho effect."[3][4][20][21]
References
- Benchchem.
- Benchchem. The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Chemistry Stack Exchange.
- Quora. How does the ortho effect affect the basicity of aniline?.
- Wikipedia. Ortho effect.
- Benchchem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights.
- PubMed.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Benchchem. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BYJU'S. Sandmeyer Reaction Mechanism.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Green Chemistry (RSC Publishing). Palladium-catalyzed amination oxidation of electron-rich olefins in green media.
- Chemistry LibreTexts.
- Chemical Society Reviews (RSC Publishing).
- ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7.
- Wikipedia.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- PMC.
Sources
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- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. Diazotisation [organic-chemistry.org]
- 19. Sandmeyer Reaction [organic-chemistry.org]
- 20. quora.com [quora.com]
- 21. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Fluoro-4-methoxyaniline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic bromination of 2-fluoro-4-methoxyaniline. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you mitigate common side reactions and optimize your synthesis for yield and purity.
Section 1: Understanding the Reaction Landscape
The bromination of 2-fluoro-4-methoxyaniline is a classic example of electrophilic aromatic substitution on a highly activated ring. The molecule possesses two strong electron-donating groups (EDGs)—the amino (-NH₂) and methoxy (-OCH₃) groups—and one deactivating, yet ortho-, para-directing, group—the fluorine (-F) atom. This electronic environment makes the ring exceptionally reactive, which is the primary source of the most common side reactions.
The interplay of these substituents directs electrophilic attack primarily to the C3 and C5 positions. However, the powerful activating nature of the amino group often leads to a loss of selectivity and other undesirable outcomes.
Section 2: Troubleshooting Guide
This section addresses the most frequent issues encountered during the bromination of 2-fluoro-4-methoxyaniline in a direct question-and-answer format.
Issue 1: Formation of Multiple Brominated Products (Over-bromination)
Q: My reaction analysis (TLC/LC-MS) shows multiple spots or peaks corresponding to di- or even tri-brominated products. How do I achieve selective mono-bromination?
A: This is the most common side reaction and is a direct consequence of the high nucleophilicity of the aromatic ring. The combined activating strength of the amino and methoxy groups makes the initial mono-brominated product even more reactive than the starting material in some cases, leading to rapid subsequent brominations.[1][2][3]
Root Cause Analysis & Solutions:
-
Cause: Over-activation by the -NH₂ group. The lone pair of electrons on the nitrogen atom strongly donates into the ring, increasing electron density at the ortho and para positions and dramatically accelerating the reaction rate.[1][2][4][5]
-
Solution: Protect the Amino Group. This is the most robust and widely accepted solution.[6][7] By converting the amine to an amide (e.g., an acetanilide) through reaction with acetic anhydride, you moderate its activating effect. The lone pair on the nitrogen is now delocalized into the adjacent carbonyl group, making it less available to the aromatic ring.[3][8][9] This allows for a much more controlled reaction. The protecting group can be easily removed later via acid or base hydrolysis.[5][8]
-
-
Cause: Highly reactive brominating agent. Molecular bromine (Br₂), especially in polar solvents, is a very aggressive electrophile that is difficult to control with such an activated substrate.[5][10]
-
Solution: Use a Milder Brominating Agent. N-Bromosuccinimide (NBS) is an excellent alternative. It is a solid, making it easier to handle, and it generates a low concentration of Br₂ in situ, which helps to prevent runaway reactions and improve selectivity.[3][11][12] Other methods include the in situ generation of bromine from potassium bromide (KBr) with an oxidant like hydrogen peroxide (H₂O₂).[13][14][15]
-
-
Cause: Poor Stoichiometric Control. Adding an excess of the brominating agent, even locally at the point of addition, will inevitably lead to polybromination.
-
Solution: Strict Stoichiometry and Slow Addition. Use precisely 1.0 to 1.1 equivalents of your brominating agent. Add the reagent slowly, preferably as a solution, to the reaction mixture at a low temperature to maintain control and prevent localized high concentrations.
-
Issue 2: Reaction Mixture Turning Dark / Formation of Tarry Byproducts
Q: My reaction mixture is turning dark brown or black, and I'm getting a low yield with insoluble, tarry material. What is causing this?
A: The formation of dark, often polymeric, material is a clear indicator of oxidation.[11] The electron-rich aniline is susceptible to oxidation by the brominating agent itself or by atmospheric oxygen, especially under harsh conditions.[13][16]
Root Cause Analysis & Solutions:
-
Cause: Oxidation of the Amine. The amino group can be oxidized, leading to highly colored and complex side products.
-
Solution 1: Use an Inert Atmosphere. Conducting the reaction under a nitrogen or argon atmosphere is a simple and effective way to minimize oxidation from the air.[11]
-
Solution 2: Maintain Low Temperatures. Exothermic reactions that are allowed to heat up will accelerate oxidation side reactions. Maintain strict temperature control, typically at 0 °C or below.
-
Solution 3: Use Purified Reagents. Impurities in solvents or reagents can sometimes catalyze oxidation.
-
Solution 4: Protect the Amino Group. As with over-bromination, converting the amine to an acetanilide makes it significantly less susceptible to oxidation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is protecting the amino group as an acetanilide the most recommended strategy? Protecting the amine as an acetanilide solves multiple problems simultaneously. It deactivates the ring to prevent over-bromination, it makes the amine less prone to oxidation, and the steric bulk of the acetyl group can enhance regioselectivity, often favoring substitution at the less hindered position para to the directing group.[3][8] It is a reliable, high-yielding, and reversible modification, making it a cornerstone of aniline chemistry.[17]
Q2: What are the pros and cons of N-Bromosuccinimide (NBS) vs. molecular bromine (Br₂)?
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very high, difficult to control with activated rings. | Milder, provides a low equilibrium concentration of Br₂.[3] |
| Selectivity | Often poor, leading to polysubstitution.[1] | Generally higher for mono-bromination.[11] |
| Handling | Corrosive, volatile, hazardous liquid. Requires a fume hood and careful handling.[13] | Crystalline solid, easier and safer to weigh and handle. |
| Byproducts | Generates HBr, which can protonate the aniline. | Generates succinimide, which is typically easy to remove. |
| Cost | Generally less expensive per mole of bromine. | More expensive than elemental bromine. |
Q3: Can I use a Lewis acid like AlCl₃ or FeBr₃ to catalyze the reaction? No. This is a critical point of failure. Aniline and its derivatives are Lewis bases due to the lone pair on the nitrogen atom. They will react immediately with any Lewis acid catalyst, forming a complex that deactivates the ring towards electrophilic substitution.[2][5] This will halt the desired reaction entirely.
Section 4: Validated Experimental Protocols
The following three-step procedure is a robust, self-validating system for achieving a clean, high-yield synthesis of the desired mono-brominated product.
Protocol A: Protection via Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Addition: Cool the solution in an ice-water bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of cold water. The N-(2-fluoro-4-methoxyphenyl)acetamide product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.[3] The product is typically pure enough for the next step without further purification.
Protocol B: Controlled Mono-bromination
-
Setup: Dissolve the dried N-(2-fluoro-4-methoxyphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a flask protected from light.[11][12]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring for completion by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water. If a solid precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Protocol C: Deprotection via Hydrolysis
-
Setup: Place the purified bromo-acetanilide (1.0 eq) in a round-bottom flask with a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic (pH > 8).
-
Isolation: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final 5-bromo-2-fluoro-4-methoxyaniline product.
References
-
Vertex AI Search result citing general information on aniline bromination, oxidation, and the use of in-situ bromine generation.[13]
-
Vertex AI Search result discussing the kinetics of aniline oxidation by bromate ions.
-
Vertex AI Search result explaining the use of acetylation to control aniline bromination to achieve a mono-substituted product.[8]
-
PubMed. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Biochem Mol Biol Int., 29(4), 785-91. Available from: [Link][16]
-
ResearchGate. Collection of articles on oxidative bromination. Available from: [Link][14]
-
Sathee Forum. (2025). Mechanism of electrophilic substitution reaction of aniline. Available from: [Link][4]
-
Khan Academy. (2022). Bromination of Aniline. YouTube. Available from: [Link][5]
-
Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link][1]
-
National Institutes of Health (NIH). (2012). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. Available from: [Link][18]
-
ResearchGate. Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. Available from: [Link][15]
-
Khan Academy. Bromination of Aniline (video). Available from: [Link][2]
-
Khan Academy. Bromination of Aniline (video). Available from: [Link][10]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Available from: [Link][9]
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available from: [Link][19]
-
National Institutes of Health (NIH). (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available from: [Link][20]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link][7]
-
YouTube. (2021). Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. Available from: [Link][17]
-
Quick Company. Regio Selective Molecular Bromination Of Substituted Aniline. Available from: [Link][21]
-
PubMed. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. J Org Chem., 74(9), 3434-45. Available from: [Link][22]
-
Google Patents. US4443631A - Selective halogenation of 2-fluoroaniline. Available from: [12]
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Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-5-fluoro-2-methoxyaniline Cross-Coupling
Welcome to the technical support center for the cross-coupling of 4-Bromo-5-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reactions, enhance yields, and achieve reproducible results.
The cross-coupling of 4-Bromo-5-fluoro-2-methoxyaniline presents a unique set of challenges due to the electronic and steric nature of its substituents. The electron-donating methoxy and amino groups, combined with the electron-withdrawing fluorine atom, create a complex electronic environment that can influence catalyst activity and reaction outcomes. This guide will provide a systematic approach to overcoming these challenges, with a primary focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 4-Bromo-5-fluoro-2-methoxyaniline showing low to no conversion?
A1: Low or no conversion in the cross-coupling of this substrate can stem from several factors, often related to the catalyst's activity and stability.
-
Insufficient Catalyst Loading: The electron-rich nature of the aniline ring, due to the methoxy and amino groups, can lead to strong coordination with the palladium center. This can sometimes inhibit the catalytic cycle. A higher catalyst loading may be necessary to overcome this potential inhibition and achieve a reasonable reaction rate.
-
Catalyst Deactivation: The amine functionality can act as a ligand, potentially leading to the formation of inactive catalyst species. Additionally, trace oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II).
-
Inappropriate Ligand Choice: The steric hindrance from the ortho-methoxy group and the electronic effects of the fluorine substituent demand a carefully selected ligand. Bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Suboptimal Base: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required to deprotonate the coupling amine without competing in the reaction.[3]
Q2: I'm observing significant formation of a dehalogenated byproduct (5-fluoro-2-methoxyaniline). What is causing this and how can I minimize it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[4]
-
Mechanism of Dehalogenation: This side reaction can occur through a competing pathway in the catalytic cycle. After oxidative addition of the aryl bromide to the Pd(0) center, a β-hydride elimination from certain reagents (like amine bases or alcohol solvents) can lead to the formation of a palladium-hydride species. Reductive elimination of this intermediate results in the dehalogenated product.[5]
-
Troubleshooting Strategies:
-
Optimize the Base: Using a non-coordinating, sterically hindered base can sometimes reduce dehalogenation. For Suzuki couplings, switching to a carbonate or phosphate base from a hydroxide or alkoxide base can be beneficial.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can be a proton source for dehalogenation.
-
Ligand Selection: Certain ligands can favor the desired cross-coupling pathway over dehalogenation. Screening different bulky phosphine ligands is recommended.
-
Q3: My reaction starts well but then stalls before reaching completion. What could be the issue?
A3: Reaction stalling is often indicative of catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The active Pd(0) species can be unstable over long reaction times at elevated temperatures, leading to the formation of inactive palladium black. Using a more robust palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can improve catalyst longevity.[6] These precatalysts are designed for the controlled and sustained release of the active catalytic species.[6]
-
Product Inhibition: The cross-coupled product, now a more electron-rich and potentially chelating molecule, can sometimes bind strongly to the palladium center, inhibiting further catalytic turnover. In such cases, a higher initial catalyst loading or even a second addition of the catalyst midway through the reaction might be necessary.
Q4: How do the substituents on 4-Bromo-5-fluoro-2-methoxyaniline specifically influence the cross-coupling reaction?
A4: Each substituent plays a distinct role:
-
-OCH₃ (ortho to Bromine): The ortho-methoxy group introduces steric hindrance, which can slow down the oxidative addition step. It is also electron-donating, which can affect the electronics of the aryl bromide.[7]
-
-F (meta to Bromine): The fluorine atom is strongly electron-withdrawing, which can have a complex effect. While it can make the aryl bromide more susceptible to oxidative addition, it can also influence the overall electron density of the ring. The presence of fluorine can also impact the metabolic stability of the final product, a desirable trait in drug development.[8]
-
-NH₂ (para to Bromine): The amino group is a strong electron-donating group and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. It is also a nucleophilic site, and in the absence of a suitable coupling partner, self-coupling or other side reactions can occur.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. | - Incrementally increase the catalyst loading in a screening experiment (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). |
| 2. Catalyst Deactivation: The active Pd(0) species is being oxidized or forming inactive complexes. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). - Use degassed solvents and reagents. - Consider using a more robust palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G3).[7][9] | |
| 3. Inappropriate Ligand: The chosen ligand is not effectively promoting the catalytic cycle. | - Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1][2] | |
| 4. Incorrect Base: The base is not strong enough or is participating in side reactions. | - For Suzuki-Miyaura, try K₃PO₄, Cs₂CO₃, or K₂CO₃. - For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu or LHMDS.[3] | |
| Significant Dehalogenation | 1. Proton Source: Presence of water or protic solvents/reagents. | - Use anhydrous solvents and reagents. - Consider using a non-protic solvent system. |
| 2. Base-Induced Decomposition: The base is promoting the formation of palladium-hydride species. | - Screen different bases. For Suzuki, consider switching from hydroxides to carbonates or phosphates. | |
| 3. Ligand Effects: The ligand is not sufficiently promoting reductive elimination of the desired product. | - Experiment with different bulky phosphine ligands that can accelerate the desired coupling pathway. | |
| Reaction Stalls | 1. Catalyst Decomposition: The catalyst has a limited lifetime under the reaction conditions. | - Use a more stable precatalyst (e.g., Buchwald G3 or G4 precatalysts). - Consider a lower reaction temperature if feasible, although this may require longer reaction times. |
| 2. Product Inhibition: The product is coordinating to the catalyst and inhibiting turnover. | - Increase the initial catalyst loading. - In some cases, a second addition of the catalyst and/or ligand mid-reaction can be beneficial. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Activation: In situ generation of the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can be variable. | - Use a well-defined, air- and moisture-stable palladium precatalyst for more consistent results.[6] |
| 2. Variable Reagent Quality: Impurities in starting materials, solvents, or base can poison the catalyst. | - Use high-purity reagents and solvents. Ensure bases are freshly opened or properly stored. |
Experimental Protocols
Protocol 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol outlines a screening experiment to determine the optimal catalyst loading for the coupling of 4-Bromo-5-fluoro-2-methoxyaniline with a generic arylboronic acid.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, set up a series of reaction vials. To each vial, add 4-Bromo-5-fluoro-2-methoxyaniline, the arylboronic acid, and the base.
-
Catalyst Addition: To each vial, add the appropriate amount of the palladium precatalyst and ligand to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Solvent Addition: Add the anhydrous solvent mixture to each vial.
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in a heating block and stir at a set temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Workup: Once a reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the conversion and yield.
Protocol 2: Optimization of Catalyst Loading for Buchwald-Hartwig Amination
This protocol describes a screening experiment for the Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxyaniline with a generic amine.
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, set up a series of reaction vials. To each vial, add the base.
-
Reagent Addition: In a separate vial, prepare a stock solution of 4-Bromo-5-fluoro-2-methoxyaniline and the amine in the anhydrous solvent. Add the appropriate volume of this solution to each reaction vial.
-
Catalyst Addition: Prepare stock solutions of the palladium precatalyst and ligand. Add the appropriate volumes to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in a heating block and stir at a set temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Determine the conversion and yield for each catalyst loading by ¹H NMR or GC-MS analysis of the crude product.
Visualization of Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Preventing Byproduct Formation in Suzuki Reactions with 4-Bromo-5-fluoro-2-methoxyaniline
Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-5-fluoro-2-methoxyaniline. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by an electron-donating methoxy group and a moderately electron-withdrawing fluorine atom, can present distinct challenges in achieving high yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve common issues, particularly the formation of unwanted byproducts.
Troubleshooting Guide: Common Byproducts and Solutions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on a delicate balance of various reaction parameters.[1][2] With a substrate like 4-Bromo-5-fluoro-2-methoxyaniline, specific side reactions can become prominent if not properly controlled.
Problem 1: Significant Formation of Debrominated Byproduct (2-Fluoro-4-methoxyaniline)
One of the most common and frustrating side reactions is the replacement of the bromine atom with a hydrogen, leading to the formation of 2-fluoro-4-methoxyaniline.[1] This process, known as hydrodehalogenation or simply dehalogenation, consumes your starting material and complicates purification.
Root Causes & Mechanistic Insights:
The formation of the debrominated byproduct typically arises after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[1] Potential hydride sources include amine bases or alcoholic solvents.[1]
Solutions & Experimental Protocols:
-
Choice of Base: The base plays a crucial role in the Suzuki reaction, primarily to activate the boronic acid for transmetalation.[3][4][5][6][7] However, certain bases or impurities within them can contribute to dehalogenation.
-
Recommendation: Switch to a milder, non-coordinating inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.[8] Avoid strong amine bases like triethylamine if dehalogenation is observed, as they can be a source of hydrides.[1]
-
Protocol Tip: Ensure the base is of high purity and freshly opened or properly stored to minimize absorbed moisture and other impurities.
-
-
Solvent System: The solvent can influence the reaction in multiple ways, including solubility and the potential to act as a hydride donor.
-
Recommendation: Aprotic solvents are generally preferred. A mixture of dioxane/water or THF/water is a common starting point.[1] If dehalogenation persists, consider switching to a completely anhydrous system using a solvent like toluene or DMF, although this may require careful optimization of the base and catalyst system.[9]
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of side reactions.
-
Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature or time.[10]
-
Problem 2: Presence of Homocoupled Byproduct (Dimer of the Boronic Acid)
Homocoupling of the boronic acid reagent to form a symmetrical biaryl compound is another prevalent side reaction that reduces the yield of the desired cross-coupled product.[11][12]
Root Causes & Mechanistic Insights:
This undesired reaction is often promoted by the presence of Pd(II) species in the reaction mixture before the catalytic cycle is fully established or by the presence of oxygen.[1][11][13] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[11]
Solutions & Experimental Protocols:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from the reaction mixture.
-
Protocol: Before adding the palladium catalyst, sparge the solvent and the reaction mixture with an inert gas (argon or nitrogen) for at least 20-30 minutes.[14][15] Maintain a positive pressure of the inert gas throughout the reaction.[14] A subsurface sparge with nitrogen can be particularly effective.[13]
-
-
Choice of Palladium Source: The oxidation state of the initial palladium source can influence the propensity for homocoupling.
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step that might contribute to homocoupling.[11] If a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is used, ensuring efficient reduction to Pd(0) is key.[1]
-
Advanced Tip: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[13]
-
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, which can outcompete the homocoupling pathway.[11][16]
-
Recommendation: Ligands like SPhos, XPhos, or other Buchwald-type ligands are often effective in minimizing homocoupling.[11]
-
Problem 3: Protodeboronation of the Boronic Acid
This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This leads to the formation of the arene corresponding to your boronic acid, which is a wasteful consumption of your coupling partner.[12]
Root Causes & Mechanistic Insights:
Protodeboronation is often catalyzed by residual palladium and can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess base or water. The stability of the boronic acid itself is also a significant factor.
Solutions & Experimental Protocols:
-
Stoichiometry of Boronic Acid: While a slight excess of the boronic acid is common to drive the reaction to completion, a large excess can increase the likelihood of protodeboronation.
-
Recommendation: Start with 1.1 to 1.5 equivalents of the boronic acid. If protodeboronation is a major issue, consider adding the boronic acid portion-wise over the course of the reaction.
-
-
Base Selection and Stoichiometry: An excessive amount of a strong base can promote the decomposition of the boronic acid.[17]
-
Recommendation: Use the minimum amount of base necessary to achieve a good reaction rate, typically 2-3 equivalents. A weaker base like potassium fluoride (KF) can sometimes be used, especially if the starting materials are sensitive to stronger bases.[9]
-
-
Boronic Acid Quality: The purity and stability of the boronic acid are critical. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Recommendation: Use high-purity boronic acid from a reputable supplier. If the quality is suspect, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Bromo-5-fluoro-2-methoxyaniline is very slow. What can I do to improve the rate without promoting side reactions?
A1: The electron-donating methoxy group on your substrate can make the oxidative addition step of the Suzuki cycle slower.[18] To address this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][14] These can significantly accelerate the oxidative addition to electron-rich aryl bromides.[16]
-
Catalyst System: Using a pre-formed catalyst or a palladacycle can sometimes be more effective than generating the active catalyst in situ.[14][16]
-
Solvent: While dioxane/water is standard, switching to a solvent system like 2-MeTHF/water can sometimes improve reaction rates and yields.[19]
Q2: I am observing the formation of palladium black in my reaction. Is this a problem?
A2: Yes, the formation of palladium black is an indication of catalyst decomposition and is often associated with a failed or low-yielding reaction.[14] This can be caused by:
-
Presence of Oxygen: As mentioned earlier, oxygen can degrade the catalyst. Ensure your degassing procedure is robust.[15]
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure you are using high-purity reagents.
Q3: Should I protect the aniline group on my substrate before performing the Suzuki coupling?
A3: The primary amine of the aniline can potentially coordinate to the palladium center and inhibit its catalytic activity.[14] While many Suzuki reactions on anilines proceed without protection, if you are experiencing low conversion, protecting the amine as a Boc or Cbz group is a valid strategy to consider.[14] However, some protecting groups may not be stable under all Suzuki conditions.[20] There are also methods specifically developed for unprotected anilines that you could explore.[19]
Q4: How does the fluorine substituent affect the reaction?
A4: The fluorine atom has a moderately electron-withdrawing inductive effect, which can help to activate the C-Br bond towards oxidative addition, potentially counteracting the deactivating effect of the methoxy group to some extent. Its steric footprint is minimal, so it is unlikely to cause significant steric hindrance.
Visualizing Reaction Pathways
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main catalytic cycle and the key byproduct formation pathways.
The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Key Byproduct Formation Pathways
Caption: Figure 2. Major Byproduct Formation Pathways.
Summary of Recommendations
| Issue | Primary Cause(s) | Key Recommendations |
| Dehalogenation | Hydride sources (e.g., amine bases), prolonged reaction times | Use mild inorganic bases (K₂CO₃, Cs₂CO₃); monitor reaction closely; consider aprotic solvents. |
| Homocoupling | Presence of O₂; Pd(II) species | Rigorously degas all reagents and solvents; use Pd(0) catalysts or add a mild reducing agent; employ bulky, electron-rich ligands. |
| Protodeboronation | Excess base/water; high temperature; poor quality boronic acid | Optimize stoichiometry of base and boronic acid; use high-purity reagents or stable boronate esters. |
| Slow Reaction | Electron-rich aryl bromide | Use bulky, electron-rich ligands (e.g., Buchwald-type); consider more active catalyst systems. |
| Catalyst Decomposition | O₂ contamination; high temperatures; impurities | Ensure thorough degassing; optimize reaction temperature; use high-purity reagents. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
ResearchGate. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available from: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Available from: [Link]
-
MDPI. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Bromo-5-fluoro-2-methoxyaniline
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-Bromo-5-fluoro-2-methoxyaniline via recrystallization. We will move beyond simple protocols to explain the underlying principles of solvent selection and provide robust troubleshooting for common experimental challenges. Our aim is to equip you with the expertise to optimize this critical purification step.
Section 1: Understanding the Molecule & Solvent Selection Strategy
The success of any recrystallization hinges on the careful selection of a solvent system.[1] The ideal solvent will dissolve 4-Bromo-5-fluoro-2-methoxyaniline completely at an elevated temperature but poorly at low temperatures.[2][3] The molecular structure of our target compound—containing a polar amine group, moderately polar methoxy and fluoro groups, and a larger, nonpolar bromo-substituted benzene ring—suggests an intermediate overall polarity. This structure makes it an excellent candidate for both single-solvent and mixed-solvent recrystallization techniques.
A rule of thumb in solvent selection is that solvents with functional groups similar to the compound often work well.[4] However, a systematic approach is always superior. The following workflow outlines a logical strategy for determining the optimal solvent system.
Caption: Logical workflow for selecting a recrystallization solvent system.
Recommended Solvent Systems
Based on the structural properties of 4-Bromo-5-fluoro-2-methoxyaniline and established principles for aromatic amines, the following solvent systems are recommended starting points.
| Solvent System | Type | Rationale & Comments | Boiling Point (°C) |
| Isopropanol (IPA) | Single | Good balance of polarity. Often provides a significant solubility difference between hot and cold states for moderately polar compounds. | ~82°C |
| Ethanol | Single | A very common and effective solvent for compounds with minor impurities.[4] Its high polarity may keep the target compound in solution even when cold, potentially reducing yield. | ~78°C |
| Toluene | Single | A less polar option. Effective if the primary impurities are highly polar. Aromatic amines often show good solubility in hot toluene. | ~111°C |
| Ethanol / Water | Mixed | A classic polar mixed system.[1] The compound is dissolved in hot ethanol (the "good" solvent), and water is added as an antisolvent to decrease solubility upon cooling. | 78-100°C |
| Ethyl Acetate / Hexane | Mixed | An excellent system of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the antisolvent. Good for removing both polar and non-polar impurities. | 69-77°C |
| Toluene / Hexane | Mixed | A non-polar system. Useful if the compound is highly soluble in toluene but insoluble in hexane.[5] This can be very effective for haloaryl compounds.[4] | 69-111°C |
Section 2: Detailed Experimental Protocol (Mixed-Solvent System)
This protocol describes the recrystallization of ~1.0 g of crude 4-Bromo-5-fluoro-2-methoxyaniline using an ethanol/water solvent system. This method is robust and includes an optional decolorization step, which is highly recommended for aniline derivatives prone to oxidation and coloration.[6][7]
Materials:
-
Crude 4-Bromo-5-fluoro-2-methoxyaniline (~1.0 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal), optional
-
125 mL Erlenmeyer flask, 50 mL Erlenmeyer flask
-
Hot plate with stirring capability
-
Short-stem funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid (~1.0 g) into the 125 mL Erlenmeyer flask. Add a small volume of ethanol (~5-10 mL) to the flask. Heat the mixture gently on a hot plate with stirring until it reaches a boil. Continue adding ethanol in small portions (~1-2 mL at a time) until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]
-
Decolorization (Optional but Recommended): If the hot solution is colored (e.g., yellow, brown), remove it from the heat source. Allow it to cool slightly for about 30 seconds to prevent violent boiling upon addition. Add a small amount of activated carbon (a spatula tip's worth) to the solution.[9] Swirl the flask and gently reheat to boiling for 2-3 minutes. Causality: The activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[6]
-
Hot Gravity Filtration: If carbon was added, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a short-stem funnel and a clean 50 mL Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the carbon and any insoluble material. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[5]
-
Inducing Crystallization: Reheat the clear filtrate to boiling. Add deionized water (the "poor" solvent or antisolvent) dropwise while swirling the hot solution. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as the crystallization process is selective and excludes impurities from the growing crystal lattice.[8] Rapid cooling can trap impurities.[10] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent mixture). Causality: The wash solvent must be cold to avoid dissolving the purified crystals.[8][9] This wash removes any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.[9] Transfer the crystals to a watch glass and allow them to air dry completely. The purity can then be assessed by melting point analysis.
Section 3: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of crystallizing. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly from a highly supersaturated state.[5][10]
-
Immediate Fix: Reheat the flask containing the oil and solvent until the oil redissolves completely. Add a small amount (1-2 mL) of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level.[10] Then, allow the solution to cool much more slowly.
-
Alternative Solvents: If oiling persists, your chosen solvent may be unsuitable. Select a solvent or solvent pair with a lower boiling point.[10] For example, if you used toluene (~111°C), try switching to an ethyl acetate/hexane system (max ~77°C).
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal (if available) to provide a surface for crystal growth to begin before the solution becomes overly saturated.[11]
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A2: This indicates that your solution is not sufficiently saturated.
-
Induce Nucleation: First, try scratching the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a tiny seed crystal of the pure compound if you have one.
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent. In a mixed-solvent system, it is preferable to evaporate the more volatile "good" solvent. Let the concentrated solution cool again.
-
Add Antisolvent: If using a mixed-solvent system, you may not have added enough of the "poor" solvent (antisolvent). Reheat the solution and add more antisolvent dropwise until turbidity appears, then clarify with a drop of the "good" solvent before cooling again.
Q3: The recrystallized product is still colored. How can I get a pure white/off-white solid?
A3: Anilines are notoriously prone to air oxidation, which forms highly colored impurities.[7]
-
Use Activated Carbon: The most effective method is to use decolorizing carbon (charcoal) as described in the protocol (Step 2).[6][9] It is crucial to add the carbon to a hot, but not boiling, solution and to remove it via hot gravity filtration before allowing the solution to cool and crystallize.
-
Work Quickly: Minimize the time the aniline is kept at a high temperature to reduce oxidation.
-
Purity of Starting Material: Ensure your starting aniline is as pure as possible. If it is already dark, consider a preliminary purification step like a silica plug before recrystallization.[12]
Q4: My final yield is very low (< 50%). Where did my product go?
A4: A low yield is a common issue with several potential causes.[10]
-
Excess Solvent: The most frequent reason is using too much solvent during the initial dissolution step. A significant amount of your product is likely still dissolved in the filtrate (mother liquor). You can try to recover some of this by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If the product crystallized during the hot gravity filtration step, it would have been discarded with the filter paper. Ensure your filtration apparatus is pre-heated and the transfer is performed quickly.
-
Incomplete Crystallization: You may not have cooled the solution for long enough or to a low enough temperature. Ensure at least 15-20 minutes in an ice-water bath.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a significant portion of your product.
References
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Recrystallization - Organic Chemistry. (n.d.). Jack Westin. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Crystallization. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization Issues. (2024). Reddit. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. jackwestin.com [jackwestin.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
column chromatography conditions for purifying 4-Bromo-5-fluoro-2-methoxyaniline
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 4-Bromo-5-fluoro-2-methoxyaniline. The content is structured in a question-and-answer format to directly address common issues and provide field-proven solutions.
Section 1: Method Development & Initial Setup
This section addresses the foundational choices that dictate the success of your purification. Proper method development is critical to prevent common issues like poor separation and product loss.
Q1: What is the recommended stationary phase for purifying 4-Bromo-5-fluoro-2-methoxyaniline, and why?
Methodological Answer: For halogenated anilines like 4-Bromo-5-fluoro-2-methoxyaniline, the choice of stationary phase is paramount. While standard silica gel is the most common choice in column chromatography, its inherent acidity can pose significant challenges when purifying basic compounds like amines.[1][2]
-
Standard Silica Gel (SiO₂): This is a cost-effective and versatile option. However, the surface of silica gel is covered in acidic silanol groups (Si-OH). The basic lone pair of electrons on the aniline's nitrogen atom will interact strongly with these acidic sites.[1] This interaction often leads to significant peak tailing, where the compound slowly bleeds off the column instead of eluting as a sharp band. In severe cases, it can cause irreversible adsorption and loss of product.
-
Amine-Functionalized Silica (Recommended): To mitigate the issues with standard silica, an amine-functionalized stationary phase (e.g., Biotage® KP-NH) is highly recommended.[1][3] This media has an organic amine bonded to the silica surface, which effectively masks the acidic silanol groups.[3] This neutralization prevents the strong acid-base interaction with your aniline, resulting in more symmetrical peaks, better resolution, and improved recovery.
-
Reversed-Phase Silica (C18): If your compound or its impurities are sufficiently polar, reversed-phase flash chromatography is a powerful alternative.[4] Using a C18 stationary phase with a polar mobile phase (like water/acetonitrile or water/methanol) can offer a completely different selectivity profile, potentially resolving impurities that are difficult to separate under normal-phase conditions.
Q2: How should I select and optimize the mobile phase (eluent)?
Methodological Answer: Mobile phase selection is a critical step that must be optimized using Thin Layer Chromatography (TLC) before running the column.[5][6] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2 to 0.3 for your target compound, ensuring it moves down the column at an appropriate rate for good separation.[2]
-
Start with a Standard System: For anilines, a hexane/ethyl acetate system is a robust starting point.[7][8] Hexane is the non-polar solvent, and ethyl acetate is the polar solvent.
-
TLC Optimization:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a chamber with a pre-determined ratio of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to 4-Bromo-5-fluoro-2-methoxyaniline has an Rƒ value between 0.2 and 0.3.
-
-
Consider Solvent Selectivity: If impurities are very close to your product spot (low ΔRƒ), simply increasing polarity may not work. In this case, swapping one of the solvents can alter the selectivity. For instance, replacing ethyl acetate with acetone or using a toluene/ethyl acetate system can change the interactions and improve separation.[7]
Q3: Is a gradient or isocratic elution better for this purification?
Methodological Answer: The choice depends on the complexity of your crude mixture, as determined by your initial TLC analysis.
-
Isocratic Elution: If your TLC shows the target compound is well-separated from all impurities (high ΔRƒ), a single, constant-composition mobile phase (isocratic) is sufficient. This is simpler to execute.
-
Gradient Elution (Often Recommended): If your crude mixture contains both non-polar impurities (high Rƒ) and polar impurities (low Rƒ), a gradient elution is far more efficient. You would start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) to elute the non-polar compounds first. Then, you would gradually increase the percentage of the polar solvent (e.g., to 70:30 Hexane/EtOAc) to elute your product and, finally, any highly polar impurities. This approach saves significant time and solvent volume compared to an isocratic elution designed to move the slow-running compounds.[3]
Section 2: Troubleshooting Common Purification Problems
This section provides solutions to specific issues that may arise during the chromatography run.
Q4: My compound is streaking badly on the TLC plate and tailing on the column. What is happening and how do I fix it?
Methodological Answer: This is the most common problem when purifying amines on standard silica gel. As discussed in Q1, it's caused by the strong acid-base interaction between your basic aniline and the acidic silanol groups on the silica surface.[1]
Solutions:
-
Add a Competing Base: The most common field solution is to add a small amount of a competing amine, typically 0.5-1% triethylamine (TEA) , to your mobile phase.[1] The TEA is a stronger base and will preferentially interact with the acidic silica sites, effectively "passivating" the column in real-time. This allows your target aniline to travel through the column without the strong, tailing-inducing interactions.
-
Use Amine-Functionalized Silica: The superior solution is to use an amine-treated stationary phase, which is designed specifically to prevent this issue.[3][9]
-
Switch to a Different Solvent System: In some cases, using a more polar or protic solvent like methanol in small quantities within a dichloromethane (DCM) mobile phase can help, but this can also drastically reduce separation. Modifying with TEA is generally the preferred first step.
Q5: My compound seems to have disappeared. It's not eluting from the column, even after I flush with pure ethyl acetate. What happened?
Methodological Answer: There are two likely culprits when a compound fails to elute from a silica gel column.[10]
-
Irreversible Adsorption: The acid-base interaction with the silica was too strong, and your compound is now permanently stuck to the stationary phase. This is a risk with particularly basic anilines on highly active silica.
-
On-Column Decomposition: Silica gel can act as an acid catalyst. If your molecule is sensitive to acid, it may have decomposed upon being loaded onto the column.[10]
Troubleshooting & Prevention:
-
Test for Stability: Before running a column, spot your purified compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there before, your compound is not stable on silica.[10]
-
Deactivate the Silica: If you must use standard silica, you can try deactivating it. This can be done by pre-flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample.
-
Flush with Methanol: As a last resort to recover the material, try flushing the column with a very strong solvent like 5-10% methanol in DCM. If the compound (or its decomposition products) comes off, you can analyze the collected fractions.
Q6: I have an impurity that co-elutes or runs very close to my product. How can I improve the separation?
Methodological Answer: When resolution is poor, you need to alter the chromatographic selectivity.
-
Optimize the Mobile Phase: As mentioned in Q2, changing the solvent system can improve separation. Try switching from Hexane/EtOAc to a system with different chemical properties, such as DCM/Methanol or Toluene/Acetone.[7] Even small changes can alter the partitioning behavior and resolve the compounds.
-
Reduce the Flow Rate: Slower is often better. Decreasing the flow rate of the mobile phase increases the residence time on the column, allowing for more equilibrium events between the stationary and mobile phases, which can enhance resolution.
-
Use a Longer/Wider Column: Increasing the column length provides more surface area for interactions, improving separation. However, this also increases run time and solvent consumption.
-
Switch Stationary Phase: If normal-phase optimization fails, the best course of action is to switch to a stationary phase with a different mechanism, such as C18 reversed-phase.[4] This will almost certainly provide a different elution order and resolve the problematic impurity.
Data Summary Table
The following table summarizes common solvent systems used for the purification of aromatic amines.
| Solvent System | Component Function | Typical Starting Ratio (v/v) | Notes & Recommendations |
| Hexane / Ethyl Acetate | Non-polar / Polar | 9:1 | Excellent starting point for TLC optimization. Adjust ratio to achieve Rƒ ≈ 0.25.[7] |
| Dichloromethane (DCM) / Methanol | Medium-polar / Very Polar | 98:2 | A more polar system for compounds that show low Rƒ in Hex/EtOAc. Use with caution as it can be aggressive. |
| Toluene / Ethyl Acetate | Non-polar (Aromatic) / Polar | 9:1 | Offers different selectivity due to pi-pi interactions with the aromatic toluene. Good for resolving difficult mixtures.[7] |
| Any of the above + 0.5-1% TEA | Mobile Phase / Base Additive | N/A | Add to any normal-phase system to eliminate peak tailing of amines on standard silica gel.[1] |
| Acetonitrile / Water | Polar / More Polar | 1:1 | A standard mobile phase for C18 reversed-phase chromatography.[4][8] |
Experimental Protocol: Standard Purification
This protocol outlines a general procedure for purifying 4-Bromo-5-fluoro-2-methoxyaniline on standard silica gel, incorporating best practices to mitigate common issues.
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using TLC, determine the optimal mobile phase (e.g., 8:2 Hexane/Ethyl Acetate + 0.5% TEA) that gives an Rƒ of ~0.25 for the product.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing and release any trapped air bubbles.[7]
-
Once the silica has settled, add another layer of sand on top to protect the surface.
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry from this point forward. [6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column.
-
Carefully add your sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column and start collecting fractions.
-
If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[7]
-
-
Product Isolation:
-
Spot every few fractions on a TLC plate alongside a reference spot of the starting material.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a round-bottom flask and remove the solvent under reduced pressure to obtain the purified 4-Bromo-5-fluoro-2-methoxyaniline.
-
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues when purifying anilines.
Caption: Troubleshooting workflow for amine purification.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). Purification of primary amines. Teledyne ISCO. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
Nichols, L. (2022, February 12). Column Chromatography. YouTube. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. rroij.com [rroij.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 4-Bromo-5-fluoro-2-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Bromo-5-fluoro-2-methoxyaniline and what are their primary scale-up concerns?
There are two primary synthetic routes, each with distinct advantages and scale-up challenges:
-
Route A: Bromination of 3-fluoro-6-methoxyaniline. This is a direct approach but can be problematic on a larger scale due to the high reactivity of the starting aniline. The strong activating effects of the amino and methoxy groups can lead to over-bromination and the formation of isomeric impurities that are difficult to separate.
-
Route B: Nitration of 4-fluoro-2-methoxyaniline, followed by bromination and then reduction of the nitro group. This multi-step approach offers better control over regioselectivity. However, it introduces the hazards associated with nitration reactions and requires an additional reduction step, which can add complexity and cost to the overall process.[1]
Q2: What are the key safety considerations when handling brominating agents on a large scale?
Bromine is a highly toxic and corrosive substance that requires stringent safety protocols, especially during scale-up.[2] Key considerations include:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor.[3] A scrubber system is essential to neutralize any bromine vapors.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, a face shield, and a lab coat are mandatory.[3] For large-scale operations, respiratory protection may be necessary.
-
Spill Management: A neutralizing agent, such as a sodium thiosulfate solution, should be readily available to handle any spills.[2]
-
Alternative Reagents: Consider using safer brominating agents like N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine and can minimize side reactions.[4]
Q3: How can I control the regioselectivity of the bromination reaction to minimize the formation of unwanted isomers?
Controlling regioselectivity is crucial for achieving high purity and yield. Here are some strategies:
-
Protecting Groups: Protecting the highly activating amino group as an acetamide can be an effective strategy. The acetamido group is less activating and directs bromination primarily to the para position.[5]
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the regioselectivity. Non-polar solvents and lower temperatures generally favor the desired isomer.
-
Choice of Brominating Agent: As mentioned, using a milder brominating agent like NBS can improve selectivity compared to elemental bromine.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield can be attributed to several factors. This troubleshooting guide will help you systematically identify and address the root cause.
Troubleshooting Workflow: Low Yield
Caption: A workflow to troubleshoot low product yield.
Detailed Steps:
-
Verify Starting Material Purity: Impurities in the starting aniline can lead to undesired side reactions. Confirm the purity of your starting materials using techniques like NMR or GC-MS.
-
Scrutinize Reaction Conditions:
-
Temperature: Exothermic bromination reactions can lead to over-bromination if not properly controlled. Ensure adequate cooling and monitor the internal temperature throughout the addition of the brominating agent.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. An excess can lead to the formation of di- and tri-brominated species.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
-
Investigate Side Reactions: The primary side products are often isomers or over-brominated species. Characterize the impurities to understand the competing reaction pathways.
-
Optimize Work-up and Isolation: The product, being an aniline, is basic and may have significant water solubility, especially in acidic conditions. Ensure the aqueous phase is thoroughly extracted after neutralization. Consider using a continuous extraction apparatus for large-scale operations.
Issue 2: Difficulty in Product Purification
The presence of closely related isomers can make purification by traditional methods like crystallization challenging.
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution | Citation |
| Oily product that won't crystallize | Presence of isomeric impurities disrupting the crystal lattice. | 1. Attempt to form a salt (e.g., hydrochloride) which may have better crystalline properties. 2. Purify via column chromatography. | [6] |
| Co-elution of isomers during column chromatography | Similar polarity of the desired product and impurities. | 1. Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). | [7] |
| Product discoloration | Oxidation of the aniline. | 1. Work with degassed solvents. 2. Store the purified product under an inert atmosphere (nitrogen or argon). |
Issue 3: Incomplete Reaction or Stalling
An incomplete reaction can be frustrating, especially on a larger scale where reaction times are longer.
Troubleshooting Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete reactions.
Detailed Steps:
-
Reagent Activity: Brominating agents can degrade over time. Use a fresh batch of the brominating agent if there is any doubt about its quality.
-
Catalyst Deactivation (if applicable): If using a Lewis acid catalyst, ensure it is anhydrous and has not been deactivated by moisture.[8]
-
Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in a stalled reaction. Ensure the agitation is sufficient for the scale of the reaction.
-
Temperature: While high temperatures can lead to side reactions, a temperature that is too low may not provide enough activation energy for the reaction to proceed to completion. A modest increase in temperature may be beneficial.
Experimental Protocols
Protocol 1: Acetylation of 3-fluoro-6-methoxyaniline
This protocol is for the protection of the amino group prior to bromination.
-
To a stirred solution of 3-fluoro-6-methoxyaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride dropwise at room temperature.[9]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3-fluoro-6-methoxyphenyl)acetamide.
Protocol 2: Bromination of N-(3-fluoro-6-methoxyphenyl)acetamide
-
Dissolve the acetanilide in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Precipitate the product by adding water, then filter, wash, and dry.
Protocol 3: Hydrolysis of the Acetamide
-
Suspend the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-5-fluoro-2-methoxyaniline.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
Welcome to the technical support guide for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the work-up procedure for this important synthetic intermediate. The guidance provided herein is based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Work-up Procedure
The work-up phase of any synthesis is critical for isolating the desired product in high purity and yield. For the bromination of 3-fluoro-6-methoxyaniline to yield 4-Bromo-5-fluoro-2-methoxyaniline, several challenges can arise. This section addresses common issues in a question-and-answer format.
Issue 1: Persistent Color in the Organic Layer After Quenching
Question: After quenching the reaction mixture with sodium thiosulfate or sodium bisulfite, the organic layer remains yellow or orange. What does this indicate and how can I resolve it?
Answer: A persistent yellow or orange hue in the organic layer signifies the presence of unreacted bromine.[1] This can occur for several reasons:
-
Insufficient Quenching Agent: The amount of quenching agent added was not enough to reduce all the excess bromine.
-
Degraded Quenching Solution: Solutions of sodium thiosulfate and sodium bisulfite can degrade over time.
-
Poor Mixing: In a biphasic system (organic and aqueous layers), vigorous stirring is essential to ensure the quenching agent comes into contact with the bromine in the organic phase.
Causality and Solution:
The quenching reaction involves the reduction of colored bromine (Br₂) to colorless bromide ions (Br⁻). If this reaction is incomplete, the color will persist.
Recommended Action:
-
Add More Quenching Agent: Continue to add the aqueous quenching solution portion-wise with vigorous stirring until the color dissipates.[1] Be mindful that this reaction can be exothermic, so slow addition and external cooling (e.g., an ice bath) are recommended.[1][2]
-
Prepare a Fresh Solution: If adding more quencher does not resolve the issue, prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite.[2]
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the organic and aqueous layers, facilitating a complete reaction.
Issue 2: Formation of a Precipitate During Quenching
Question: I observed the formation of a fine white or yellow precipitate after adding sodium thiosulfate to my acidic reaction mixture. What is this precipitate and how should I handle it?
Answer: The formation of a precipitate, often colloidal in nature, is likely elemental sulfur.[1]
Causality and Solution:
Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur and sulfur dioxide.[1] This is a common issue when quenching bromination reactions performed in acidic solvents like acetic acid.
Recommended Action:
-
Prevention:
-
Use an alternative quenching agent like sodium sulfite (Na₂SO₃), which does not form sulfur.[2]
-
Neutralize or basify the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before or during the addition of sodium thiosulfate.
-
-
Removal:
-
If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite or diatomaceous earth.
-
Alternatively, the sulfur may be carried through the extraction and removed during a subsequent purification step like column chromatography.
-
Issue 3: Difficulty in Separating the Organic and Aqueous Layers (Emulsion Formation)
Question: During the aqueous work-up, I am struggling to get a clean separation between my organic and aqueous layers; an emulsion has formed. What causes this and how can I break it?
Answer: Emulsion formation is common in extractions, especially when basic solutions are used to wash organic layers containing acidic impurities or when vigorous shaking is employed.
Causality and Solution:
Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases. In this synthesis, unreacted starting material or protonated product at the interface can act as surfactants.
Recommended Action:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3][4][5]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes break the emulsion.
-
Patience: Allowing the mixture to stand undisturbed for a period can lead to separation.
-
Change the Solvent: Adding a small amount of a different organic solvent might alter the properties of the organic phase enough to cause separation.
Issue 4: Low Yield of the Final Product
Question: After the complete work-up and purification, my final yield of 4-Bromo-5-fluoro-2-methoxyaniline is significantly lower than expected. What are the potential causes?
Answer: Low yield can stem from issues in the reaction itself or losses during the work-up and purification stages.
Causality and Solution:
-
Incomplete Reaction: The bromination may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.
-
Over-bromination: The highly activated aniline ring can undergo multiple brominations.[6][7] Careful control of stoichiometry and reaction temperature is crucial.
-
Loss During Extraction:
-
The product, being an aniline, is basic and can be protonated and extracted into the aqueous layer if the pH is too acidic.[8][9] Ensure the aqueous layer is neutral or slightly basic before separating.
-
Conversely, washing with a strong acid can be used to purify the product by extracting it into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[8]
-
-
Loss During Purification:
-
Recrystallization: Choosing an inappropriate solvent can lead to significant product loss. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: The product may streak on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling bromine? A1: Bromine is highly toxic, corrosive, and has a high vapor pressure.[11][12] All manipulations must be performed in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Have a quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.[12]
Q2: How do I properly dispose of the aqueous waste from the work-up? A2: The aqueous waste will contain bromide salts and residual quenching agents. It should be neutralized to a pH between 6 and 8 and then disposed of in accordance with your institution's hazardous waste guidelines. Do not pour it down the drain.
Q3: Can I use a different brominating agent besides liquid bromine? A3: Yes, N-Bromosuccinimide (NBS) is a common alternative that is easier and safer to handle as it is a solid.[15] It provides a slow, controlled release of bromine, which can help to prevent over-bromination.[15] Other methods include using reagents that generate bromine in situ, such as a combination of sodium bromide and an oxidant.[16]
Q4: What is the purpose of the brine wash at the end of the extraction? A4: The brine wash serves two main purposes. First, it helps to remove any remaining water dissolved in the organic layer. Second, as mentioned in the troubleshooting section, it aids in breaking any emulsions that may have formed.[3][4][5]
Q5: My final product is an oil, but the literature reports it as a solid. What should I do? A5: If the product is an oil, it may indicate the presence of impurities that are depressing the melting point. Try to purify the material further using column chromatography. If the purified product is still an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available. Cooling the oil in a refrigerator or freezer may also promote solidification.
III. Detailed Experimental Protocol: Work-up Procedure
This protocol assumes the bromination of 3-fluoro-6-methoxyaniline has been carried out in a suitable organic solvent.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice-water bath.[1] This is crucial to control the exothermicity of the subsequent quenching step.
-
Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate or a saturated aqueous solution of sodium bisulfite with vigorous stirring.[1][2] Continue the addition until the reddish-brown color of bromine disappears, and the mixture becomes colorless or pale yellow.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Neutralization/Basification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid (e.g., HBr byproduct). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with water and then with brine.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[3][4]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[17]
IV. Visualization of the Work-up Workflow
The following diagram illustrates the key decision points and steps in the work-up procedure.
Caption: A flowchart illustrating the sequential steps of the work-up procedure.
V. Quantitative Data Summary
| Parameter | Expected Range/Value | Notes |
| Yield | 70-95% | Highly dependent on reaction conditions and purification method. |
| Melting Point | Varies | The melting point should be sharp for a pure compound. Compare to literature values if available. |
| Purity (by HPLC/GC) | >98% | For use in drug development, high purity is essential. |
| ¹H NMR | Consistent with structure | Check for the absence of starting material signals and the presence of the correct aromatic substitution pattern. |
References
- Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem.
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem.
- Workup for Removing Amines.
- Workup: Amines - Department of Chemistry : University of Rochester.
- Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com.
-
A Practical Procedure for Regioselective Bromination of Anilines - ResearchGate. Available at: [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of 4-bromo-2-fluoro-5-methoxyaniline - PrepChem.com. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. Available at: [Link]
-
Safest way to conduct a reaction with bromine under reflux conditions. Available at: [Link]
-
Bromination of Aniline (video) | Amines - Khan Academy. Available at: [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]
-
Bromine handling and safety | DOCX - Slideshare. Available at: [Link]
-
bromination? : r/chemistry - Reddit. Available at: [Link]
-
quenching? organic lab - The Student Room. Available at: [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. Available at: [Link]
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Bromine solution - Safety Data Sheet - Carl ROTH. Available at: [Link]
-
Bromination of Aniline | PDF | Chemical Reactions | Physical Chemistry - Scribd. Available at: [Link]
-
Estimation of Aniline by Bromination Method | PDF | Titration | Chemistry - Scribd. Available at: [Link]
-
Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline | Journal of Chemical Education - ACS Publications. Available at: [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
-
Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. Available at: [Link]
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Technical Support Center: NMR Analysis of 4-Bromo-5-fluoro-2-methoxyaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the analysis of 4-Bromo-5-fluoro-2-methoxyaniline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural information that allows for the unambiguous identification and quantification of the active pharmaceutical ingredient (API) and any potential impurities.[1][2]
This guide is structured to address the practical challenges you may encounter during your analysis. It combines foundational knowledge with advanced troubleshooting techniques, reflecting our field-proven experience in pharmaceutical impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-Bromo-5-fluoro-2-methoxyaniline?
Answer: The exact chemical shifts for 4-Bromo-5-fluoro-2-methoxyaniline can vary slightly based on the solvent and concentration. However, based on established substituent effects on benzene rings, we can predict the approximate chemical shifts. The methoxy group (-OCH₃) is electron-donating, the amino group (-NH₂) is strongly electron-donating, while the halogens (-Br, -F) are electron-withdrawing (inductively) but electron-donating (by resonance).
The structure and numbering are as follows:
Table 1: Predicted NMR Chemical Shifts for 4-Bromo-5-fluoro-2-methoxyaniline
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H Splitting Pattern (Coupling Constants, J) |
| -NH₂ | ~4.0 - 5.0 (broad singlet) | N/A | Exchanges with D₂O |
| -OCH₃ | ~3.8 - 3.9 (singlet) | ~56 | s |
| H-3 | ~7.0 - 7.2 | ~115 - 120 | Doublet, ³J(H,F) ≈ 8-10 Hz |
| H-6 | ~6.5 - 6.7 | ~100 - 105 | Doublet, ⁴J(H,F) ≈ 4-6 Hz |
| C-1 (-NH₂) | N/A | ~135 - 140 | |
| C-2 (-OCH₃) | N/A | ~148 - 152 | |
| C-3 | ~7.0 - 7.2 | ~115 - 120 | |
| C-4 (-Br) | N/A | ~108 - 112 | |
| C-5 (-F) | N/A | ~155 - 160 | Doublet, ¹J(C,F) ≈ 230-250 Hz |
| C-6 | ~6.5 - 6.7 | ~100 - 105 | Doublet, ²J(C,F) ≈ 20-25 Hz |
Note: These are estimated values. Always confirm assignments with 2D NMR experiments like HSQC and HMBC.
Q2: What are the most common impurities I should look for?
Answer: Impurities typically originate from three sources: the synthetic route, degradation, or contamination. For this specific molecule, we anticipate the following:
-
Starting Materials: Unreacted precursors from the synthesis. For example, if the synthesis involves the reduction of a nitro group, you might see the corresponding nitro-aniline intermediate (e.g., 4-Fluoro-2-methoxy-5-nitroaniline).[3]
-
Positional Isomers: Incomplete regioselectivity during bromination or other substitution reactions can lead to various isomers. These are often the most challenging impurities to identify and separate. Examples include 2-bromo-5-fluoro-4-methoxyaniline and 3-bromo-4-fluoro-2-methoxyaniline.[4][5]
-
Over-reaction Byproducts: For instance, poly-brominated species (e.g., dibromo-fluoro-methoxyaniline) can form if bromination conditions are not carefully controlled.[6]
-
Residual Solvents & Reagents: Common laboratory solvents like ethyl acetate, dichloromethane, or hexane are frequently observed.[7] Reagents like acetic acid used in the reaction workup might also be present.[8]
Q3: How can ¹H NMR help distinguish 4-Bromo-5-fluoro-2-methoxyaniline from its positional isomers?
Answer: The key lies in the unique spin-spin coupling patterns between the aromatic protons and the fluorine atom. Each isomer will have a distinct set of coupling constants (J-values).
-
Target Molecule (4-bromo-5-fluoro...): You expect two aromatic signals. H-3 will be a doublet due to coupling with the adjacent fluorine (³JHF ≈ 8-10 Hz). H-6 will be a doublet due to a longer-range coupling to fluorine (⁴JHF ≈ 4-6 Hz).
-
Isomer Example (e.g., 3-bromo-5-fluoro...): If the bromine and fluorine were in different positions, the relative positions of the protons would change, leading to different multiplicities. For example, an isomer with two protons meta to each other would show a small doublet coupling (⁴JHH ≈ 2-3 Hz), which would be further split by any nearby fluorine atoms.
Analyzing these splitting patterns is fundamental. If the signals are too complex or overlapping, a 2D COSY experiment can help establish which protons are coupled to each other.[9]
Troubleshooting Guide: Navigating Your NMR Data
Problem: "My ¹H NMR spectrum shows unexpected signals in the aromatic region (6.5-8.0 ppm). What are they?"
Answer: This is a classic sign of aromatic impurities, most likely positional isomers or reaction byproducts.
Workflow for Identification:
-
Check for Simplicity: First, rule out common contaminants. Do the peaks correspond to known solvents like benzene or toluene?[7]
-
Analyze Multiplicity and Integration:
-
Integration: Does the total integration of the impurity signals correspond to a full proton equivalent (e.g., 1H, 2H) relative to your main compound? This helps determine if it's a single impurity or multiple species.
-
Splitting Pattern: Carefully analyze the splitting. A singlet in the aromatic region suggests a heavily substituted ring where the remaining proton has no neighbors. A pair of doublets could indicate two protons that are ortho, meta, or para to each other. The magnitude of the J-coupling is critical here.
-
-
Consult Isomer Data: Compare the observed shifts and coupling constants to known data for potential isomers. For example, 4-Bromo-3-fluoroaniline shows aromatic protons in distinct regions that can be compared.[10]
-
Employ 2D NMR: If the 1D spectrum is inconclusive, run a ¹H-¹³C HSQC to see which protons are attached to which carbons, and a ¹H-¹³C HMBC to see long-range (2-3 bond) correlations. This will allow you to piece together the impurity's structure definitively.
Problem: "I see very broad peaks for my -NH₂ and aromatic protons. What's wrong?"
Answer: Peak broadening can be caused by several factors.[11]
-
Chemical Exchange: The -NH₂ protons naturally exchange with each other and with trace amounts of water, leading to a broad signal. This is expected. Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear, confirming its identity.[11]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is the first step.
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the sample concentration, you will see broad peaks. Try diluting the sample or gently warming it. If solubility is a persistent issue, you may need to switch to a different deuterated solvent, like DMSO-d₆.[11]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula or reagent) can cause significant broadening of all peaks. While less common, it's worth considering if other solutions fail.
Problem: "My integrations are not accurate, and I need to quantify an impurity. How can I do this reliably?"
Answer: Standard integration is often only semi-quantitative. For accurate quantification, you must use the Quantitative NMR (qNMR) technique.
Causality: qNMR works by adding a known amount of an internal standard to your sample. By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the standard, you can calculate the precise concentration and purity of your compound.
Key Steps for qNMR:
-
Choose a Standard: Select a standard with a simple spectrum (ideally a sharp singlet) that does not overlap with your analyte or impurity signals. Common standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
-
Accurate Weighing: Precisely weigh both your sample and the internal standard.
-
Ensure Full Relaxation: To get accurate integrals, the nuclei must fully relax between pulses. This requires increasing the relaxation delay (d1) in your acquisition parameters, typically to 5 times the longest T₁ value of any proton you are integrating. A d1 of 30 seconds is often a safe starting point.
-
Process Carefully: Use a consistent baseline correction and phasing routine for all spectra. Integrate the chosen peaks from the standard and the analyte.
Experimental Protocol: Sample Preparation and Data Acquisition for NMR
This protocol ensures high-quality, reproducible data for impurity identification.
-
Glassware Preparation: Ensure NMR tubes are scrupulously clean. Wash with a suitable solvent (e.g., acetone), then oven-dry for several hours to remove all solvent traces.[11] Avoid plastic caps or syringes that can leach impurities like phthalates.[12]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your 4-Bromo-5-fluoro-2-methoxyaniline sample directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. If solubility is poor, DMSO-d₆ is an excellent alternative.
-
Dissolution: Add ~0.6 mL of the deuterated solvent to the vial. If using an internal standard for qNMR, add it at this stage. Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve sharp, symmetrical peaks.
-
For ¹H NMR: Acquire a standard proton spectrum with sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will require significantly more scans (hundreds to thousands) due to the low natural abundance of ¹³C.
-
For 2D NMR (if needed): Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameters as a starting point.
-
Visual Workflow: Impurity Identification Logic
The following diagram outlines the decision-making process when an unknown peak is detected in your ¹H NMR spectrum.
Caption: Decision workflow for identifying unknown impurities via NMR.
References
-
PubChem. (n.d.). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
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Zupancic, T., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. Retrieved from [Link]
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University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-fluoro-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, Y., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. bioRxiv. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1075705-01-9 | Product Name : 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
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MDPI. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules. Retrieved from [Link]
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AOBChem USA. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]
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University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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- 12. reddit.com [reddit.com]
avoiding degradation of 4-Bromo-5-fluoro-2-methoxyaniline during storage
Introduction
4-Bromo-5-fluoro-2-methoxyaniline is a highly functionalized aromatic amine, pivotal as an intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The inherent reactivity of the aniline moiety, coupled with the electronic effects of the bromo, fluoro, and methoxy substituents, presents unique challenges to its long-term stability. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the degradation of this valuable compound during storage.
The primary degradation pathways for substituted anilines involve oxidation and photodegradation. The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities. This degradation often manifests as a noticeable color change, from an off-white or light brown solid to yellow, dark brown, or even black polymeric materials, compromising the purity and reactivity of the compound in downstream applications.
This document is structured to provide both theoretical understanding and practical, actionable solutions to ensure the integrity of your 4-Bromo-5-fluoro-2-methoxyaniline supply.
Troubleshooting Guide: Visual and Purity-Related Degradation
This section addresses common issues encountered during the storage and handling of 4-Bromo-5-fluoro-2-methoxyaniline in a question-and-answer format, focusing on the causality behind the observed degradation and providing scientifically grounded solutions.
Question 1: My previously off-white 4-Bromo-5-fluoro-2-methoxyaniline has turned yellow/brown. What is the cause of this discoloration?
Answer: The discoloration of 4-Bromo-5-fluoro-2-methoxyaniline is a classic indicator of oxidative degradation.[1] The primary cause is the reaction of the electron-rich aniline functional group with atmospheric oxygen. This process can be significantly accelerated by several factors:
-
Exposure to Air (Oxygen): The amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro compounds, and ultimately, highly colored polymeric species.[2]
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate and propagate oxidative reactions. Halogenated anilines, in particular, can be susceptible to photodegradation.[3][4]
-
Elevated Temperatures: Increased temperature accelerates the rate of all chemical reactions, including oxidation.[1] Storing the compound at ambient or elevated temperatures will hasten the degradation process.
The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group, which increases the electron density on the aniline nitrogen, making it more susceptible to oxidation compared to unsubstituted aniline.[5]
Question 2: I have been storing the compound in a freezer, yet I still observe some discoloration over time. Why is this happening and what more can I do?
Answer: While storing at reduced temperatures is a critical step, it may not be sufficient on its own to completely halt degradation. Several factors could still be at play:
-
Inadequate Inert Atmosphere: If the container is not properly flushed with an inert gas like nitrogen or argon before sealing, residual oxygen will still be present to cause slow oxidation, even at low temperatures.
-
Container Permeability: Standard plastic caps or liners may be permeable to oxygen over long storage periods. It is crucial to use containers with high-quality, non-reactive seals, such as PTFE-lined caps.
-
Frequent Freeze-Thaw Cycles: Each time the container is opened, it is exposed to fresh air and moisture. Moisture can also participate in certain degradation pathways. It is best practice to aliquot the material into smaller, single-use vials to minimize the number of times the main stock is accessed.
To enhance storage stability, even in a freezer, the following protocol is recommended:
-
Place the 4-Bromo-5-fluoro-2-methoxyaniline in a clean, dry, amber glass vial.
-
Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.
-
Securely seal the vial with a PTFE-lined cap.
-
For additional protection, wrap the cap and neck of the vial with Parafilm®.
-
Place the sealed vial inside a secondary container (e.g., a small desiccator or a sealed bag with a desiccant) before placing it in the freezer (-20°C is recommended).
Question 3: My analytical results (e.g., HPLC, NMR) show a decrease in the purity of my 4-Bromo-5-fluoro-2-methoxyaniline and the appearance of new, unidentified peaks. What are the likely degradation products?
Answer: The degradation of 4-Bromo-5-fluoro-2-methoxyaniline can lead to a variety of byproducts. While a definitive analysis of your specific sample would be required for conclusive identification, the most probable degradation products, based on established aniline chemistry, include:
-
Oxidative Dimerization Products: Anilines can undergo oxidative coupling to form colored dimeric and oligomeric species, such as azoxybenzenes, azobenzenes, and phenazines.[6] These are often responsible for the significant darkening of the material.
-
Quinone-imine Species: Oxidation can lead to the formation of highly colored quinone-like structures.
-
Nitroso and Nitro Derivatives: Further oxidation of the amino group can yield the corresponding nitroso (-NO) and nitro (-NO₂) compounds.
-
Products of Dehalogenation/Demethoxylation: Under harsh conditions, particularly photolytic stress, cleavage of the carbon-bromine or carbon-methoxy bond could occur, leading to a heterogeneous mixture of related aromatic amines.
The presence of these impurities can be detrimental to subsequent synthetic steps, potentially leading to lower yields, difficult purifications, and the formation of unintended side products. A validated, stability-indicating HPLC method is essential for monitoring the purity of your material (see "Assessing Purity and Degradation" section below).
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Bromo-5-fluoro-2-methoxyaniline?
A1: Based on best practices for storing reactive aromatic amines, the ideal long-term storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of chemical degradation significantly. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1] |
| Light | Amber Glass Container/Darkness | Protects the compound from light-induced degradation (photodegradation).[1] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Ensures an airtight seal and prevents contamination from reactive materials. |
| Handling | Aliquot into smaller, single-use quantities | Minimizes exposure of the bulk material to air and moisture during use. |
Q2: Can I use antioxidants to prevent the degradation of 4-Bromo-5-fluoro-2-methoxyaniline?
A2: While antioxidants like BHT (butylated hydroxytoluene) or certain phenylenediamine derivatives are used to stabilize some organic materials, their use with high-purity pharmaceutical intermediates is generally not recommended.[7] The addition of any substance would technically render the compound a mixture, which could interfere with downstream reactions or introduce impurities that are difficult to remove. The most effective strategy is to prevent exposure to oxygen, light, and heat through proper storage and handling.
Q3: My 4-Bromo-5-fluoro-2-methoxyaniline has already discolored. Can it still be used?
A3: The usability of discolored 4-Bromo-5-fluoro-2-methoxyaniline depends on the extent of degradation and the sensitivity of your application.
-
Minor Discoloration (e.g., slight yellowing): The material may still be of sufficient purity for some applications. However, it is crucial to re-analyze the purity by a validated analytical method (e.g., HPLC, GC, or NMR with an internal standard) to determine the actual percentage of the desired compound.
-
Significant Discoloration (e.g., dark brown or black): This indicates substantial degradation. Using such material is not recommended as the high level of impurities will likely lead to poor yields, complex product mixtures, and potentially failed reactions. In such cases, purification (e.g., recrystallization or column chromatography) may be possible but is often not practical. It is generally more reliable and cost-effective to use a fresh batch of the compound.
Q4: How should I handle 4-Bromo-5-fluoro-2-methoxyaniline in the laboratory to minimize degradation during an experiment?
A4: Proper handling during experimental use is as important as long-term storage.
-
Work under an inert atmosphere: For reactions that are sensitive to oxidation, handle the solid and prepare solutions under a nitrogen or argon atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Minimize exposure to light: Use amber glassware or wrap your reaction vessel in aluminum foil.
-
Control temperature: If the reaction is exothermic or run at elevated temperatures, be mindful that this can also accelerate the degradation of the starting material.
-
Use fresh solutions: If you are preparing a stock solution of the aniline, do so immediately before use and protect it from light and air.
Assessing Purity and Degradation: A Protocol for Stability-Indicating HPLC Analysis
To accurately assess the purity of 4-Bromo-5-fluoro-2-methoxyaniline and detect any degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Such a method should be able to resolve the parent compound from its potential degradation products and any process-related impurities.
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method. Method optimization will be necessary for your specific instrumentation and sample matrix.
Objective: To develop and validate an HPLC method capable of quantifying the purity of 4-Bromo-5-fluoro-2-methoxyaniline and separating it from its degradation products.
1. Materials and Reagents:
-
4-Bromo-5-fluoro-2-methoxyaniline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Potassium phosphate monobasic (for buffer preparation)
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-5-fluoro-2-methoxyaniline at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
4. Forced Degradation Study (Stress Testing):
To ensure the method is "stability-indicating," you must demonstrate that it can separate the intact drug from its degradation products. This is achieved through a forced degradation study, as recommended by ICH guidelines.[8][9]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the diluent for analysis.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.[10]
5. Method Validation:
Once the method is optimized to show separation of the parent peak from all degradation peaks, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: A minimum of five concentrations covering the expected range.
-
Accuracy: Recovery studies at three different concentration levels.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by signal-to-noise ratio or other appropriate methods.
Visualization of Key Concepts
Logical Flow for Troubleshooting Degradation
Caption: Workflow for developing a stability-indicating analytical method.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005). [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996). [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
-
Food Additives & Contaminants: Part A. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. (2014). [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]
-
Molecules. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). [Link]
-
Molecules. Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. (2021). [Link]
-
Green Chemistry. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. (2018). [Link]
-
The Journal of Physical Chemistry A. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). [Link]
-
PubChem. 4-Bromoaniline. [Link]
-
Sultan Qaboos University Journal for Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (2018). [Link]
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). [Link]
-
Wikipedia. Gasoline. [Link]
-
Journal of Pharmaceutical Sciences. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). [Link]
-
ResearchGate. Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. (2000). [Link]
-
Chemistry Stack Exchange. Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). [Link]
-
Quora. How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. (2017). [Link]
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- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Gasoline - Wikipedia [en.wikipedia.org]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
An In-depth Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-5-fluoro-2-methoxyaniline: A Predictive and Comparative Approach
Abstract
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-5-fluoro-2-methoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science. Due to the limited availability of complete, assigned experimental spectra for this specific compound in the public domain, this guide employs a predictive and comparative approach. We will delve into the theoretical underpinnings of substituent effects on aromatic NMR spectra to forecast the chemical shifts and coupling constants for 4-Bromo-5-fluoro-2-methoxyaniline. These predictions will be substantiated by a comparative analysis with the known NMR data of structurally related analogs. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is provided. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex aromatic molecules.
Introduction
Substituted anilines are a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. 4-Bromo-5-fluoro-2-methoxyaniline, with its unique substitution pattern of a bromine atom, a fluorine atom, a methoxy group, and an amino group, presents a versatile scaffold for further chemical modifications. The interplay of these substituents creates a distinct electronic environment within the molecule, which can be precisely mapped using Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
The Influence of Substituents on the NMR Spectra of Aromatic Compounds
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic effects of its substituents. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. More electronegative substituents withdraw electron density, deshielding the nearby nuclei and shifting their NMR signals to a higher frequency (downfield).
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. Electron-donating groups (EDGs) increase the electron density at the ortho and para positions, shielding these nuclei and causing an upfield shift in their NMR signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at these positions, leading to a downfield shift.[1]
In the case of 4-Bromo-5-fluoro-2-methoxyaniline, we have a combination of substituents with varying electronic properties:
-
-NH₂ (Amino): A strong electron-donating group through resonance and moderately electron-withdrawing through induction.
-
-OCH₃ (Methoxy): A strong electron-donating group through resonance and strongly electron-withdrawing through induction.
-
-F (Fluoro): A weak electron-donating group through resonance but strongly electron-withdrawing through induction.
-
-Br (Bromo): A weak electron-donating group through resonance and strongly electron-withdrawing through induction.
The final chemical shifts of the aromatic protons and carbons are a net result of these competing effects.
Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-5-fluoro-2-methoxyaniline
Based on the established principles of substituent effects, we can predict the ¹H and ¹³C NMR spectra of 4-Bromo-5-fluoro-2-methoxyaniline.
Figure 1: Molecular structure of 4-Bromo-5-fluoro-2-methoxyaniline with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for two aromatic protons, the amine protons, and the methoxy protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | 6.8 - 7.0 | d | JH6-F5 ≈ 6-8 Hz | This proton is ortho to the strongly electron-donating amino group and meta to the methoxy group, leading to significant shielding. It will appear as a doublet due to coupling with the fluorine at C-5. |
| H-3 | 6.5 - 6.7 | d | JH3-F5 ≈ 2-4 Hz | This proton is ortho to the methoxy group and meta to the amino group, also resulting in shielding. It will appear as a doublet due to a smaller meta coupling with the fluorine at C-5. |
| -NH₂ | 3.5 - 4.5 | br s | - | The chemical shift of amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |
| -OCH₃ | 3.8 - 3.9 | s | - | The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the methoxy carbon. The carbons coupled to fluorine will exhibit splitting.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) | Rationale |
| C-5 | 150 - 155 | ¹JCF ≈ 235-250 Hz | Directly attached to the highly electronegative fluorine, this carbon will be significantly deshielded and show a large one-bond C-F coupling constant. |
| C-2 | 145 - 150 | ³JCF ≈ 3-5 Hz | Attached to the electron-donating methoxy group, but also influenced by the nearby amino group. A small three-bond coupling to fluorine is expected. |
| C-1 | 135 - 140 | ⁴JCF ≈ 1-3 Hz | Attached to the amino group. A very small four-bond coupling to fluorine might be observed. |
| C-4 | 110 - 115 | ²JCF ≈ 20-25 Hz | Attached to the bromine atom and ortho to the fluorine, this carbon will show a significant two-bond C-F coupling. |
| C-6 | 115 - 120 | ²JCF ≈ 20-25 Hz | Ortho to the fluorine, this carbon will also exhibit a two-bond C-F coupling. |
| C-3 | 100 - 105 | ³JCF ≈ 5-10 Hz | Shielded by the ortho methoxy and para amino groups. A three-bond coupling to fluorine is expected. |
| -OCH₃ | 55 - 60 | - | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Comparative Analysis with Structurally Related Compounds
To add confidence to our predictions, we can compare them with the experimental NMR data of similar molecules.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Bromo-2-methoxyaniline | Aromatic H: ~6.6-7.0, NH₂: ~3.7, OCH₃: ~3.8 | Aromatic C: ~100-150, OCH₃: ~56 | [2][3] |
| 4-Bromo-2-fluoroaniline | Aromatic H: ~6.7-7.2, NH₂: ~3.8 | Aromatic C: ~105-155 (with C-F coupling) | [4][5] |
| 2-Bromo-4-fluoroaniline | Aromatic H: ~6.6-7.1, NH₂: ~3.8 | Aromatic C: ~110-150 (with C-F coupling) | [6] |
| 4-Fluoroaniline | Aromatic H: ~6.6-6.9, NH₂: ~3.6 | Aromatic C: ~115-156 (with C-F coupling) | [7][8] |
The experimental data from these related anilines support our predicted chemical shift ranges. The presence of both a fluorine and a methoxy group in our target molecule will lead to a more complex interplay of electronic effects, but the fundamental principles of shielding and deshielding remain the same.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-Bromo-5-fluoro-2-methoxyaniline, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.
-
Spectral Width: A spectral width of about 12-16 ppm is appropriate for most organic molecules.
-
Number of Scans: 16 to 64 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets (except for carbons coupled to fluorine).
-
Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts in ppm.
-
Sources
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- 4. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum [chemicalbook.com]
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A Comparative Reactivity Guide: 4-Bromo-5-fluoro-2-methoxyaniline vs. Other Bromoanilines
Introduction
In the intricate world of drug discovery and materials science, the selection of molecular building blocks is a decision that dictates the trajectory of a research program. Substituted anilines, particularly those bearing halogen atoms, are foundational scaffolds prized for their synthetic versatility.[1][2][3] This guide presents an in-depth comparative analysis of 4-Bromo-5-fluoro-2-methoxyaniline , a uniquely functionalized intermediate, benchmarked against other common bromoanilines.
The strategic placement of four distinct functional groups—a reactive bromine atom, a property-modulating fluorine atom, an electron-donating methoxy group, and a versatile amino group—endows this molecule with a nuanced reactivity profile.[1] Our objective is to dissect this profile, providing researchers, scientists, and drug development professionals with the objective, data-driven insights needed to harness its full synthetic potential. We will explore the interplay of electronic and steric effects and provide a comparative assessment of its performance in the most critical transformations in modern chemistry: palladium-catalyzed cross-coupling and electrophilic aromatic substitution.
Core Principles: Deconstructing the Substituent Effects
The reactivity of an aromatic ring is not a simple sum of its parts, but rather a complex interplay of inductive and resonance effects contributed by each substituent. Understanding these individual contributions is key to predicting the behavior of 4-Bromo-5-fluoro-2-methoxyaniline.
Electronic Effects at Play
-
Amino Group (-NH2): As one of the most powerful activating groups, the amino moiety donates electron density into the π-system through resonance (+M effect), significantly increasing the ring's nucleophilicity. It is a strong ortho, para-director.[1][4]
-
Methoxy Group (-OCH3): Similar to the amino group, the methoxy group is a strong activator and an ortho, para-director via a potent +M effect.[1][3]
-
Bromine Atom (-Br): The bromine atom presents a dual nature. It withdraws electron density through induction (-I effect) due to its electronegativity, thus deactivating the ring slightly. However, its lone pairs participate in resonance (+M effect), directing incoming electrophiles to the ortho and para positions. Crucially, the carbon-bromine bond is the primary reactive site for cross-coupling reactions.[1][2]
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). Its resonance donation (+M effect) is weak. This combination makes it a deactivating group but, like other halogens, an ortho, para-director.[1][4] In a pharmaceutical context, fluorine is often incorporated to enhance metabolic stability or binding affinity.[1]
In 4-Bromo-5-fluoro-2-methoxyaniline, these effects converge. The powerful activating effects of the amino and methoxy groups dominate, creating an electron-rich aromatic system. Their directing influences reinforce each other, strongly predisposing the C6 position to electrophilic attack.[1] The inductive withdrawal from the halogens tempers this activation and, along with steric factors, provides exceptional regiochemical control.
The Influence of Steric Hindrance: The Ortho Effect
The placement of the methoxy group at the C2 position, ortho to the C1 amino group, introduces significant steric considerations. This "ortho effect" is a well-documented phenomenon in anilines that can modulate basicity and reactivity.[5][6][7] When the aniline nitrogen is protonated, its hybridization shifts from sp² to a more sterically demanding sp³ geometry. The resulting clash between the amino hydrogens and the adjacent methoxy group destabilizes the conjugate acid, rendering the parent aniline a weaker base compared to an isomer without the ortho substituent.[5][6][8] This steric crowding can also influence the approach of bulky reagents and the binding geometry of catalyst complexes.
Comparative Reactivity in Key Synthetic Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry, and the C-Br bond is the primary handle for this class of transformations. A fundamental principle governing reactivity in the often rate-determining oxidative addition step is the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I.[2][9][10] Consequently, bromoanilines are substantially more reactive than their chloro-analogs, typically requiring milder conditions and lower catalyst loadings.
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl systems and other C(sp²)-C(sp²) linkages.[9][11] The reactivity of the bromoaniline substrate is enhanced by the presence of electron-withdrawing groups, which facilitate the oxidative addition to the Pd(0) center.[12] In 4-Bromo-5-fluoro-2-methoxyaniline, the inductively withdrawing fluorine atom assists in this regard, while the strongly donating groups ensure the palladium catalyst remains in its active, electron-rich state. Studies on related fluorinated and methoxylated ortho-bromoanilines confirm their suitability, affording coupled products in good to excellent yields.[13][14]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-5-fluoro-2-methoxyaniline | Arylboronic Acid (Generic) | Expected High Reactivity based on Analogs | |||||
| 2-Bromo-4-fluoroaniline | 4-Methylphenylboronic acid | CataCXium® A Pd G3 (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | 90 | [14] |
| 2-Bromo-6-methoxyaniline | 4-Methylphenylboronic acid | CataCXium® A Pd G3 (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | 83 | [14] |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 100 | 62 | [12] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | >95 | Inferred from[12] |
Note: Direct experimental data for 4-Bromo-5-fluoro-2-methoxyaniline was not available in the cited literature. The high yields for structurally similar fluorinated and methoxylated ortho-bromoanilines[14] strongly suggest it would be an excellent substrate.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the bromoaniline substrate (1.0 eq), the arylboronic acid or ester (1.5 eq), a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0 eq), and the palladium precatalyst (e.g., CataCXium® A Pd G3, 2-10 mol%).[14][15]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous solvent, such as 2-MeTHF or Dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[16][17] The same reactivity principles apply, with the C-Br bond of the bromoaniline readily undergoing oxidative addition. The electronic nature of both the aryl halide and the amine coupling partner, as well as the choice of phosphine ligand, are critical for success.[18][19] The electron-rich nature of 4-Bromo-5-fluoro-2-methoxyaniline makes it an excellent substrate, though the ortho-methoxy group may necessitate the use of sterically bulky ligands (e.g., XPhos, RuPhos) to promote the crucial reductive elimination step.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-5-fluoro-2-methoxyaniline | Primary/Secondary Amine | Expected High Reactivity | |||||
| 2-Bromo-1,3-difluorobenzene | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 95 | [18] |
| 4-Bromo-2-methoxyaniline | Morpholine | Not specified, but expected to be reactive | [3] | ||||
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 82-91 | Inferred from[12] |
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu or KOt-Bu) to a dry Schlenk tube or reaction vial.[12]
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Add the 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq) and the amine coupling partner (1.1-1.5 eq).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
B. Electrophilic Aromatic Substitution (EAS)
While cross-coupling reactions functionalize the C-Br bond, EAS targets the C-H bonds on the ring itself.[20] The reactivity in EAS is dictated by the ring's electron density. The aniline ring in 4-Bromo-5-fluoro-2-methoxyaniline is profoundly activated by the synergistic +M effects of the amino and methoxy groups, making it highly susceptible to attack by electrophiles, often under very mild conditions.[1][4]
The true synthetic power of this molecule lies in its predictable regioselectivity.
-
The -NH₂ group at C1 directs ortho (C2, C6) and para (C4).
-
The -OCH₃ group at C2 directs ortho (C1, C3) and para (C5).
-
The -Br atom at C4 directs ortho (C3, C5).
-
The -F atom at C5 directs ortho (C4, C6).
When these directing effects are combined, a clear consensus emerges. The C6 position is strongly activated by both the amino group (ortho) and the fluorine atom (ortho), and moderately by the methoxy group (meta). However, the most powerful and reinforcing activation is directed to the C6 position by the potent -NH₂ and -OCH₃ groups. Electrophilic attack is overwhelmingly predicted to occur at this single, vacant site.[1] This contrasts sharply with a simpler substrate like 4-bromoaniline, where an electrophile would typically yield a mixture of 2,4- and 2,6-disubstituted products. The polysubstitution pattern of 4-Bromo-5-fluoro-2-methoxyaniline thus offers a significant advantage in achieving clean, regioselective transformations.
Experimental Protocol: Representative Bromination
Given the high activation of the ring, harsh bromination conditions are unnecessary. A mild bromine source is sufficient. The synthesis of the related 4-bromo-2-methoxyaniline from 2-methoxyaniline utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone at temperatures below -5 °C, highlighting the high reactivity of the activated ring.[21]
-
Dissolve 4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath (0 °C).
-
Add a mild brominating agent (e.g., N-Bromosuccinimide, 1.0-1.1 eq) portion-wise, monitoring the reaction by TLC.
-
Allow the reaction to stir at low temperature until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify by column chromatography or recrystallization.
Caption: Electrophilic attack is directed primarily to the C6 position.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline emerges not merely as another bromoaniline, but as a highly specialized and versatile synthetic intermediate. Its reactivity profile is a study in controlled chemical potential:
-
Reliable Cross-Coupling: The C-Br bond serves as a robust and reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitated by the electron-rich nature of the aromatic ring.
-
Predictable Electrophilic Substitution: The powerful, synergistic directing effects of the amino and methoxy groups override all others, channeling electrophilic attack to the single vacant and highly activated C6 position with exceptional fidelity.
-
Tunable Properties: The fluorine substituent provides a lever for fine-tuning the electronic and pharmacological properties of derivative molecules without introducing significant steric bulk.
In direct comparison, 4-Bromo-5-fluoro-2-methoxyaniline offers superior regiochemical control over simpler bromoanilines in electrophilic substitutions and exhibits the high reactivity in cross-coupling reactions characteristic of electron-rich aryl bromides. This predictable, multi-faceted reactivity makes it an invaluable asset for chemists aiming to construct complex molecular architectures with precision and efficiency.
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Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
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Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved from [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Smith, L., et al. (2002). Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines. Semantic Scholar. Retrieved from [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-5-fluoro-2-methoxyaniline Derivatives
An In-Depth Technical Guide
Abstract
The 4-Bromo-5-fluoro-2-methoxyaniline scaffold is a uniquely functionalized aromatic amine that serves as a valuable building block in medicinal chemistry. The strategic placement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—offers a powerful combination of properties for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine provides a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] This guide provides a comparative analysis of the biological activities of derivatives synthesized from this and structurally related scaffolds, with a primary focus on their potential as anticancer and antimicrobial agents. We will delve into the mechanistic underpinnings of their activity, present quantitative data from preclinical studies, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Strategic Advantage of the 4-Bromo-5-fluoro-2-methoxyaniline Scaffold
In drug discovery, the starting chemical framework is pivotal. The title compound, 4-Bromo-5-fluoro-2-methoxyaniline, presents a trifecta of functionalities that medicinal chemists can exploit:
-
Fluorine Substituent: The inclusion of fluorine is a well-established strategy in drug design. Its high electronegativity and small size can alter the acidity of nearby groups, influence molecular conformation, and block metabolic pathways, often leading to improved bioavailability and a longer half-life.[1][2][3]
-
Bromine Substituent: The carbon-bromine bond is a key functional group for synthetic chemists. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile construction of complex molecules by forming new carbon-carbon or carbon-nitrogen bonds.[1] This versatility is critical for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Aniline and Methoxy Groups: The aniline amine group is a common feature in many drug classes, particularly kinase inhibitors, where it often forms a critical hydrogen bond within the ATP-binding pocket of the target enzyme.[1][4] The methoxy group can also influence solubility and electronic properties, further tuning the molecule's overall profile.
These features make derivatives of this scaffold promising candidates for a range of therapeutic applications, most notably in oncology and infectious disease.[1][5]
Comparative Analysis of Anticancer Activity: Kinase Inhibition
A significant number of anticancer drugs function by inhibiting protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth.[6][7] Anilino-based heterocyclic compounds, such as anilinoquinazolines, are a well-established class of kinase inhibitors.[4][8] While specific data for direct derivatives of 4-Bromo-5-fluoro-2-methoxyaniline are emerging, we can draw powerful insights from structurally related compounds where a bromo- or fluoro-substituted aniline is a key component.
Quantitative Performance Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several representative kinase inhibitors that incorporate a substituted aniline moiety, demonstrating the potency that can be achieved with this general structure.
| Compound ID | Derivative Class | Target Cell Line | Target Kinase(s) | IC₅₀ (µM) | Comparative Drug | IC₅₀ (µM) | Reference |
| C9 | 4-bromo-benzamide | NCI-H1581 (NSCLC) | FGFR1 | 1.25 ± 0.23 | - | - | [9] |
| 10k | Anilinoquinazoline | A549 (Lung) | EGFR/VEGFR-2 | 0.07 | Afatinib | 0.05 | [8] |
| 10g | Anilinoquinazoline | A549 (Hypoxia) | EGFR/VEGFR-2 | Potent | Vandetanib | Less Potent | [10] |
| 15e | Thieno[3,2-d]pyrimidine | A375 (Melanoma) | PI3K p110α | 0.58 | - | - | [11] |
| Famitinib | Pyrrole indolin-2-one | (Various) | VEGFR-2/PDGFRβ | Potent | Sunitinib | Similar | [12] |
NSCLC: Non-Small Cell Lung Cancer. IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicate that incorporating halogenated aniline scaffolds into heterocyclic systems can yield compounds with potent, low-micromolar and even nanomolar, anticancer activity. Compound C9 , a 4-bromo-benzamide derivative, shows significant activity against lung cancer cells by inhibiting Fibroblast Growth Factor Receptor 1 (FGFR1).[9] Similarly, anilinoquinazoline derivatives demonstrate potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in many cancers.[8][10]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Many anilino-based inhibitors target the ATP-binding site of receptor tyrosine kinases like EGFR. By competitively blocking ATP from binding, they prevent the auto-phosphorylation of the kinase, thereby shutting down downstream signaling cascades responsible for cell proliferation and survival.
Experimental Protocols for Evaluating Anticancer Efficacy
To ensure scientific rigor and reproducibility, standardized protocols are essential. Here, we detail the methodologies for determining a compound's cytotoxic effects and its specific kinase inhibitory activity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of a derivative required to inhibit the growth of cancer cells by 50% (IC₅₀). The assay measures the metabolic activity of viable cells.[13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2x final concentrations by serially diluting the stock solution in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Radiometric Kinase Assay
This protocol directly measures the catalytic activity of a kinase and its inhibition by a test compound. It is considered a "gold standard" for its direct and sensitive readout.[6][15]
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) by a kinase onto a specific peptide or protein substrate. An inhibitor will reduce the amount of radioactivity incorporated into the substrate.[15]
Step-by-Step Methodology:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a kinase reaction buffer containing HEPES, MgCl₂, MnCl₂, and a substrate peptide specific for the kinase of interest (e.g., EGFR).
-
Inhibitor Addition: Add the 4-bromo-aniline derivative at various concentrations (or DMSO for control) to the reaction mix.
-
Kinase Addition: Add the purified recombinant kinase (e.g., EGFR kinase domain) to the tubes and briefly pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose filter paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³³P]-ATP will not.
-
Washing: Wash the filter papers multiple times with phosphoric acid to remove all unbound radioactivity.
-
Data Acquisition: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting inhibition versus the log of the inhibitor concentration.
Comparative Analysis of Antimicrobial Activity
Halogenated anilines and their derivatives are known precursors for compounds with significant antimicrobial properties.[1][16] The presence of bromo and fluoro groups can enhance the lipophilicity of a molecule, potentially aiding its passage through bacterial cell membranes.
Quantitative Performance Data
While specific MIC data for 4-Bromo-5-fluoro-2-methoxyaniline derivatives is not yet widely published, we can examine related halogenated anilines to understand their potential.
| Compound ID | Chemical Class | Target Organism | MIC (µg/mL) | Reference |
| ACNBF | Trifluoro-aniline | Vibrio parahaemolyticus | 100 | [17] |
| ITFMA | Trifluoro-aniline | Vibrio parahaemolyticus | 50 | [17] |
| 3,5-dibromoaniline | Bromo-aniline | Vibrio harveyi | 100 | [17] |
| 6-chloro-8-nitroflavone | Halogenated Flavone | Staphylococcus aureus | Potent | [18] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
These examples show that aniline derivatives with halogen and other electron-withdrawing groups can effectively inhibit bacterial growth at moderate concentrations.[17] The mechanism is often linked to the disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[17]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain.
Step-by-Step Methodology:
-
Bacterial Culture: Inoculate a single colony of the target bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C to obtain a log-phase culture.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
The 4-Bromo-5-fluoro-2-methoxyaniline scaffold represents a highly promising starting point for the development of novel therapeutics. As demonstrated by the analysis of structurally related compounds, its derivatives have significant potential as potent and selective kinase inhibitors for oncology. The inherent features of the scaffold—synthetic versatility via the bromine atom and enhanced drug-like properties from the fluorine and methoxy groups—provide a robust platform for medicinal chemistry exploration.
Future work should focus on the synthesis and screening of a dedicated library of derivatives based on this specific scaffold. By systematically exploring substitutions at the aniline nitrogen and leveraging the bromine for cross-coupling reactions, it will be possible to fine-tune the biological activity against specific targets like EGFR, FGFR, or microbial enzymes. Promising in vitro hits should then be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, paving the way for the next generation of targeted therapies.
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- Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
- Zhang, H., et al. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology.
- Sola, M., et al. (2023).
- Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
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A Comparative Guide to HPLC Purity Assessment of 4-Bromo-5-fluoro-2-methoxyaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Bromo-5-fluoro-2-methoxyaniline, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present detailed experimental protocols, and provide a framework for developing a robust, stability-indicating purity assessment.
Introduction: The Criticality of Purity in Drug Development
4-Bromo-5-fluoro-2-methoxyaniline is a substituted aniline derivative whose structural complexity necessitates a precise and accurate method for purity determination. The presence of bromine, fluorine, and methoxy functional groups on the aniline ring can give rise to several positional isomers and process-related impurities during synthesis. These impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is not merely a quality control check but a critical component of the entire drug development lifecycle.
The primary synthetic route to 4-Bromo-5-fluoro-2-methoxyaniline often involves the reduction of the corresponding nitro compound, 4-bromo-2-fluoro-5-methoxynitrobenzene. This makes the unreacted nitro-analogue a primary potential impurity. Additionally, isomers of the starting materials or the final product can also be present. A robust HPLC method must be able to resolve the main component from these and any potential degradation products.
Foundational Principles: Crafting a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential impurities and degradation products. The development of such a method is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.
The logical workflow for developing a stability-indicating HPLC method for 4-Bromo-5-fluoro-2-methoxyaniline is as follows:
Comparative Analysis of HPLC Methodologies
The choice of stationary phase is paramount in achieving the desired separation of 4-Bromo-5-fluoro-2-methoxyaniline from its potential impurities. Given the aromatic and moderately polar nature of the analyte and its likely impurities, two primary reversed-phase HPLC methods are proposed and compared.
Method A: The Industry Standard - C18 Stationary Phase
A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. This makes it a suitable starting point for the analysis of many organic molecules, including substituted anilines.
Rationale for Selection: The C18 phase provides a non-polar environment, leading to retention based primarily on the hydrophobicity of the analytes. The subtle differences in polarity and shape between 4-Bromo-5-fluoro-2-methoxyaniline and its isomers can often be exploited to achieve separation. The use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, is crucial for protonating the aniline moiety. This ensures consistent interaction with the stationary phase and improves peak shape by minimizing tailing caused by interactions with residual silanols on the silica support.
Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase
For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity compared to a traditional C18 column. The phenyl-hexyl phase provides a unique combination of hydrophobic and π-π interactions.
Rationale for Selection: The presence of the phenyl rings in the stationary phase allows for π-π stacking interactions with the aromatic rings of the analyte and its impurities. This can lead to enhanced retention and different elution orders compared to a C18 column, particularly for positional isomers where the spatial arrangement of substituents affects these interactions. This alternative selectivity can be invaluable in resolving closely eluting impurities that may co-elute on a C18 column.
The logical relationship between the choice of HPLC method and the desired outcome of purity assessment is illustrated below:
The Unseen Architecture: A Comparative Guide to the Crystal Structure of 4-Bromo-5-fluoro-2-methoxyaniline and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is a critical prerequisite for predicting a compound's behavior. The solid-state structure of an active pharmaceutical ingredient (API) governs fundamental properties such as solubility, stability, and bioavailability. Halogenated anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a vast array of therapeutics.[1] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-5-fluoro-2-methoxyaniline, and its structural congeners.
While a definitive single-crystal X-ray structure for 4-Bromo-5-fluoro-2-methoxyaniline is not publicly available in crystallographic databases as of this writing, this absence provides a unique opportunity. Instead of a simple structural report, this guide will provide a comparative analysis of closely related halogenated anilines. By examining the known crystal structures of simpler, yet relevant, molecules, we can derive powerful insights into the likely supramolecular architecture of our target compound. We will explore how the subtle interplay of hydrogen bonds, halogen bonds, and steric effects, dictated by the placement of bromo, fluoro, and methoxy substituents, orchestrates the assembly of these molecules in the solid state.
Part 1: The Path to a Crystal Structure - A Methodological Overview
The gold standard for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The journey from a synthesized powder to a refined 3D model is a multi-step process that demands precision and a deep understanding of crystallographic principles.[2]
The overall workflow can be visualized as follows:
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The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Analysis of Ripretinib and Other c-KIT/PDGFRα Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of targeted cancer therapies, the strategic inhibition of protein kinases remains a cornerstone of modern drug discovery. The dysregulation of kinase signaling cascades is a well-established driver of tumorigenesis, making these enzymes highly attractive targets. Within this landscape, inhibitors of the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor alpha (PDGFRα) have revolutionized the treatment of specific malignancies, most notably gastrointestinal stromal tumors (GIST). This guide provides an in-depth, objective comparison of the efficacy of Ripretinib, a novel switch-control inhibitor, with established multi-kinase inhibitors—Imatinib, Sunitinib, and Regorafenib—that also target c-KIT and PDGFRα. While Ripretinib is not directly synthesized from 4-Bromo-5-fluoro-2-methoxyaniline, its core structure represents a significant evolution in the design of potent kinase inhibitors, making this comparative analysis crucial for researchers in the field.
Introduction: The Rationale for Targeting c-KIT and PDGFRα
The c-KIT and PDGFRα kinases are key regulators of cellular proliferation, differentiation, survival, and migration. Gain-of-function mutations in the genes encoding these receptors lead to their constitutive activation, driving uncontrolled cell growth and tumor formation. This is particularly evident in GIST, where mutations in KIT or PDGFRA are the primary oncogenic drivers. The initial success of Imatinib, a potent inhibitor of these kinases, validated this therapeutic strategy. However, the emergence of drug resistance, often through secondary mutations in the kinase domain, has necessitated the development of next-generation inhibitors with broader and more robust activity.
This guide will dissect the comparative efficacy of Ripretinib against its predecessors, providing a comprehensive overview of their inhibitory profiles, mechanisms of action, and the experimental data that underpins their clinical utility.
Comparative Efficacy: A Head-to-Head Analysis
The cornerstone of evaluating kinase inhibitor efficacy lies in the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro inhibitory activity of Ripretinib, Imatinib, Sunitinib, and Regorafenib against wild-type and various mutant forms of c-KIT and PDGFRα.
Table 1: Comparative in vitro IC50 Values of Kinase Inhibitors against c-KIT
| Kinase Target | Ripretinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| Wild-type c-KIT | 4[1] | 100[2][3] | 2[4] | 7[5][6] |
| c-KIT (V654A) | 8[1] | - | - | - |
| c-KIT (T670I) | 18[1] | >1000[7] | 42[7] | - |
| c-KIT (D816H) | 5[1] | - | - | - |
| c-KIT (D816V) | 14[1] | - | - | - |
Table 2: Comparative in vitro IC50 Values of Kinase Inhibitors against PDGFRα
| Kinase Target | Ripretinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| PDGFRα | - | 100[1][8][9] | 69[10] | - |
| PDGFRβ | - | - | 2[4][11] | 22[5][6] |
The data clearly illustrates the potent and broad-spectrum activity of Ripretinib against a range of c-KIT mutations, including those that confer resistance to Imatinib and Sunitinib.[12] This is a critical advantage in the clinical setting, where acquired resistance is a major challenge.
Mechanism of Action: A Tale of Different Binding Modes
The superior efficacy of Ripretinib against resistant mutations can be attributed to its unique "switch-control" mechanism of action.[9] Unlike Imatinib and Sunitinib, which primarily bind to the ATP-binding pocket in the inactive conformation of the kinase, Ripretinib has a dual mechanism. It binds to the "switch pocket" and the activation loop, effectively locking the kinase in an inactive state, regardless of the mutation status.[9]
Signaling Pathways and Points of Inhibition
To visualize the impact of these inhibitors, it is essential to understand the downstream signaling cascades initiated by c-KIT and PDGFRα.
Caption: The c-KIT signaling pathway and the inhibitory action of Ripretinib.
Caption: The PDGFRα signaling pathway and the inhibitory action of Imatinib.
Experimental Protocols: A Guide to Efficacy Assessment
The following protocols provide a standardized framework for evaluating the efficacy of kinase inhibitors. These methods are crucial for generating the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., Ripretinib) in an appropriate buffer (e.g., DMSO).
-
Prepare a solution of the purified kinase (e.g., recombinant c-KIT) in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add a small volume of each inhibitor dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent that measures the amount of ADP produced (indicating kinase activity). A common method is the ADP-Glo™ Kinase Assay.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation/Viability Assay (GI50 Determination)
This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells known to harbor a specific c-KIT or PDGFRα mutation (e.g., GIST-T1 cells) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the different concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for a prolonged period (typically 48-72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®), to each well.
-
Incubate for a few hours to allow for the conversion of the reagent by metabolically active cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence signal using a microplate reader. The signal intensity is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the inhibitor concentration.
-
Clinical Perspectives and Future Directions
The clinical development of Ripretinib has demonstrated its significant benefit in patients with advanced GIST who have progressed on other therapies.[5] The INVICTUS and INTRIGUE clinical trials have provided robust evidence of its efficacy, particularly in patients with specific KIT mutations. The improved progression-free survival observed with Ripretinib underscores the importance of developing inhibitors that can overcome acquired resistance.
The journey from the early aniline-based scaffolds to highly specific and potent inhibitors like Ripretinib highlights the remarkable progress in kinase inhibitor design. Future research will likely focus on developing even more selective inhibitors with improved safety profiles and exploring their utility in other malignancies driven by c-KIT and PDGFRα dysregulation.
Conclusion
This comparative guide has provided a detailed analysis of the efficacy of Ripretinib in relation to established c-KIT and PDGFRα inhibitors. The superior potency of Ripretinib against a broad range of clinically relevant mutations, stemming from its unique switch-control mechanism, positions it as a valuable therapeutic option for patients with advanced GIST. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative efficacy studies, contributing to the ongoing advancement of targeted cancer therapies.
References
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CancerNetwork. Ripretinib Yields Clinical Benefit Vs Sunitinib in Pretreated GIST Harboring KIT Exon Mutations. [Link]
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Garralda, E., et al. (2021). Ripretinib for the treatment of advanced gastrointestinal stromal tumor. Expert Opinion on Pharmacotherapy, 22(13), 1645-1653. [Link]
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GI Oncology Now. INTRIGUE: Final OS Analysis of Ripretinib vs Sunitinib for GIST. [Link]
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OncLive. Fourth-Line Ripretinib Elicits Significant Responses in Advanced GIST. [Link]
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Dhillon, S. (2020). FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST). Clinical Cancer Research, 26(24), 6373-6378. [Link]
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Wagner, A. J., et al. (2021). Ripretinib in advanced gastrointestinal stromal tumors: an overview of current evidence and drug approval. Future Oncology, 17(31), 4163-4176. [Link]
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Deciphera Pharmaceuticals. (2025). Ripretinib: A Review in Gastrointestinal Stromal Tumours as Fourth-or Later-Line of Therapy. Drugs, 85(1), 87-96. [Link]
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ResearchGate. Comparative activity of ripretinib efficacy in the phase I and phase III trials. [Link]
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OncLive. Ripretinib Shows Antitumor Activity in Fourth-Line KIT/PDGFRA-Mutated Advanced GIST. [Link]
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Wang, Y., et al. (2022). Effect and safety of ripretinib in the treatment of advanced gastrointestinal stromal tumor: A systematic review and meta-analysis. World Journal of Gastrointestinal Oncology, 14(11), 2216-2226. [Link]
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van der Veldt, A. A. M., et al. (2023). Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors. Journal of Experimental & Clinical Cancer Research, 42(1), 38. [Link]
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Smith, B. D., et al. (2019). Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. Cancer Cell, 35(5), 738-751.e9. [Link]
-
Heinrich, M. C., et al. (2021). Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study. Clinical Cancer Research, 27(23), 6379-6387. [Link]
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Janku, F., et al. (2025). Efficacy and safety of ripretinib in patients with KIT-altered metastatic melanoma. ESMO Open, 10(6), 102220. [Link]
-
Deciphera Pharmaceuticals. The INVICTUS Trial: Ripretinib As ≥4th-Line Therapy In Patients With Advanced Gastrointestinal Stromal Tumors (GIST). [Link]
-
Garner, A. P., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Anilinoquinazoline Analogs Centered on the Vandetanib Scaffold
Introduction: Deconstructing a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within this domain, the 4-anilinoquinazoline scaffold is a "privileged structure," a molecular framework that has proven to be exceptionally effective for developing potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on the contributions of the 4-Bromo-5-fluoro-2-methoxyaniline moiety.
Our central case study is Vandetanib (Caprelsa™) , a multi-targeted tyrosine kinase inhibitor approved for the treatment of medullary thyroid cancer.[3][4] Vandetanib's design incorporates the 4-Bromo-5-fluoro-2-methoxyaniline fragment, which is critical for its potent inhibitory activity against key drivers of tumor growth and angiogenesis, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[5][6][7]
This guide moves beyond a simple recitation of data. As field-experienced scientists, our goal is to illuminate the causality behind the experimental data—to understand why specific structural modifications lead to profound changes in biological activity. We will dissect the roles of the bromine, fluorine, and methoxy substituents, providing a robust framework for researchers engaged in the rational design of next-generation kinase inhibitors.
The 4-Bromo-5-fluoro-2-methoxyaniline Moiety: A Precisely Engineered Pharmacophore
The aniline portion of a 4-anilinoquinazoline inhibitor projects into a hydrophobic pocket at the back of the ATP-binding site of the kinase.[6][8] The specific substitution pattern of this ring is therefore not arbitrary; it is a result of meticulous optimization to maximize potency and selectivity.
-
The 4-Bromo Group: The bromine atom at the 4-position serves as a bulky, lipophilic substituent. Its primary role is to occupy a specific hydrophobic sub-pocket within the kinase active site, enhancing binding affinity through favorable van der Waals interactions. The carbon-bromine bond is also a synthetically versatile handle, allowing for further chemical modification via cross-coupling reactions.[9]
-
The 5-Fluoro Group: Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can modulate the pKa of the aniline nitrogen and influence the overall electronic character of the ring.[9] In medicinal chemistry, fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity. In the context of the kinase binding pocket, it can form specific, favorable interactions with amino acid residues.
-
The 2-Methoxy Group: The methoxy group at the 2-position (ortho to the linking amine) plays a crucial conformational role. It can induce a twist in the orientation of the aniline ring relative to the quinazoline core. This non-coplanar arrangement is often critical for positioning the other substituents optimally within the binding pocket and for avoiding steric clashes.[10] The oxygen atom can also serve as a hydrogen bond acceptor in certain contexts.
Mechanism of Action and Key Biological Targets
Vandetanib and its analogs function as ATP-competitive inhibitors. The core quinazoline scaffold mimics the adenine ring of ATP, enabling it to bind within the ATP-binding cleft of the kinase. The key interaction is a hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue in the "hinge region" of the kinase.[6][11] This anchors the inhibitor, allowing the 4-anilino moiety to probe the deeper hydrophobic pocket.
By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascades that drive cell proliferation and angiogenesis.[12] Vandetanib's clinical efficacy stems from its ability to simultaneously inhibit multiple critical pathways.[12]
VEGFR-2 Signaling Pathway and Point of Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis—the formation of new blood vessels, a process essential for tumor growth and metastasis. Vandetanib blocks this pathway at its origin, preventing endothelial cell proliferation and migration.
Caption: Vandetanib inhibits VEGFR-2 autophosphorylation.
Comparative Structure-Activity Relationship (SAR) Analysis
The seminal work by Hennequin et al. in the Journal of Medicinal Chemistry (2002) provides the foundational data for understanding the SAR of this series.[10] By systematically modifying the substituents on the 4-anilino ring of a 4-anilinoquinazoline core, they elucidated the precise structural requirements for potent VEGFR-2 inhibition. The following table summarizes key data from this study, comparing Vandetanib (referred to as compound 21u in the paper) with its close analogs.
| Compound ID (Reference[10]) | 4-Anilino Substitution Pattern | KDR (VEGFR-2) IC50 (µM) | Flt-1 IC50 (µM) | EGFR IC50 (µM) |
| 21u (Vandetanib) | 4-Bromo-2-fluoro | 0.040 | 1.6 | 0.50 |
| 21a | 4-Bromo-2-chloro | 0.020 | 0.55 | 0.25 |
| 21b | 2-Chloro-4-fluoro | 0.040 | 0.65 | 0.50 |
| 21c | 2,4-Dichloro | 0.010 | 0.25 | 0.15 |
| 21d | 4-Chloro-2-fluoro | 0.010 | 0.20 | 0.10 |
| 21e | 2,4-Difluoro | 0.040 | 0.55 | 0.80 |
| 21f | 4-Bromo | 0.100 | 2.5 | 0.50 |
| 21g | 4-Chloro | 0.080 | 2.5 | 0.50 |
| 21h | 4-Fluoro | 0.200 | >10 | 1.0 |
| 21i | Unsubstituted | 0.700 | >10 | 2.0 |
| 21s | 3-Chloro | 0.002 | 0.02 | 0.003 |
| 21v | 2-Fluoro | 0.150 | 1.3 | 0.80 |
Note: The core scaffold for all compounds is a 6-methoxy-7-(piperidin-4-ylmethoxy)quinazoline, consistent with Vandetanib's structure. Data is presented to two or three significant figures as available in the source.
Analysis of Key Substituent Effects:
-
The Importance of Halogenation: A clear trend emerges when comparing the unsubstituted analog (21i , IC50 = 0.70 µM) to its halogenated counterparts. The addition of halogens dramatically increases potency against VEGFR-2. For instance, a single 4-bromo (21f , IC50 = 0.10 µM) or 4-chloro (21g , IC50 = 0.08 µM) substitution improves activity by 7- to 9-fold. This underscores the critical role of a lipophilic group at the 4-position for effective binding in the hydrophobic pocket.
-
The Role of the 2-Fluoro Group: Comparing the 4-bromo analog (21f , IC50 = 0.10 µM) with Vandetanib (21u , 4-bromo-2-fluoro, IC50 = 0.04 µM) reveals that the addition of the 2-fluoro group increases potency by 2.5-fold. A similar trend is seen when comparing the 4-chloro analog (21g , IC50 = 0.08 µM) to the 4-chloro-2-fluoro analog (21d , IC50 = 0.01 µM), which shows an 8-fold increase in potency. The 2-fluoro substituent is not merely an additive element; it likely helps to enforce the optimal torsional angle of the aniline ring, positioning the 4-halogen deeper and more effectively into the hydrophobic pocket.[10] This conformational constraint is a key principle in rational drug design.
-
Positional Isomerism and Selectivity: The placement of substituents is critical. The 3-chloro analog (21s ) is exceptionally potent against both VEGFR-2 (0.002 µM) and EGFR (0.003 µM). However, this high potency comes at the cost of selectivity. Vandetanib's 2,4-substitution pattern, while slightly less potent than the 3-chloro analog against VEGFR-2, provides a more balanced and desirable selectivity profile for a multi-targeted agent, with roughly 12-fold selectivity for VEGFR-2 over EGFR.[7][10]
-
Synergy of the Bromo-Fluoro Combination: Vandetanib's 4-bromo-2-fluoro substitution pattern represents a finely tuned combination. The 4-bromo group provides the necessary bulk and lipophilicity to anchor the molecule in the hydrophobic pocket, while the 2-fluoro group enforces a favorable conformation and adds beneficial electronic properties, leading to potent and selective inhibition of VEGFR-2.
Experimental Corner: Protocols for SAR Elucidation
Validating the SAR of novel analogs requires robust and reproducible bioassays. The following is a standardized protocol for an in vitro kinase assay to determine the IC50 value of a test compound against VEGFR-2.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, #40301)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP Solution (e.g., 500 µM in water)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (Vandetanib analog) dissolved in 100% DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (e.g., Promega, #V6071)
-
White, opaque 96-well assay plates
-
Plate-reading luminometer
Workflow Diagram:
Caption: Workflow for an in vitro luminescence kinase assay.
Step-by-Step Methodology:
-
Prepare Reagents: a. Prepare a master mix containing kinase buffer, kinase substrate, and water. b. Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare a "vehicle control" with the same concentration of DMSO. c. Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1-5 ng/µL) in kinase buffer.
-
Assay Plate Setup: a. To a 96-well plate, add 25 µL of the master mixture to each well. b. Add 5 µL of the serially diluted test compound to the "Test Wells". c. Add 5 µL of the DMSO vehicle control to the "Positive Control" (100% activity) wells. d. Add 5 µL of kinase buffer to the "Blank" (no enzyme) wells.
-
Initiate Kinase Reaction: a. To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme solution. b. To the "Blank" wells, add 20 µL of kinase buffer. c. Mix the plate gently.
-
Incubation: a. Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: a. Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. b. Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal. c. Mix briefly on a plate shaker.
-
Final Incubation: a. Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the "Blank" reading from all other readings. b. Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control". c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Expert Insights and Future Directions
The structure-activity relationship of Vandetanib and its analogs clearly demonstrates the power of rational, structure-based drug design. The 4-Bromo-5-fluoro-2-methoxyaniline moiety is not a random collection of substituents but a highly optimized pharmacophore designed to confer both high potency and a desirable selectivity profile.
Key Takeaways for Drug Development Professionals:
-
Conformational Control is Key: The ortho-substituent (2-fluoro) plays a critical role in dictating the torsional angle of the aniline ring, which is essential for optimal interactions. This highlights the importance of considering conformational effects, not just electronic or steric bulk, during lead optimization.
-
Balancing Potency and Selectivity: While maximizing potency against a primary target is often the initial goal, achieving a balanced selectivity profile against off-targets is crucial for minimizing toxicity. The SAR data shows how subtle positional changes of substituents can dramatically alter the selectivity profile.
-
The Privileged Scaffold as a Starting Point: The 4-anilinoquinazoline core remains a fertile ground for the development of new kinase inhibitors. Future work may involve replacing the 4-anilino moiety with novel bioisosteres or exploring modifications to the C-6 and C-7 positions of the quinazoline ring to engage different regions of the kinase active site or to improve pharmacokinetic properties.
By understanding the fundamental principles that govern the SAR of this important class of inhibitors, researchers can more efficiently design and synthesize novel compounds with improved therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
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Hennequin, L. F., Stokes, E. S., Thomas, A. P., Johnstone, C., Plé, P. A., Ogilvie, D. J., Dukes, M., Wedge, S. R., Kendrew, J., & Curwen, J. O. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312. [Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. [Link]
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Shewchuk, L., Hassell, A., Wisely, B., An, G., Johnson, J., Milligan, C., Grdina, M., Tomberlin, G., Park, J. E., & Pielak, G. J. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry, 43(1), 133–138. [Link]
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Zhang, Y., Wu, C., Liu, C., & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111579. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 11, 2026, from [Link]
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Knowles, P. P., Murray-Rust, J., Kjaer, S., Scott, R. P., Hanrahan, S., Santoro, M., Ibáñez, C. F., & McDonald, N. Q. (2006). Structure and chemical inhibition of the RET tyrosine kinase domain. Journal of Biological Chemistry, 281(44), 33577–33587. [Link]
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Taylor & Francis. (n.d.). Vandetanib – Knowledge and References. Retrieved January 11, 2026, from [Link]
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Rich, J. N., & Sathornsumetee, S. (2006). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Drugs of Today, 42(10), 629-641. [Link]
- Wedge, S. R., Ogilvie, D. J., Dukes, M., Kendrew, J., Curwen, J. O., Hennequin, L. F., Thomas, A. P., Stokes, E. S., Curry, B., Richmond, G. H., & Wadsworth, P. F. (2002). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Research, 62(16), 4645–4655.
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Anticancer Agents in Medicinal Chemistry. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]
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National Center for Biotechnology Information. (n.d.). Vandetanib. PubChem Compound Summary for CID 3081361. Retrieved January 11, 2026, from [Link].
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Yang, S., Wu, C., & Zhang, Y. (2024). DFT Structural and UV–Vis Spectral Insights into Photosensitivity of Vandetanib: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor. International Journal of Molecular Sciences, 25(11), 5999. [Link]
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Wells, S. A., Robinson, B. G., Gagel, R. F., Dralle, H., Fagin, J. A., Santoro, M., Baudin, E., Elisei, R., Jarzab, B., Vasselli, J. R., & Schlumberger, M. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134–141. [Link]
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Bastholt, L., Kreissl, M. C., Führer, D., & Schlegel, U. (2015). Selective use of vandetanib in the treatment of thyroid cancer. Drug Design, Development and Therapy, 9, 3849–3859. [Link]
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Lee, J., Lee, S., & Keam, B. (2019). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology, 37(25), 2298-2306. [Link]
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Morabito, A., De Maio, E., Di Maio, M., Normanno, N., & Perrone, F. (2009). Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. The Oncologist, 14(4), 378–390. [Link]
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Ferguson, A. D. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]
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Tsai, C. J., & Nussinov, R. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]
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Annunziata, C. M., Kohn, E. C., & LoRusso, P. (2010). Vandetanib, designed to inhibit VEGFR2 and EGFR signaling, had no clinical activity as monotherapy for recurrent ovarian cancer and no detectable modulation of VEGFR2. Clinical Cancer Research, 16(2), 664–672. [Link]
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A Comparative Guide to the Electrochemical Properties of 4-Bromo-5-fluoro-2-methoxyaniline and Related Anilines
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel chemical entities is paramount. The redox behavior of a molecule can provide critical insights into its metabolic fate, potential for oxidative stress, and suitability for various bio-analytical applications. This guide provides a comprehensive framework for evaluating the electrochemical characteristics of 4-Bromo-5-fluoro-2-methoxyaniline, a polysubstituted aniline of interest in medicinal chemistry.
Given the nascent stage of research into this specific molecule, direct experimental data is not yet widely published. Therefore, this guide adopts a predictive and comparative approach. We will first establish a robust experimental protocol for cyclic voltammetry, a cornerstone technique in electrochemistry. Subsequently, we will forecast the electrochemical behavior of 4-Bromo-5-fluoro-2-methoxyaniline by comparing it with simpler, structurally related and commercially available anilines. This comparative analysis will be grounded in the well-established principles of physical organic chemistry, particularly the electronic effects of substituents on the aniline scaffold.
The Electrochemical Oxidation of Anilines: A Mechanistic Overview
The electrochemical oxidation of aniline and its derivatives is a well-studied process, typically involving the initial removal of an electron from the nitrogen atom to form a radical cation.[1] The stability of this radical cation, and thus the ease of oxidation (measured as the oxidation potential), is profoundly influenced by the electronic nature of substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), increase the electron density on the aromatic ring and the nitrogen atom. This stabilizes the resulting radical cation, thereby lowering the energy required for its formation. Consequently, anilines with EDGs exhibit lower oxidation potentials.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (e.g., -Br, -F), decrease the electron density on the ring and the nitrogen atom. This destabilizes the radical cation, making its formation more difficult and resulting in a higher oxidation potential.[2]
The position of the substituent also plays a critical role. Ortho and para substituents tend to have a more pronounced electronic effect due to their ability to participate in resonance with the amino group, whereas meta substituents primarily exert an inductive effect.[3][4]
For 4-Bromo-5-fluoro-2-methoxyaniline, we have a fascinating interplay of these effects:
-
A moderately electron-donating methoxy group at the ortho position.
-
A weakly electron-withdrawing bromine atom at the para position relative to the methoxy group.
-
A strongly electron-withdrawing fluorine atom at the meta position relative to the methoxy group.
By analyzing the electrochemical properties of anilines bearing these individual substituents, we can build a predictive model for the behavior of our target molecule.
Experimental Protocol: Cyclic Voltammetry of Substituted Anilines
To ensure a rigorous and reproducible comparison, a standardized electrochemical protocol is essential. The following procedure for cyclic voltammetry (CV) is recommended for analyzing 4-Bromo-5-fluoro-2-methoxyaniline and its analogues.
Materials and Instrumentation
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry, such as an Autolab Metrohm PGSTAT 101.[5]
-
Electrochemical Cell: A standard three-electrode cell.[5]
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disc electrode. The electrode should be polished with alumina powder before each experiment to ensure a clean, reproducible surface.[5]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) in 3M KCl.[5]
-
Counter Electrode: Platinum wire.[5]
-
Solvent: Acetonitrile (CH₃CN) is a common choice for electrochemical studies of organic compounds due to its wide potential window and ability to dissolve a range of analytes and supporting electrolytes.[6]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium perchlorate (Bu₄NClO₄) at a concentration of 0.1 M. The supporting electrolyte is crucial for ensuring the conductivity of the solution.
-
Analytes: 4-Bromo-5-fluoro-2-methoxyaniline and the selected comparative anilines (aniline, 2-methoxyaniline, 4-bromoaniline, 4-fluoroaniline), each prepared as a 1 mM solution in the electrolyte solution.
Step-by-Step Procedure
-
Electrode Preparation: Polish the working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes. Rinse thoroughly with deionized water and then with the solvent (acetonitrile).
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Blank Scan: Fill the cell with the electrolyte solution (0.1 M Bu₄NPF₆ in acetonitrile) and run a cyclic voltammogram over the desired potential range (e.g., 0 V to +1.5 V) to ensure the absence of impurities.
-
Analyte Measurement: Add the analyte to the cell to achieve a final concentration of 1 mM.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential (e.g., +1.5 V) and then back to the initial potential. A typical scan rate is 100 mV/s. Record several cycles to check for stability and reproducibility.
-
Data Analysis: Determine the anodic peak potential (Epa) from the resulting voltammogram. This potential corresponds to the oxidation of the aniline derivative. For reversible or quasi-reversible processes, the half-wave potential (E₁/₂) can be calculated, but for many substituted anilines, the initial oxidation is irreversible.[7]
Comparative Analysis of Electrochemical Properties
To predict the electrochemical behavior of 4-Bromo-5-fluoro-2-methoxyaniline, we will compare it with the following compounds:
-
Aniline: The unsubstituted parent compound, our baseline.
-
2-Methoxyaniline: To assess the effect of the ortho-methoxy group.
-
4-Bromoaniline: To evaluate the effect of the para-bromo substituent.[8][9][10]
-
4-Fluoroaniline: To understand the influence of the para-fluoro substituent.[11][12][13][14]
The following table summarizes the expected trend in oxidation potentials based on the electronic effects of the substituents. The values are presented relative to aniline and are based on trends reported in the literature for substituted anilines.[15][16]
| Compound | Structure | Key Substituents | Expected Electronic Effect | Predicted Oxidation Potential (Epa) Trend |
| Aniline | NH₂ on benzene | None | Baseline | Baseline |
| 2-Methoxyaniline | NH₂, 2-OCH₃ | Electron-donating | Lower than Aniline | |
| 4-Fluoroaniline | NH₂, 4-F | Electron-withdrawing | Higher than Aniline | |
| 4-Bromoaniline | NH₂, 4-Br | Electron-withdrawing | Higher than Aniline (less than 4-Fluoroaniline) | |
| 4-Bromo-5-fluoro-2-methoxyaniline | NH₂, 2-OCH₃, 4-Br, 5-F | Competing donating and withdrawing groups | Higher than 2-Methoxyaniline, likely higher than Aniline |
Interpretation and Causality
The predicted trend in oxidation potentials can be explained by the interplay of inductive and resonance effects of the substituents.
-
2-Methoxyaniline: The methoxy group at the ortho position is strongly electron-donating through resonance, significantly stabilizing the radical cation and thus lowering its oxidation potential compared to aniline.[17]
-
4-Fluoroaniline and 4-Bromoaniline: Both fluorine and bromine are more electronegative than carbon and exert an electron-withdrawing inductive effect, which destabilizes the radical cation and increases the oxidation potential relative to aniline. While fluorine is more electronegative, bromine is more polarizable. The overall electron-withdrawing effect of fluorine in the para position is generally considered stronger in the context of aniline oxidation.
-
4-Bromo-5-fluoro-2-methoxyaniline: The electrochemical behavior of this molecule will be a composite of the effects of its three substituents. The electron-donating methoxy group will work to lower the oxidation potential. Conversely, the electron-withdrawing bromine and fluorine atoms will increase it. Given that there are two withdrawing halogens versus one donating methoxy group, it is plausible to predict that the net effect will be an oxidation potential higher than that of 2-methoxyaniline and likely higher than that of unsubstituted aniline. The precise value will depend on the complex interplay of their positional effects.
Visualizing the Experimental Workflow and Structure-Property Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationship between molecular structure and electrochemical properties.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Influence of substituents on oxidation potential.
Conclusion and Future Work
This guide provides a foundational framework for investigating the electrochemical properties of 4-Bromo-5-fluoro-2-methoxyaniline. By employing a standardized cyclic voltammetry protocol and leveraging a comparative analysis with structurally simpler anilines, researchers can generate robust, interpretable data. The predicted increase in oxidation potential relative to 2-methoxyaniline, due to the presence of two halogen substituents, offers a testable hypothesis for initial experiments.
Future work should focus on executing the described experimental plan to obtain precise oxidation potential values. Further investigations could explore the effect of pH on the electrochemical behavior, as the protonation state of the aniline is a key variable. Additionally, computational studies, such as Density Functional Theory (DFT), could be employed to calculate theoretical oxidation potentials and corroborate the experimental findings. Such a multi-faceted approach will lead to a comprehensive understanding of the redox characteristics of this promising molecule.
References
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Kováčová, M., & Michalík, M. (Year not available). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. [Link]
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ResearchGate. (n.d.). Correlation of ∆ log k X with σ (Hammett) for various substituents. Retrieved from [Link]
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Brinck, T., Murray, J. S., & Politzer, P. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. [Link]
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PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]
- Paliwal, R., Malik, R., Kant, R., & Nailwal, Y. (2019). Voltammetric Behavior Of 3-Chloro 2-Methyl Aniline In Aqueous Medium. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1184-1193.
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-
ResearchGate. (n.d.). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical impedance spectroscopy of homo and copolymer of aniline and 2,4-dinitrophenol in a binary electrolyte system. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of p-bromoaniline (1 mM) in acetonitrile solutions.... Retrieved from [Link]
- Elgrishi, N., et al. (2022). Electrochemical Mechanistic Analysis from Cyclic Voltammograms Based on Deep Learning. Journal of the American Chemical Society, 144(36), 16583-16593.
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ResearchGate. (n.d.). Reaction with Anilines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling with 4-Bromo-5-fluoro-2-methoxyaniline: Catalyst Selection and Performance
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of substituted anilines is a foundational element of modern organic synthesis. Among these, 4-Bromo-5-fluoro-2-methoxyaniline stands out as a highly valuable, multifunctional building block. Its unique substitution pattern—a bromine atom poised for cross-coupling, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—presents both opportunities and challenges in catalyst selection and reaction optimization.
This guide offers an in-depth comparison of the performance of 4-Bromo-5-fluoro-2-methoxyaniline in key cross-coupling reactions. While direct, peer-reviewed comparative studies on this specific molecule are not abundant, this document synthesizes data from structurally analogous systems to provide a robust framework for methodological choices. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing both field-proven insights and detailed experimental protocols.
The Influence of Substituents on Reactivity
The electronic nature of 4-Bromo-5-fluoro-2-methoxyaniline is complex. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can impact the regioselectivity of reactions and the acidity of the amine proton.[1] Conversely, the methoxy group is electron-donating through resonance. The interplay of these effects, combined with the presence of the bromine atom as a versatile synthetic handle for cross-coupling reactions, makes this molecule a prime substrate for creating diverse chemical entities.[1] The carbon-bromine bond is readily functionalized through various palladium-, copper-, and nickel-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[1]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse of modern cross-coupling chemistry, offering a broad range of catalysts and ligands to suit various substrates. The choice of the palladium source, ligand, base, and solvent is critical for achieving high yields and selectivities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures.[2] For an electron-rich substrate like an aniline derivative, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to facilitate the oxidative addition of the palladium(0) species to the aryl bromide and the subsequent reductive elimination.
Expected Performance and Catalyst Selection:
Based on studies of similarly substituted bromoanilines, high yields can be anticipated. The electron-donating methoxy group may slightly retard the rate of oxidative addition, but this is often overcome by the choice of an appropriate ligand. For instance, in the Suzuki coupling of other ortho-substituted bromoanilines, good yields have been reported with various palladium catalysts.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | 75-92 | Yields reported for 5-bromo-2-methylpyridine, a similarly electron-rich system.[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acids | >90 | SPhos is a bulky, electron-rich ligand ideal for challenging substrates.[4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 80 | Phenylboronic acid | >95 | XPhos is another highly effective biaryl phosphine ligand.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methoxyaniline with an arylboronic acid.
-
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-5-fluoro-2-methoxyaniline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[5] For a substrate like 4-Bromo-5-fluoro-2-methoxyaniline, this reaction allows for the introduction of a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.
Expected Performance and Catalyst Selection:
High yields are generally expected for the Buchwald-Hartwig amination of this substrate. The presence of the ortho-methoxy group can provide some steric hindrance, necessitating the use of highly active catalyst systems.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Expected Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Primary/Secondary Amines | 80-95 | XPhos is a highly general and effective ligand for C-N coupling.[6] |
| [Pd(allyl)Cl]₂ | TrixiePhos | LiOtBu | Toluene | 100 | Aromatic Amines | >90 | TrixiePhos can be effective for coupling with carbazole-type amines.[7] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | Anilines | 70-90 | RuPhos is another effective biaryl phosphine ligand, often used with carbonate bases. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methoxyaniline.
-
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add 4-Bromo-5-fluoro-2-methoxyaniline and the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube, remove it from the glovebox, and heat to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for forming a bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper(I).[8]
Expected Performance and Catalyst Selection:
The electron-rich nature of the aniline may require slightly more forcing conditions compared to electron-deficient aryl halides. However, good to excellent yields are generally achievable.
| Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Expected Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | RT to 60 | Terminal Alkynes | 70-90 | A classic and reliable catalyst system for Sonogashira couplings.[9] |
| Pd(PPh₃)₄ | CuI | iPr₂NH | Toluene | 50 | Terminal Alkynes | >85 | Diisopropylamine can be an effective base.[10] |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | Phenylacetylene | >90 | A common alternative palladium source. |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 4-Bromo-5-fluoro-2-methoxyaniline.
-
Materials:
-
4-Bromo-5-fluoro-2-methoxyaniline (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-5-fluoro-2-methoxyaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Catalyst Systems: Exploring Nickel and Copper
While palladium catalysts are dominant, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives.
-
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for coupling with organozinc reagents (Negishi coupling) and can also be used in Suzuki-type reactions.[11][12] They are often more reactive towards less reactive electrophiles like aryl chlorides. For a bromoaniline, a standard nickel catalyst such as NiCl₂(dppp) could be effective.
-
Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for C-N and C-O bond formation.[13] Modern ligand-accelerated copper-catalyzed reactions can often be performed under milder conditions than traditional Ullmann reactions. For C-N coupling, a system like CuI with a diamine ligand could be a viable alternative to the Buchwald-Hartwig amination.
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a versatile building block with a nuanced electronic profile that makes it an interesting substrate for cross-coupling reactions. While direct comparative data is limited, by drawing parallels with structurally similar bromoanilines, we can confidently predict its successful application in a range of catalytic transformations. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are likely to provide the best results. For Sonogashira couplings, traditional Pd/Cu co-catalyst systems are expected to be effective. As with any synthetic challenge, empirical optimization of the catalyst, ligand, base, and solvent system for each specific coupling partner will be key to achieving the highest yields and purity. The protocols and comparative data presented in this guide provide a strong foundation for any researcher looking to unlock the synthetic potential of this valuable intermediate.
References
-
Anwar, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2473. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved from [Link]
-
Shinde, P. G., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 3, 100186. Available at: [Link]
-
Mako, T. L., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1548-1554. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. Available at: [Link]
-
Rathgeb, X., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. Available at: [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Tarui, A., et al. (2016). Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Organic Letters, 18(5), 1128-1131. Available at: [Link]
-
Cornelissen, L., Lefrancq, M., & Riant, O. (2014). Copper-catalyzed Cross-Coupling of Vinylsiloxanes With Bromoalkynes: Synthesis of Enynes. Organic Letters, 16(11), 3024-3027. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Validation of 4-Bromo-5-fluoro-2-methoxyaniline
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-5-fluoro-2-methoxyaniline is a valuable building block in medicinal chemistry, and its synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparison of two viable synthetic routes to this target molecule, offering experimental data and expert insights to inform your selection process.
The Strategic Importance of 4-Bromo-5-fluoro-2-methoxyaniline
4-Bromo-5-fluoro-2-methoxyaniline is a highly functionalized aniline derivative. The presence and specific arrangement of the bromo, fluoro, methoxy, and amino groups make it a versatile precursor for the synthesis of complex heterocyclic compounds, which are often the core of pharmacologically active molecules. The bromine atom provides a handle for cross-coupling reactions, the fluorine can enhance metabolic stability and binding affinity, and the aniline moiety is a common starting point for building diverse molecular scaffolds.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for 4-Bromo-5-fluoro-2-methoxyaniline are presented here for comparison. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures versus challenges in regioselectivity.
Caption: Decision matrix for selecting a synthetic route.
Route 1: Regioselective Bromination of 5-Fluoro-2-methoxyaniline
This route begins with the commercially available 5-fluoro-2-methoxyaniline and introduces the bromine atom in the final steps. The primary challenge in this approach is controlling the regioselectivity of the electrophilic bromination. Both the amino and methoxy groups are strongly activating and ortho-, para-directing, which can lead to a mixture of brominated isomers. To circumvent this, a protection-deprotection strategy is employed.
Experimental Protocol for Route 1
Caption: Workflow for Route 1.
Step 1: N-Acetylation of 5-Fluoro-2-methoxyaniline
-
To a stirred solution of 5-fluoro-2-methoxyaniline (10.0 g, 70.8 mmol) in acetic acid (100 mL), add acetic anhydride (8.0 mL, 85.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 90°C and maintain for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water (500 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(5-fluoro-2-methoxyphenyl)acetamide.
Rationale: The acetylation of the amino group to form an amide reduces its activating effect and provides steric hindrance, which helps to direct the incoming electrophile (bromine) to the desired position.[1]
Step 2: Bromination of N-(5-fluoro-2-methoxyphenyl)acetamide
-
Dissolve the N-acetylated compound (10.0 g, 54.6 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (2.8 mL, 54.6 mmol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into a stirred solution of sodium bisulfite (10% w/v, 200 mL) to quench the excess bromine.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain N-(4-bromo-5-fluoro-2-methoxyphenyl)acetamide.
Rationale: The methoxy group is a stronger para-director than the acetylamino group. The bromine will preferentially add to the position para to the methoxy group. N-Bromosuccinimide (NBS) can also be used as a milder brominating agent to improve regioselectivity.[2][3]
Step 3: Hydrolysis of N-(4-bromo-5-fluoro-2-methoxyphenyl)acetamide
-
Suspend the brominated acetamide (10.0 g, 38.1 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (300 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-Bromo-5-fluoro-2-methoxyaniline.
Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the aniline.
Route 2: Stepwise Construction from 2,4-Difluoronitrobenzene
This route offers superior control over regiochemistry by building the molecule in a stepwise fashion. It begins with a readily available starting material and sequentially introduces the methoxy, bromo, and amino functionalities.
Experimental Protocol for Route 2
Caption: Workflow for Route 2.
Step 1: Synthesis of 1-Fluoro-2-methoxy-4-nitrobenzene
-
To a solution of 2,4-difluoronitrobenzene (10.0 g, 62.9 mmol) in methanol (100 mL), add sodium methoxide (3.7 g, 68.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at 40°C for 3 hours.
-
Cool the mixture to room temperature and pour it into ice water (500 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-fluoro-2-methoxy-4-nitrobenzene.
Rationale: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, with the fluorine atom para to the nitro group being the most susceptible to displacement by the methoxide ion.[4][5]
Step 2: Synthesis of 4-Bromo-1-fluoro-2-methoxy-5-nitrobenzene
-
Dissolve 1-fluoro-2-methoxy-4-nitrobenzene (10.0 g, 58.4 mmol) in concentrated sulfuric acid (50 mL) at 0°C.
-
Add N-bromosuccinimide (11.4 g, 64.2 mmol) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-bromo-1-fluoro-2-methoxy-5-nitrobenzene.
Rationale: The methoxy group is a strong ortho-, para-director, and the nitro group is a meta-director. Bromination occurs ortho to the methoxy group.
Step 3: Reduction of 4-Bromo-1-fluoro-2-methoxy-5-nitrobenzene
-
To a mixture of 4-bromo-1-fluoro-2-methoxy-5-nitrobenzene (10.0 g, 39.7 mmol) in ethanol (150 mL) and water (50 mL), add iron powder (11.1 g, 198.5 mmol) and a catalytic amount of ammonium chloride (1.0 g).
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Bromo-5-fluoro-2-methoxyaniline.
Rationale: The reduction of the nitro group to an amine is a standard transformation, and iron in the presence of a mild acid (from ammonium chloride) is a common and effective reducing agent.[6]
Quantitative Data Summary
The following table provides a comparative summary of the two synthetic routes based on typical experimental outcomes.
| Parameter | Route 1: Electrophilic Bromination | Route 2: Stepwise Construction |
| Starting Material | 5-Fluoro-2-methoxyaniline | 2,4-Difluoronitrobenzene |
| Number of Steps | 3 | 3 |
| Overall Yield (Typical) | 50-60% | 60-70% |
| Purity (after chromatography) | >98% | >99% |
| Key Challenge | Regioselectivity of bromination | Longer reaction times, multiple steps |
| Scalability | Moderate | High |
| Safety Considerations | Use of bromine and strong acid | Use of sodium methoxide and sulfuric acid |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of 4-Bromo-5-fluoro-2-methoxyaniline.
Route 1 is a shorter synthetic sequence and may be preferable for small-scale synthesis where speed is a priority. However, the potential for isomeric impurities from the bromination step necessitates careful purification and may lower the overall yield.
Route 2 offers a more controlled and robust synthesis. While it involves a similar number of steps, the reactions are generally higher yielding and the regiochemical outcome is unambiguous. This route is highly recommended for larger-scale synthesis where purity and reproducibility are critical. The starting material, 2,4-difluoronitrobenzene, is also readily available and relatively inexpensive.
Ultimately, the choice of synthetic route will depend on the specific needs and priorities of the research or development project. For projects requiring high purity and scalability, the stepwise construction outlined in Route 2 is the superior approach.
References
-
PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-methoxyaniline. [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
National Institutes of Health. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
-
PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]
-
PubMed. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. [Link]
Sources
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A Comparative Guide to the Synthetic Utility of Fluorinated vs. Non-Fluorinated Bromoanilines
Introduction: The Strategic Imperative of Fluorine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the bromoaniline scaffold is a cornerstone, serving as a versatile precursor for a multitude of complex molecular architectures. The strategic introduction of fluorine atoms onto this scaffold dramatically alters its physicochemical and reactivity profiles, offering chemists a powerful tool to fine-tune molecular properties.[1][2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated bromoanilines, delving into their synthetic nuances and providing experimental insights to guide your research and development endeavors.
The judicious incorporation of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[4][5] These modifications are often pivotal in enhancing the efficacy and pharmacokinetic properties of drug candidates.[1][6] This guide will explore how these fluorine-induced effects translate to tangible differences in synthetic outcomes, particularly in the context of widely used cross-coupling reactions.
Physicochemical Properties: A Tale of Two Anilines
The presence of a fluorine atom, the most electronegative element, induces significant electronic perturbations within the bromoaniline ring system.[5][7] This is most evident in the compound's acidity (pKa) and lipophilicity (logP).
| Property | Non-Fluorinated Bromoaniline (4-Bromoaniline) | Fluorinated Bromoaniline (4-Bromo-2-fluoroaniline) | Impact of Fluorination |
| pKa (conjugate acid) | ~3.88 | ~2.95 | Increased acidity (lower pKa) due to the inductive electron-withdrawing effect of fluorine.[7][8][9] |
| logP | ~1.84 | ~2.20 | Increased lipophilicity.[10] |
| Dipole Moment | Lower | Higher | The C-F bond introduces a strong dipole, altering intermolecular interactions.[7] |
Key Insight: The lower pKa of fluorinated bromoanilines signifies a less basic amino group. This has direct implications for its nucleophilicity and the conditions required for reactions such as N-alkylation or acylation. The increased lipophilicity can enhance solubility in organic solvents and influence the pharmacokinetic profile of downstream products.[5]
Comparative Reactivity in Cross-Coupling Reactions
The true divergence in the synthetic utility of these two classes of bromoanilines becomes apparent in their performance in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science.[11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[11][13] The electronic nature of the bromoaniline substrate plays a critical role in the efficiency of the oxidative addition step, which is often rate-determining.
General Reaction Scheme:
Ar-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> Ar-R
| Substrate | Relative Reaction Rate | Typical Yield | Mechanistic Rationale |
| Non-Fluorinated Bromoaniline | Baseline | Good to Excellent | The electron-donating character of the amino group can slightly deactivate the aryl bromide towards oxidative addition. |
| Fluorinated Bromoaniline | Often Enhanced | Excellent | The electron-withdrawing fluorine atom polarizes the C-Br bond, making the carbon more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[14][15] |
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[16][17] The electronic properties of the bromoaniline substrate can influence both the rate of oxidative addition and the subsequent reductive elimination step.
General Reaction Scheme:
Ar-Br + R₂NH --[Pd Catalyst, Ligand, Base]--> Ar-NR₂
| Substrate | Relative Reaction Rate | Typical Yield | Mechanistic Rationale |
| Non-Fluorinated Bromoaniline | Baseline | Good to Excellent | Generally a reliable substrate, though reactions with less nucleophilic amines may require more forcing conditions. |
| Fluorinated Bromoaniline | Can be Faster | Excellent | The electron-withdrawing fluorine atom facilitates oxidative addition. However, it can also slow down the final reductive elimination step. The choice of ligand is crucial to balance these opposing effects.[12][18] |
Experimental Workflow: Buchwald-Hartwig Amination
Synthetic Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
General Protocol for Suzuki-Miyaura Coupling of Bromoanilines
-
To a flame-dried round-bottom flask, add the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[19]
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromoanilines
-
To a flame-dried Schlenk tube, add the bromoaniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol).[20]
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the amine (1.2 mmol) and degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Making an Informed Choice
The decision to use a fluorinated or non-fluorinated bromoaniline is a strategic one, dictated by the desired properties of the final product and the synthetic pathway.
-
Choose Non-Fluorinated Bromoanilines for:
-
Applications where the inherent basicity of the aniline is desired.
-
Simpler synthetic routes where electronic modulation is not a primary concern.
-
-
Choose Fluorinated Bromoanilines for:
By understanding the fundamental differences in reactivity and physicochemical properties, researchers can leverage both classes of bromoanilines to their full potential, accelerating the discovery and development of novel chemical entities.
References
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A Researcher's Guide to Quantifying Binding Affinity: A Methodological Comparison for Novel 4-Bromo-5-fluoro-2-methoxyaniline Derivatives
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous quantitative assessments, chief among them being the determination of binding affinity. This guide provides a comprehensive framework for researchers engaged in the synthesis and evaluation of novel compounds derived from 4-bromo-5-fluoro-2-methoxyaniline, a versatile starting material with potential for generating potent and selective modulators of biological targets.
This document eschews a one-size-fits-all template. Instead, it offers a deep dive into the principles and practicalities of key binding affinity assays, empowering you to make informed decisions tailored to your specific research context. We will explore the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also meaningful.
For the purpose of this illustrative guide, we will consider a hypothetical research program targeting Bruton's tyrosine kinase (BTK) , a clinically relevant enzyme in immunology and oncology. We will assess a series of hypothetical derivatives of 4-bromo-5-fluoro-2-methoxyaniline designed to interact with the BTK active site.
Hypothetical Compounds:
| Compound ID | R-Group Modification on the Aniline Nitrogen |
| BFA-001 | Acetyl |
| BFA-002 | N-methyl-piperazine-1-carboxamide |
| BFA-003 | 4-chlorobenzamide |
The Centrality of Binding Affinity in Drug Development
Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., a small molecule drug candidate). A lower Kd value signifies a tighter binding interaction. This parameter is a critical component of the structure-activity relationship (SAR) studies that drive lead optimization. Accurate affinity data allows for:
-
Ranking of compound potency: Differentiating between high- and low-affinity binders to prioritize synthetic efforts.
-
Elucidation of the mechanism of action: Understanding how a compound engages its target.
-
Correlation with functional activity: Linking target engagement to cellular or physiological outcomes.
A Comparative Analysis of Key Binding Affinity Assays
The choice of assay for determining binding affinity is a critical decision, with each technique offering a unique set of advantages and disadvantages. Here, we compare three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real time.[1][2] One molecule (the ligand, in our case, BTK) is immobilized on a sensor chip, and the binding of a second molecule (the analyte, our BFA compounds) is measured as it flows over the surface.[1] The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[1]
-
Expertise & Experience: SPR is a powerful tool because it provides not just the equilibrium dissociation constant (Kd), but also the kinetic parameters of the interaction: the association rate constant (ka) and the dissociation rate constant (kd).[1] This is crucial for drug development, as compounds with the same Kd can have vastly different kinetic profiles, impacting their residence time on the target and, consequently, their pharmacological effect. For instance, a slow kd (long residence time) can lead to sustained target inhibition.
-
Trustworthiness: The self-validating nature of SPR comes from the ability to perform control experiments on the same sensor chip. A reference flow cell, with no immobilized ligand, is used to subtract any non-specific binding or bulk refractive index effects, ensuring the measured response is due to the specific interaction of interest.[1]
-
Authoritative Grounding: The principles and applications of SPR for studying biomolecular interactions are well-established and detailed in numerous scientific publications and reviews.[3][4]
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event.[5][6] In an ITC experiment, a solution of the ligand (our BFA compounds) is titrated into a solution of the protein (BTK) in a sample cell.[6]
-
Expertise & Experience: The key advantage of ITC is that it provides a complete thermodynamic profile of the interaction in a single experiment: the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[7] From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. This information provides deep insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which can be invaluable for rational drug design.
-
Trustworthiness: ITC is a label-free, in-solution technique, meaning there is no need to modify the protein or ligand, and the interaction occurs in a more native-like environment. The direct measurement of heat provides a robust and reliable readout of the binding event. Control experiments, such as titrating the ligand into buffer alone, are performed to account for the heat of dilution.[7]
-
Authoritative Grounding: The theoretical and practical aspects of ITC are extensively covered in the scientific literature.[8]
Fluorescence Polarization (FP)
FP is a fluorescence-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9][10] For this assay, a fluorescently labeled ligand (a "tracer" or "probe") that binds to the target protein is required.
-
Expertise & Experience: FP is particularly well-suited for high-throughput screening (HTS) due to its speed, simplicity, and microplate-based format.[9] It is often used in a competitive binding format, where our unlabeled BFA compounds compete with the fluorescent tracer for binding to BTK. The displacement of the tracer by a BFA compound results in a decrease in the FP signal, from which the binding affinity of the competitor can be determined.[9][11]
-
Trustworthiness: The assay includes positive controls (tracer and protein, high FP) and negative controls (tracer alone, low FP) to define the assay window. The reliability of the data depends on the quality of the fluorescent tracer and the absence of artifacts such as compound fluorescence or quenching.
-
Authoritative Grounding: The principles of FP and its application in drug discovery are well-documented.[10][12][13]
Comparative Summary of Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Change in refractive index upon binding | Heat change upon binding | Change in rotational speed of a fluorescent probe |
| Key Outputs | Kd, ka, kd | Kd, ΔH, n, ΔS | Ki or IC50 |
| Labeling | Label-free (one partner immobilized) | Label-free | Requires a fluorescent probe |
| Throughput | Medium | Low | High |
| Sample Consumption | Low (protein), High (analyte) | High | Low |
| Strengths | Provides kinetic data, real-time monitoring | Complete thermodynamic profile, in-solution | High throughput, suitable for screening |
| Limitations | Immobilization may affect protein activity, mass transport artifacts | High sample consumption, sensitive to buffer mismatch | Requires a suitable fluorescent probe, potential for artifacts |
Experimental Protocols
Workflow for Binding Affinity Assessment
Caption: General workflow for assessing binding affinity of novel compounds.
Protocol 1: Competitive Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
BTK Protein: Recombinant human BTK, diluted to 2X final concentration in Assay Buffer.
-
Fluorescent Tracer: A known fluorescently labeled BTK inhibitor, diluted to 2X final concentration in Assay Buffer.
-
BFA Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer to 10X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of 10X BFA compound solution or DMSO (for controls) to the wells.
-
Add 10 µL of 2X BTK protein solution to all wells except negative controls. Add 10 µL of Assay Buffer to negative control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 8 µL of 2.5X Fluorescent Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths appropriate for the tracer).
-
-
Data Analysis:
-
The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the BFA compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
Protocol 2: Surface Plasmon Resonance Analysis
-
Sensor Chip Preparation:
-
Immobilize recombinant BTK onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject BTK in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is prepared by performing the activation and deactivation steps without BTK injection.
-
-
Binding Analysis:
-
Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Prepare a dilution series of the BFA compound in Running Buffer. Include a buffer-only blank.
-
Inject the BFA compound solutions over the BTK and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time (association phase).
-
After the injection, flow Running Buffer over the chip to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the surface if necessary with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Binding Affinity Data Summary (Hypothetical)
| Compound ID | FP IC50 (nM) | SPR Kd (nM) | ITC Kd (nM) |
| BFA-001 | 1250 | 1100 | 1300 |
| BFA-002 | 85 | 70 | 95 |
| BFA-003 | 230 | 205 | 250 |
Thermodynamic Insights from ITC
Caption: Relationship between thermodynamic parameters in binding.
ITC provides a deeper understanding of the forces driving the binding interaction. For example:
-
BFA-002 (High Affinity): A large negative ΔH might indicate strong hydrogen bonding and van der Waals interactions with the BTK active site. A favorable (positive) ΔS could suggest the displacement of ordered water molecules from the binding pocket upon compound binding.
-
BFA-001 (Low Affinity): A small ΔH and/or an unfavorable (negative) ΔS could explain its weaker affinity. A negative ΔS might arise if the compound "freezes" in a rigid conformation upon binding, losing conformational entropy.
By comparing the thermodynamic signatures of different compounds, researchers can gain valuable insights for the rational design of next-generation inhibitors with improved affinity and selectivity.
Conclusion
The assessment of binding affinity is a cornerstone of modern drug discovery. For novel compounds derived from 4-bromo-5-fluoro-2-methoxyaniline, a multi-pronged approach utilizing high-throughput screening methods like FP, followed by in-depth characterization with SPR and ITC, provides a robust and comprehensive understanding of their interaction with the target protein. This guide has outlined the theoretical underpinnings, practical protocols, and comparative advantages of these key techniques, empowering researchers to generate high-quality, reliable data to drive their drug discovery programs forward. The integration of kinetic, thermodynamic, and affinity data is essential for building a strong structure-activity relationship and ultimately, for designing safer and more effective medicines.
References
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). National Institutes of Health. [Link]
-
Bruton's tyrosine kinase. Wikipedia. [Link]
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Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. [Link]
-
Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2023). MDPI. [Link]
-
BTK Inhibitors: present and future. (2020). PubMed Central. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). National Institutes of Health. [Link]
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2012). Journal of the American Chemical Society. [Link]
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ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Iberian Biophysical Society. [Link]
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Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
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Isothermal titration calorimetry. Wikipedia. [Link]
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SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2020). PubMed Central. [Link]
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Isothermal Titration Calorimetry. The Huck Institutes. [Link]
-
The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM. [Link]
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Analysis of protein-ligand interactions by fluorescence polarization. (2010). PubMed Central. [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 4-Bromo-5-fluoro-2-methoxyaniline: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that cutting-edge research necessitates the use of complex, often hazardous, chemical reagents. 4-Bromo-5-fluoro-2-methoxyaniline is a valuable substituted aniline intermediate, crucial in the synthesis of novel pharmaceutical compounds and other advanced materials.[1] However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-5-fluoro-2-methoxyaniline, ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined here are grounded in established safety principles and regulatory standards. They are designed not just as a set of instructions, but as a self-validating system to foster a culture of safety and responsibility in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. 4-Bromo-5-fluoro-2-methoxyaniline, like many halogenated anilines, is classified as a hazardous substance. Its hazard profile necessitates stringent safety measures. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its probable hazards from closely related structures.
Based on data for similar bromo-, fluoro-, and methoxy-substituted anilines, the anticipated hazard classifications are summarized below.[2][3][4][5][6]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust/vapors. Requires containment and appropriate PPE. Waste must be securely sealed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Direct contact must be prevented. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Mandates the use of chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | All handling and waste generation should occur in a well-ventilated area, preferably a chemical fume hood. |
| Potential Carcinogenicity | No specific data, but many anilines and aromatic amines are treated as potential carcinogens. | OSHA standards for carcinogens recommend establishing designated work areas and decontamination procedures.[7][8][9][10] |
This profile underscores that 4-Bromo-5-fluoro-2-methoxyaniline is not to be disposed of via standard waste streams. It is a regulated hazardous waste that requires a dedicated disposal pathway from "cradle to grave."[11]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to safely manage 4-Bromo-5-fluoro-2-methoxyaniline waste from the point of generation to its final collection.
Step 1: Assemble and Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene). Nitrile gloves are often NOT recommended for anilines.[12] | To prevent skin contact and absorption (Acute Dermal Toxicity, Skin Irritation). |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[4][13] | To protect against splashes and dust that can cause serious eye irritation. |
| Body Protection | A fully-buttoned laboratory coat or chemical-resistant apron.[12] | To protect street clothes and prevent skin exposure. |
| Respiratory Protection | Use only in a certified chemical fume hood. If a hood is not feasible, a NIOSH-approved respirator is required.[4][7] | To prevent inhalation of dust or vapors (Acute Inhalation Toxicity, Respiratory Irritation). |
Step 2: Waste Segregation and Container Selection
Proper segregation is paramount to prevent dangerous chemical reactions.[14][15]
-
Identify the Waste Stream: Designate 4-Bromo-5-fluoro-2-methoxyaniline waste as a "Halogenated Organic Solid Waste." [16][17]
-
Prevent Incompatibilities: Store this waste separately from:
-
Choose the Right Container:
-
Use a dedicated, leak-proof waste container with a secure screw-top cap.[14]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is clean and dry before adding waste.
-
Step 3: Accumulation and Labeling in a Satellite Accumulation Area (SAA)
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][16][20]
-
Designate the SAA: This should be a secondary containment tray located within the chemical fume hood where the work is performed. The SAA must not be near a sink or floor drain.[16]
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste tag to the container. The label must include:
-
Keep the Container Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[11][14]
-
Do Not Overfill: Fill the container to no more than 90% capacity to allow for expansion and prevent spills.[22]
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Monitor Fill Level: Once the waste container is 75-90% full, or if it has been accumulating for a specified time (e.g., 150 days for laboratory waste at some institutions), it is ready for pickup.[16]
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures, which may involve an online request form.[21]
-
Maintain Records: Keep a record of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[23]
Under no circumstances should 4-Bromo-5-fluoro-2-methoxyaniline or its containers be disposed of in the regular trash or down the drain. [6][12]
Emergency Procedures: Spill and Exposure Response
Accidents can happen. Being prepared is a non-negotiable part of laboratory safety.
Small Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Ensure the fume hood sash is lowered.
-
Use Absorbent: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[13][24] Do not use combustible materials like paper towels.
-
Clean Up: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[2][6] Use non-sparking tools.[13]
-
Decontaminate: Wipe the spill area with an appropriate solvent (check with your EHS office) and then soap and water. Place all cleanup materials into the hazardous waste container.
-
Report: Inform your supervisor and EHS office of the incident.
Large Spill (Outside of a fume hood) or Personnel Exposure:
-
Evacuate: Immediately evacuate the area. If personnel are exposed, move them to fresh air and begin first aid.[4][12]
-
Call for Help: Activate your facility's emergency alarm and call your institution's emergency number (e.g., 911 or campus police) and the EHS office.[12]
-
First Aid:
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes.[2][5]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2][5]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]
-
Seek immediate medical attention for any exposure. [2]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for 4-Bromo-5-fluoro-2-methoxyaniline waste.
A workflow diagram illustrating the decision-making process for compliant waste disposal.
By adhering to this comprehensive guide, you can ensure that your vital research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- Washington State University. (n.d.). Aniline. EH&S.
- Techno PharmChem. (n.d.). ANILINE.
- LookChem. (n.d.). [Chemical Knowledge]:Specification for storage and transport of aniline.
- Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-fluoro-2-methoxyaniline
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its potential therapeutic benefits. However, the journey to discovery is paved with compounds that require our utmost respect and careful handling. One such compound is 4-Bromo-5-fluoro-2-methoxyaniline, a halogenated aromatic amine. While a valuable intermediate, its structural motifs suggest potential hazards that demand a robust safety protocol.
This guide moves beyond a simple checklist, providing a deep dive into the why behind each safety recommendation. By understanding the principles of chemical exposure and control, we can build a self-validating system of safety that protects not only ourselves but also our colleagues and our research integrity.
Immediate Safety Profile: 4-Bromo-5-fluoro-2-methoxyaniline
Before handling any chemical, a thorough understanding of its potential hazards is crucial. The following table summarizes the known and anticipated hazards of 4-Bromo-5-fluoro-2-methoxyaniline, based on data from structurally similar compounds and general principles of toxicology for aromatic amines.[1][2][3]
| Hazard Classification | Description | Recommended Immediate Actions |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory.[2][4] If ingested, rinse mouth with water and seek immediate medical attention.[1][2] |
| Acute Dermal Toxicity | May be harmful in contact with skin. | Avoid all skin contact.[5] In case of contact, immediately wash the affected area with soap and water and remove contaminated clothing.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear appropriate chemical-resistant gloves and a lab coat at all times.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles.[6] In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[1][2] |
| Acute Inhalation Toxicity | May cause respiratory irritation.[2] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Avoid breathing dust.[2] If inhaled, move to fresh air.[1] |
| Long-term Exposure | Aromatic amines as a class are known to have potential for long-term health effects, including carcinogenicity and mutagenicity.[3] | Minimize exposure through engineering controls and consistent use of appropriate PPE. |
The Core of Protection: A Step-by-Step PPE Protocol
The following protocol is designed to provide a comprehensive barrier against the potential hazards of 4-Bromo-5-fluoro-2-methoxyaniline. The logic behind each step is crucial for ensuring its effectiveness.
Pre-Handling Preparation: Setting the Stage for Safety
-
Hazard Assessment: Before entering the lab, review the Safety Data Sheet (SDS) for 4-Bromo-5-fluoro-2-methoxyaniline and any other reagents being used.[8] A proper hazard assessment is the foundation of laboratory safety.[6]
-
Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. The fume hood is your primary line of defense against inhalation exposure.
-
Gather Your PPE: Assemble all necessary PPE before you begin. This includes:
-
A clean, flame-resistant lab coat.
-
Indirectly vented chemical splash goggles.
-
A face shield if there is a significant splash risk.
-
Two pairs of chemical-resistant nitrile gloves.
-
Closed-toe shoes made of a non-porous material.[9]
-
The Donning Sequence: Building Your Protective Barrier
The order in which you put on your PPE is critical to prevent cross-contamination.
Caption: Figure 1: The correct sequence for donning PPE before handling hazardous chemicals.
-
Lab Coat: Your lab coat should be the first item you put on. It protects your personal clothing and skin from splashes and spills.[7]
-
Eye and Face Protection: Next, put on your chemical splash goggles. If a significant splash risk exists, a face shield should be worn over the goggles.[10]
-
Inner Gloves: The first pair of nitrile gloves serves as a secondary barrier.
-
Outer Gloves: The second pair of nitrile gloves provides the primary barrier and can be changed frequently if they become contaminated. Double-gloving is a best practice when handling particularly hazardous substances.[6][7]
During Handling: Maintaining a State of Control
-
Work Within the Fume Hood: All manipulations of 4-Bromo-5-fluoro-2-methoxyaniline, including weighing and transfers, should be conducted within the fume hood.
-
Mindful Glove Changes: If your outer gloves become contaminated, remove them immediately, wash your hands, and don a new pair. Never touch common surfaces like door handles or computer keyboards with contaminated gloves.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke while handling the chemical.[4] Avoid actions that could generate dust.
Post-Handling: The Doffing Sequence and Decontamination
The process of removing PPE is as important as putting it on correctly to prevent exposure.
Caption: Figure 2: The correct sequence for removing PPE to prevent contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves first.
-
Inner Gloves: Remove the inner pair of gloves.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Spill Management:
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[11]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal:
-
Chemical Waste: All solid and liquid waste containing 4-Bromo-5-fluoro-2-methoxyaniline must be collected in a designated, labeled hazardous waste container.[12] Halogenated organic compounds should not be mixed with non-halogenated waste streams unless permitted by your institution's waste management plan.[13][14]
-
Contaminated PPE: Disposable items such as gloves and bench paper should be placed in a designated solid hazardous waste container.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.[15] When in doubt, consult your EHS department.
By integrating these principles and protocols into your daily laboratory work, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of innovative and responsible research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
